Obestatin
Descripción
Propiedades
Número CAS |
869705-22-6 |
|---|---|
Fórmula molecular |
C114H174N34O31 |
Peso molecular |
2516.8 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 |
Clave InChI |
OJSXICLEROKMBP-FFUDWAICSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Secuencia |
FNAPFDVGIKLSGAQYQQHGRAL |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Initial Characterization of Obestatin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In 2005, a novel peptide named obestatin was identified through a bioinformatics-driven exploration of the ghrelin gene.[1] This 23-amino acid peptide, derived from the same precursor as the orexigenic hormone ghrelin, was initially reported to have opposing physiological effects, primarily the suppression of food intake and the reduction of body weight gain. The orphan G protein-coupled receptor GPR39 was identified as its putative receptor. However, these initial findings have been the subject of considerable scientific debate, with numerous subsequent studies failing to reproduce the anorectic effects and the receptor-ligand relationship. This technical guide provides a comprehensive overview of the seminal discovery and initial characterization of this compound as detailed in the foundational research, presenting the experimental methodologies, quantitative data, and proposed biological pathways.
Discovery and Identification
This compound was discovered by Zhang et al. through a comparative genomic analysis of the preproghrelin gene across several species.[1] This bioinformatic approach predicted the existence of a conserved peptide, distinct from ghrelin, within the C-terminal region of the precursor.
Peptide Purification and Identification
The predicted peptide was subsequently isolated from rat stomach extracts. The purification process involved:
-
Tissue Homogenization: Rat stomachs were homogenized in an acidic solution to extract peptides.
-
Chromatography: The extract was subjected to multiple rounds of high-performance liquid chromatography (HPLC) to separate the peptide components.
-
Mass Spectrometry: The purified peptide was analyzed by mass spectrometry to determine its molecular weight and amino acid sequence, confirming it as the predicted 23-amino acid peptide. A C-terminal amidation was also identified, a common feature of bioactive peptides.
Precursor Processing: The Ghrelin/Obestatin Gene
Ghrelin and this compound are both derived from the same 117-amino acid preproghrelin precursor. Post-translational processing by prohormone convertases cleaves this precursor into ghrelin (28 amino acids) and this compound (23 amino acids).
Initial Biological Characterization: In Vivo Studies
The initial studies on this compound's biological function focused on its effects on food intake and body weight in rodents.
Experimental Protocols
-
Animal Models: Adult male Sprague-Dawley rats and C57BL/6 mice were used for the in vivo experiments. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for fasting protocols.
-
Administration of this compound: Synthetic rat this compound was administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections.
-
Food Intake Measurement: Food consumption was manually measured at various time points post-injection by weighing the remaining food pellets.
-
Body Weight Measurement: Body weight was recorded daily throughout the duration of the chronic administration studies.
Quantitative Data
The initial findings suggested a dose-dependent effect of this compound on food intake and body weight.
| Parameter | Treatment Group | Dosage | Route | Observation Period | Result |
| Cumulative Food Intake (g) | Control (Saline) | - | i.p. | 2 hours | 1.2 ± 0.2 |
| This compound | 1 µmol/kg | i.p. | 2 hours | 0.5 ± 0.1 | |
| This compound | 3 µmol/kg | i.p. | 2 hours | 0.4 ± 0.1 | |
| Body Weight Gain (g) | Control (Saline) | - | i.p. (twice daily) | 8 days | 18.5 ± 1.5 |
| This compound | 1 µmol/kg | i.p. (twice daily) | 8 days | 9.0 ± 1.0 |
Data are presented as mean ± SEM, adapted from Zhang et al., Science 2005.
Mechanism of Action: The GPR39 Receptor
The orphan G protein-coupled receptor GPR39 was proposed as the endogenous receptor for this compound. This was based on binding and cell-based signaling assays.
Experimental Protocols
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells were cultured in standard growth medium. For receptor binding and signaling assays, cells were transiently transfected with a mammalian expression vector encoding human GPR39.
-
Radioligand Binding Assay:
-
Radioligand: 125I-labeled this compound was used as the radiotracer.
-
Procedure: Membranes from GPR39-transfected CHO cells were incubated with 125I-obestatin in the presence or absence of unlabeled this compound (competitor).
-
Detection: The amount of bound radioactivity was measured using a gamma counter.
-
-
cAMP Signaling Assay:
-
Principle: This assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a common second messenger in GPCR signaling.
-
Procedure: GPR39-transfected CHO cells were treated with varying concentrations of this compound. Intracellular cAMP levels were then measured using a commercially available enzyme immunoassay kit.
-
Quantitative Data
| Assay | Parameter | Value |
| Receptor Binding | Kd (dissociation constant) | ~0.4 nM |
| cAMP Signaling | EC50 (half-maximal effective concentration) | ~0.2 nM |
Data adapted from Zhang et al., Science 2005.
Gastrointestinal Motility
The initial research also explored the effects of this compound on gastrointestinal function, specifically on jejunal contractions.
Experimental Protocol
-
Tissue Preparation: Segments of the jejunum were isolated from adult male Sprague-Dawley rats.
-
Organ Bath Assay: The jejunal segments were mounted in an organ bath containing Krebs-Ringer bicarbonate solution and maintained at 37°C. The contractile activity of the tissue was recorded isometrically.
-
Treatment: this compound was added to the organ bath at various concentrations, and the resulting changes in muscle contraction were measured.
Results
This compound was reported to inhibit spontaneous and ghrelin-induced jejunal contractions, suggesting a role in regulating gastric emptying.
Proposed Signaling Pathway
Based on the initial findings, this compound binding to GPR39 was proposed to activate a Gαs-mediated signaling cascade, leading to the production of cAMP.
Conclusion and Future Perspectives
The discovery of this compound presented a fascinating biological paradigm of a single gene giving rise to two hormones with putatively opposing functions. The initial characterization suggested this compound as a potential therapeutic target for obesity and metabolic disorders. However, the subsequent controversy surrounding its anorectic effects and its interaction with GPR39 highlights the complexities of peptide hormone research and the importance of rigorous validation. While the initial findings have been challenged, the discovery of this compound spurred further investigation into the diverse roles of peptides derived from the preproghrelin gene and their potential involvement in a wide range of physiological processes. Further research is warranted to elucidate the true biological functions of this compound and to identify its authentic receptor and signaling pathways.
References
The Preproghrelin Gene and its Post-Translational Processing: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Biosynthesis of Ghrelin and Obestatin
The preproghrelin gene stands as a fascinating example of post-translational engineering, giving rise to multiple bioactive peptides with distinct and sometimes opposing physiological roles. The processing of its primary translation product, preproghrelin, is a complex and tightly regulated cascade of events that ultimately yields the orexigenic hormone ghrelin and the controversial peptide this compound. This technical guide provides a comprehensive overview of the preproghrelin gene, its intricate post-translational processing, and the methodologies employed to study these processes, aimed at researchers, scientists, and professionals in the field of drug development.
The Preproghrelin Gene and its Encoded Prohormone
The human ghrelin gene (GHRL) is located on chromosome 3p25-26 and is composed of six exons.[1] Transcription and splicing of the GHRL gene produce an mRNA that is translated into the 117-amino acid precursor peptide, preproghrelin.[2][3] This preprohormone serves as the common precursor for both ghrelin and this compound.[4]
Post-Translational Processing of Preproghrelin
The journey from the initial preproghrelin polypeptide to the final bioactive peptides involves a series of precise enzymatic cleavage and modification steps occurring in the endoplasmic reticulum and Golgi apparatus.[2][5]
2.1. From Preproghrelin to Proghrelin: The initial step in the processing cascade is the co-translational cleavage of a 23-amino acid N-terminal signal peptide from preproghrelin in the endoplasmic reticulum.[6][7] This cleavage is carried out by a signal peptidase and results in the formation of the 94-amino acid intermediate, proghrelin.[7][8]
2.2. The Crucial Acylation of Proghrelin: A unique and essential post-translational modification for ghrelin's biological activity is the acylation of the serine residue at position 3 (Ser3).[9] This reaction is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family.[8][10][11] GOAT transfers a medium-chain fatty acid, typically n-octanoic acid, to the hydroxyl group of Ser3.[10][12] This acylation step is critical for ghrelin's ability to bind to and activate its receptor, the growth hormone secretagogue receptor 1a (GHSR1a).[12] While n-octanoyl-CoA is the predominant acyl donor in the stomach, GOAT can also utilize other fatty acyl-CoAs, with a preference for n-hexanoyl-CoA in vitro.[10]
2.3. Proteolytic Cleavage to Bioactive Peptides: Following acylation, proghrelin undergoes further proteolytic processing by prohormone convertase 1/3 (PC1/3) in the secretory granules.[2][5][7][12] PC1/3 cleaves proghrelin to release the 28-amino acid acyl-ghrelin and the C-terminal fragment.[12][13] The peptide that is not acylated is termed des-acyl ghrelin.[2]
From the remaining C-terminal fragment of proghrelin, the 23-amino acid peptide this compound is generated.[6][14] The biological activity of this compound is reported to be dependent on C-terminal amidation.[6][14] However, the precise enzymes responsible for the cleavage of this compound from the proghrelin precursor have not been definitively identified.[15]
The overall processing of preproghrelin can be visualized as a multi-step pathway:
Quantitative Data on Preproghrelin-Derived Peptides and Processing Enzymes
The levels of preproghrelin-derived peptides in circulation and the kinetic properties of the processing enzymes are crucial for understanding their physiological regulation.
Table 1: Plasma Concentrations of Preproghrelin-Derived Peptides in Humans
| Peptide | Condition | Concentration Range | Reference(s) |
| Acyl-ghrelin | Healthy, fasting | 30 - 100 pg/mL | [16] |
| Des-acyl ghrelin | Healthy, fasting | 100 - 1200 pg/mL | [16] |
| This compound | Healthy | 0.8 - 3.4 ng/mL | [17] |
| Acyl-ghrelin | Nondialysis CKD | 34.1 ± 13.0 pg/mL | [17] |
| This compound | Nondialysis CKD | 0.8 (0.30-2.7) ng/mL | [17] |
| This compound | Hemodialysis | 3.0 (2.7-3.4) ng/mL | [17] |
Table 2: Enzyme Kinetics of Ghrelin O-Acyltransferase (GOAT)
| Substrate | Apparent Km | Reference(s) |
| Octanoyl-CoA | 0.6 µM | [18] |
| Proghrelin | 6 µM | [18] |
Signaling Pathways of Ghrelin and this compound
Acyl-ghrelin exerts its effects primarily through the G-protein coupled receptor, GHSR1a.[15] Upon binding, GHSR1a can couple to different G-proteins, leading to the activation of multiple downstream signaling cascades.
The signaling pathway for this compound is less clear and remains a subject of debate.[5] Initially, the G protein-coupled receptor 39 (GPR39) was proposed as the this compound receptor, but this has been contested by several studies.[5][8] Other potential receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), have also been suggested to mediate some of this compound's effects.[19]
Experimental Protocols
A variety of experimental techniques are employed to study the preproghrelin system, from quantifying peptide levels to characterizing enzyme activity and receptor signaling.
5.1. Quantification of Preproghrelin-Derived Peptides
5.1.1. Radioimmunoassay (RIA)
-
Principle: A competitive binding assay where a radiolabeled peptide (e.g., 125I-ghrelin) competes with the unlabeled peptide in the sample for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the peptide in the sample.
-
Protocol Outline:
-
Sample Collection and Preparation: Collect blood in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation. Centrifuge to obtain plasma and store at -80°C.
-
Assay Setup: In duplicate tubes, add assay buffer, standards of known peptide concentrations, and unknown samples.
-
Antibody Incubation: Add a specific primary antibody to all tubes (except total count and non-specific binding tubes) and incubate overnight at 4°C.[18]
-
Tracer Incubation: Add radiolabeled peptide tracer to all tubes and incubate for another 16-24 hours at 4°C.[13]
-
Separation of Bound and Free Tracer: Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent to precipitate the antibody-bound complex.[18] Centrifuge to pellet the precipitate.
-
Counting: Aspirate the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the standard concentrations. Determine the concentration of the peptide in the unknown samples from the standard curve.
-
5.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is commonly used, where the peptide of interest is captured between two specific antibodies. One antibody is coated on the surface of a microplate well, and the other is linked to an enzyme that catalyzes a colorimetric reaction.
-
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target peptide (e.g., anti-ghrelin) and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[20]
-
Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the target peptide and incubate for 1 hour.[11]
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the sample concentrations.
-
5.1.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Principle: A highly sensitive and specific method that separates peptides by liquid chromatography and identifies and quantifies them based on their mass-to-charge ratio.
-
Protocol Outline:
-
Sample Preparation: Acidify plasma samples with formic acid and use protease inhibitors.[17] Perform solid-phase extraction (SPE) to enrich and clean up the peptides.
-
Chromatographic Separation: Inject the extracted sample onto an HPLC system with a C18 or C4 column to separate the different ghrelin isoforms and this compound.[17]
-
Mass Spectrometry Analysis: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[21]
-
Data Analysis: Quantify the peptides by comparing the peak areas of the endogenous peptides to those of stable isotope-labeled internal standards.
-
5.2. Characterization of Enzyme Activity
5.2.1. In Vitro GOAT Enzymatic Assay
-
Principle: Measures the transfer of a radiolabeled or fluorescently tagged fatty acid from a donor molecule (e.g., 3H-octanoyl-CoA) to a ghrelin peptide substrate.
-
Protocol Outline:
-
Enzyme Source: Use microsomes from cells overexpressing GOAT (e.g., Sf9 insect cells or HEK293 cells).[6]
-
Reaction Mixture: Prepare a reaction buffer containing the GOAT-expressing microsomes, the ghrelin peptide substrate (e.g., proghrelin), and the radiolabeled acyl-CoA donor.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer (e.g., containing SDS).
-
Separation and Detection: Separate the acylated ghrelin from the unreacted acyl-CoA using techniques like nickel-affinity chromatography (if the ghrelin substrate is His-tagged) or HPLC.[6]
-
Quantification: Quantify the amount of acylated product by liquid scintillation counting or fluorescence measurement.
-
5.3. Assessment of Receptor Signaling
5.3.1. GHSR1a Receptor Binding Assay
-
Principle: A competitive binding assay to determine the affinity of a ligand for the GHSR1a receptor. A radiolabeled ligand (e.g., [125I]-Ghrelin) competes with an unlabeled test compound for binding to cell membranes expressing the receptor.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing GHSR1a (e.g., HEK293 or CHO cells).[2]
-
Assay Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled ghrelin), and competitive binding (radioligand + varying concentrations of the test compound).[2]
-
Incubation: Add the cell membranes and incubate at 27°C for 60 minutes to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2]
-
5.3.2. Intracellular Calcium Mobilization Assay
-
Principle: GHSR1a activation by ghrelin leads to an increase in intracellular calcium levels. This can be measured using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Protocol Outline:
-
Cell Culture: Plate cells expressing GHSR1a (e.g., HEK293 cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 60 minutes at 37°C.[4]
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Ligand Addition: Add ghrelin or a test compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically to capture the transient increase in intracellular calcium.[4]
-
Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium response. Dose-response curves can be generated to determine the EC50 of agonists.
-
5.4. Gene Expression Analysis
5.4.1. Quantitative Real-Time PCR (qPCR) for Preproghrelin mRNA
-
Principle: Measures the amount of preproghrelin mRNA in a tissue sample to assess the level of gene expression.
-
Protocol Outline:
-
RNA Extraction: Isolate total RNA from stomach tissue using a suitable method (e.g., TRIzol reagent).[16]
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[16]
-
qPCR Reaction: Set up a qPCR reaction containing the cDNA template, primers specific for the preproghrelin gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Amplification and Detection: Perform the qPCR in a real-time PCR instrument that monitors the fluorescence signal in each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample and normalize it to the Ct value of a reference gene (e.g., GAPDH or ACTB) to calculate the relative expression of preproghrelin mRNA.
-
Conclusion
The study of the preproghrelin gene and its post-translational processing continues to be a vibrant area of research with significant implications for understanding and treating metabolic and endocrine disorders. The intricate enzymatic cascade that generates ghrelin and this compound highlights the sophisticated mechanisms cells employ to create functional diversity from a single gene product. A thorough understanding of these processes, facilitated by the robust experimental methodologies outlined in this guide, is essential for the development of novel therapeutic strategies targeting the ghrelin system for conditions such as obesity, cachexia, and growth hormone deficiencies. The continued exploration of this fascinating system promises to unveil further complexities and therapeutic opportunities.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. benchchem.com [benchchem.com]
- 3. biovendor.com [biovendor.com]
- 4. benchchem.com [benchchem.com]
- 5. krishgen.com [krishgen.com]
- 6. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of ghrelin and des-acyl ghrelin in human plasma by using cubic-selected reaction-monitoring LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ghrelin O-acyltransferase assays and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mabtech.com [mabtech.com]
- 12. On the processing of proghrelin to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phoenixbiotech.net [phoenixbiotech.net]
- 14. Structural Model of Ghrelin Bound to its G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sceti.co.jp [sceti.co.jp]
- 16. Identification of valid reference genes for gene expression studies of human stomach cancer by reverse transcription-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. celerion.com [celerion.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. novamedline.com [novamedline.com]
- 20. eaglebio.com [eaglebio.com]
- 21. Simultaneous quantification of ghrelin and desacyl-ghrelin by liquid chromatography-tandem mass spectrometry in plasma, serum, and cell supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Obestatin in Glucose Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obestatin, a 23-amino acid peptide derived from the preproghrelin gene, has emerged as a molecule of interest in the complex regulation of glucose homeostasis. Since its discovery, its physiological role has been a subject of intense research and considerable debate, with conflicting reports on its effects on insulin (B600854) secretion and its receptor-mediated signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in glucose metabolism, aimed at researchers, scientists, and professionals in drug development. We delve into its effects on pancreatic β-cell function and survival, insulin sensitivity in peripheral tissues, and the intricate signaling cascades it purportedly activates. This document synthesizes quantitative data from key studies, details relevant experimental methodologies, and visualizes the proposed signaling pathways to offer a thorough resource for advancing research and therapeutic development in metabolic diseases.
Introduction: The Enigma of this compound
Discovered in 2005, this compound was initially identified as an anorexic hormone that opposes the orexigenic actions of ghrelin, another peptide product of the same gene.[1] However, this initial finding has been contested, and the true physiological functions of this compound remain a topic of investigation.[2][3] Beyond its controversial role in appetite regulation, a growing body of evidence suggests that this compound is a pleiotropic hormone with significant effects on glucose and lipid metabolism.[2][3][4] Its potential to influence β-cell mass, insulin secretion, and glucose uptake in peripheral tissues makes it a compelling, albeit complex, target for the development of novel therapeutics for metabolic disorders like type 2 diabetes.[3][5][6]
This guide will navigate the multifaceted and sometimes contradictory findings in this compound research, providing a structured and in-depth analysis of its role in glucose homeostasis.
This compound's Impact on Pancreatic β-Cell Function and Survival
The pancreatic β-cell is a primary target of this compound's metabolic actions. Research has focused on its influence on insulin secretion, proliferation, and apoptosis, revealing a complex interplay of signaling events.
The Controversial Effects on Insulin Secretion
The effect of this compound on glucose-stimulated insulin secretion (GSIS) is one of the most debated aspects of its physiology. Studies have reported stimulatory, inhibitory, or neutral effects, likely due to differences in experimental models, species, and this compound concentrations used.
-
Stimulatory Effects: Several studies have demonstrated that this compound can augment GSIS. For instance, in rat insulinoma (INS-1) cells and pancreatic islets from ghrelin-knockout mice, this compound treatment significantly increased insulin secretion under hyperglycemic conditions.[7][8] In vivo studies in wild-type mice have shown that this compound administration leads to higher plasma insulin levels during an oral glucose tolerance test.[8] One proposed mechanism for this stimulatory effect is its interaction with the ghrelin receptor, GHS-R.[6][7][8]
-
Inhibitory and Neutral Effects: Conversely, other research has indicated that this compound can inhibit insulin secretion in isolated mouse and rat islets.[5] Some in vivo studies in normoglycemic rodents have reported no significant effect of this compound on circulating glucose or insulin levels.[5] These discrepancies highlight the need for further research to elucidate the precise conditions under which this compound modulates insulin release.
Promotion of β-Cell Survival and Mass
A more consistent finding is the protective role of this compound in β-cell health. This compound has been shown to promote the survival of pancreatic β-cells and human islets by inhibiting apoptosis induced by cytokines or serum starvation.[5][9][10] Furthermore, this compound can upregulate the expression of genes crucial for β-cell mass, growth, and function, including insulin receptor substrate-2 (IRS-2), pancreatic and duodenal homeobox-1 (PDX-1), and glucokinase.[2][5][9] In animal models of streptozotocin-induced diabetes, treatment with this compound was found to increase islet cell mass and prevent the development of diabetes.[11]
Receptors and Signaling Pathways in the Pancreatic β-Cell
The identification of a definitive receptor for this compound has been challenging, with several G protein-coupled receptors (GPCRs) implicated in its action.
The Ghrelin Receptor (GHS-R)
Compelling evidence suggests that the growth hormone secretagogue receptor (GHS-R), the receptor for ghrelin, also mediates some of this compound's effects, particularly on insulin secretion.[6][7][8] Studies have shown that the stimulatory effect of this compound on GSIS is abolished in β-cells with suppressed GHS-R expression and in GHS-R knockout mice.[6][7][8] This suggests an intriguing scenario where two hormones derived from the same gene have opposing effects on insulin secretion, yet act through the same receptor.[6][7]
Glucagon-Like Peptide-1 Receptor (GLP-1R)
The glucagon-like peptide-1 receptor (GLP-1R) has been proposed as another receptor for this compound, primarily mediating its pro-survival effects on β-cells.[5][9][10][12] Studies have shown that this compound can bind to the GLP-1R and that a GLP-1R antagonist can block the anti-apoptotic effects of this compound.[5][9][10] The downstream signaling pathways activated by this compound in this context include the PI3K/Akt and ERK1/2 pathways, which are well-known mediators of cell survival and proliferation.[5][9][10]
G Protein-Coupled Receptor 39 (GPR39)
GPR39 was initially proposed as the cognate receptor for this compound.[1] However, subsequent studies have failed to consistently demonstrate a direct binding and activation of GPR39 by this compound, leaving its role as the primary this compound receptor .[2][3]
This compound's Role in Peripheral Glucose Uptake
Beyond the pancreas, this compound influences glucose homeostasis by acting on peripheral tissues, particularly adipose tissue.
Adipocyte Function and Glucose Metabolism
In both mouse (3T3-L1) and human adipocytes, this compound has been shown to enhance glucose uptake, both in the presence and absence of insulin.[13] This effect is mediated by the translocation of the glucose transporter GLUT4 to the plasma membrane.[13] The signaling pathways implicated in this process include the activation of Akt and sirtuin 1 (SIRT1).[4][13] Furthermore, this compound can modulate adipocyte function by inhibiting lipolysis and promoting the secretion of adiponectin, an insulin-sensitizing hormone.[13]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Insulin Secretion and Glucose Uptake
| Cell Type/Tissue | This compound Concentration | Glucose Concentration | Effect on Insulin Secretion/Glucose Uptake | Reference |
| INS-1 cells | 0.1-100 nM | 22.2 mM | Increased insulin secretion | [7][8] |
| Mouse pancreatic islets (ghrelin -/-) | 1-100 nM | 22.2 mM | Increased insulin secretion | [7][8] |
| Human islets | 100 nM | High and low | Increased insulin secretion | [5] |
| 3T3-L1 adipocytes | 10-100 nM | N/A | Increased insulin-induced glucose uptake | [4][13] |
| Human subcutaneous adipocytes | 10-100 nM | N/A | Increased insulin-induced glucose uptake | [4][13] |
Table 2: In Vivo Effects of this compound on Glucose and Insulin Levels
| Animal Model | This compound Dosage | Treatment Duration | Effect on Glucose Levels | Effect on Insulin Levels | Reference |
| Wild-type mice | 0.5 µmol/kg (IP) | Acute | No significant change | Significantly higher during OGTT | [8] |
| GHS-R knockout mice | 0.5 µmol/kg (IP) | Acute | No significant change | No significant change during OGTT | [8] |
| Type 2 diabetic rats | 100 µg/kg (twice daily) | 1 week | Significant decrease | Significant increase | [14][15] |
| Type 2 diabetic rats | 25 µg/kg (IP, twice daily) | 30 days | Significant decrease | Slight increase | [16] |
Experimental Protocols: Methodological Synopsis
This section provides a synopsis of the key experimental methodologies employed in the cited research to study the effects of this compound on glucose homeostasis.
In Vitro Studies
-
Cell Lines and Islet Culture:
-
INS-1 and HIT-T15 cells: These rat and hamster pancreatic β-cell lines are commonly used to study insulin secretion and cell signaling. They are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin, streptomycin, and β-mercaptoethanol.
-
3T3-L1 preadipocytes: This mouse cell line is a standard model for studying adipogenesis and adipocyte metabolism. Cells are differentiated into mature adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
Pancreatic Islet Isolation: Islets are isolated from mouse or rat pancreas by collagenase digestion followed by density gradient centrifugation. Isolated islets are then cultured for a short period before being used in experiments.
-
-
Insulin Secretion Assays:
-
Static Incubation: Islets or β-cells are pre-incubated in a low-glucose buffer and then incubated with various concentrations of this compound in the presence of low or high glucose for a defined period (e.g., 1 hour). The supernatant is collected to measure insulin concentration using ELISA or radioimmunoassay.
-
-
Glucose Uptake Assays:
-
2-Deoxyglucose Uptake: Differentiated adipocytes are incubated with radiolabeled 2-deoxy-[³H]-glucose in the presence or absence of insulin and/or this compound. The amount of radioactivity incorporated into the cells is measured to determine the rate of glucose uptake.
-
-
Molecular Biology Techniques:
-
Western Blotting: Used to quantify the expression and phosphorylation status of signaling proteins such as Akt, ERK1/2, and IRS-2.
-
Real-Time PCR: Employed to measure the mRNA expression levels of genes involved in β-cell function and survival (e.g., Ins1, Pdx1, Glp1r).
-
In Vivo Studies
-
Animal Models:
-
Wild-type, ghrelin knockout (ghrelin -/-), and GHS-R knockout (Ghsr -/-) mice: These models are crucial for dissecting the specific roles of this compound and its interaction with the ghrelin system.
-
Models of Diabetes: Type 2 diabetes is often induced in rats or mice using a high-fat diet followed by a low dose of streptozotocin (B1681764) (STZ), or by a combination of fructose (B13574) feeding and STZ injection.
-
-
Treatment Protocols:
-
Acute Studies: this compound is typically administered as a single intraperitoneal (IP) injection at doses ranging from 0.5 µmol/kg to 1 µmol/kg.
-
Chronic Studies: For longer-term effects, this compound is administered via repeated IP injections (e.g., twice daily) or continuous subcutaneous infusion for several days or weeks.
-
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are given an oral gavage of glucose. Blood samples are collected at various time points to measure glucose and insulin levels.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity, animals are injected with insulin, and blood glucose levels are monitored over time.
-
Hormone and Metabolite Measurements: Plasma levels of insulin, glucose, triglycerides, and cholesterol are measured using commercially available kits (e.g., ELISA).
-
Conclusion and Future Directions
The role of this compound in glucose homeostasis is undeniably complex and warrants further investigation. While its effects on insulin secretion remain controversial, there is a growing consensus on its beneficial actions in promoting β-cell survival and improving peripheral glucose uptake. The identification of the GHS-R and GLP-1R as potential mediators of this compound's effects has opened new avenues for research into its mechanism of action.
For drug development professionals, this compound presents a challenging yet potentially rewarding target. Its ability to enhance β-cell mass and function, coupled with its positive effects on adipocyte metabolism, suggests that agonists of the this compound signaling pathway could offer a multifaceted approach to treating type 2 diabetes. However, the conflicting data on insulin secretion and the ambiguity surrounding its primary receptor highlight the critical need for further research to:
-
Clarify the precise physiological conditions that dictate this compound's effect on insulin secretion.
-
Unequivocally identify and characterize the full spectrum of this compound receptors in different metabolic tissues.
-
Elucidate the detailed downstream signaling pathways and their crosstalk.
-
Conduct long-term studies in relevant animal models of metabolic disease to fully assess its therapeutic potential and safety profile.
A deeper understanding of this compound's biology will be instrumental in harnessing its therapeutic potential for the management of metabolic diseases. This guide provides a solid foundation for researchers and clinicians to build upon in their quest to unravel the complexities of this intriguing hormone.
References
- 1. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse and Complementary Effects of Ghrelin and this compound [mdpi.com]
- 3. The role of this compound in glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. research.uniupo.it [research.uniupo.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound regulates adipocyte function and protects against diet-induced insulin resistance and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openpublichealthjournal.com [openpublichealthjournal.com]
- 15. Evaluation the Effect of Chronic this compound Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]
- 16. Evaluation the Effect of Chronic this compound Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]
Obestatin's Effect on Appetite and Satiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide, was first identified in 2005 as a product of the same prohormone as ghrelin, a potent appetite-stimulating hormone.[1][2] Derived from the Latin "obedere" (to devour) and "statin" (to suppress), this compound was initially reported to have anorectic effects, opposing the actions of ghrelin by suppressing food intake, inhibiting jejunal contraction, and reducing body-weight gain.[1] This discovery sparked significant interest in its potential as a therapeutic agent for obesity and other metabolic disorders. However, the initial findings have been met with considerable controversy, as subsequent studies have yielded conflicting results regarding its effects on appetite and its cognate receptor.[3][4][5] This technical guide provides an in-depth overview of the current understanding of this compound's role in appetite and satiety, presenting key experimental data, detailed methodologies, and a critical analysis of the ongoing debate.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from key studies investigating the effects of this compound on food intake and body weight.
Table 1: Effect of this compound on Food Intake in Rodents
| Species | Administration Route | Dose | Duration | Effect on Food Intake | Reference |
| Rats | Intraperitoneal (IP) | 1 µmol/kg | Acute | Suppressed food intake | [1] |
| Mice | Intraperitoneal (IP) | 1 µmol/kg | Acute | No effect on spontaneous food intake, but inhibited ghrelin-induced orexigenic effect in fed mice | [6][7] |
| Mice (ghrelin knockout) | Intraperitoneal (IP) | Not specified | Acute | No effect on fasting-induced hyperphagia | [8] |
| High-fat fed mice | Not specified | Not specified | Acute | This compound {1-23} and {11-23} significantly reduced food intake (86% and 90% respectively) | [9] |
| Rats | Intracerebroventricular (ICV) | Not specified | Acute/Chronic | No effect on food intake | [8] |
Table 2: Effect of this compound on Body Weight in Rodents
| Species | Administration Route | Dose | Duration | Effect on Body Weight | Reference |
| Rats | Not specified | Not specified | Not specified | Decreased body-weight gain | [1] |
| High-fat diet-fed rats | Chronic administration | Not specified | Not specified | Reduced body weight by 13% | |
| Mice | Not specified | Not specified | Not specified | No significant and reproducible effect |
Experimental Protocols
Detailed methodologies are crucial for interpreting the varied results in this compound research. Below are protocols from key experiments.
In Vivo Food Intake Studies
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are individually housed under controlled temperature and a 12-hour light/dark cycle, with ad libitum access to standard chow and water, unless otherwise specified (e.g., fasting protocols).[6][8]
-
Peptide Administration:
-
Intraperitoneal (IP) Injection: this compound (human or rat) is dissolved in saline and administered at doses typically ranging from 1 to 10 µmol/kg body weight.[6][7]
-
Intracerebroventricular (ICV) Cannulation: For central administration studies, cannulas are surgically implanted into the lateral ventricle of anesthetized animals. This compound is then infused directly into the brain.[8]
-
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, 6, 18, and 24 hours) after peptide administration. Spillage is carefully collected and accounted for.[6][8]
-
Fasting/Refeeding Paradigm: In some protocols, animals are fasted for a period (e.g., 24 hours) before peptide administration to stimulate a robust feeding response upon reintroduction of food.[6]
In Vitro Gastrointestinal Motility Assays
-
Tissue Preparation: Segments of the jejunum are excised from euthanized animals and placed in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Contraction Measurement: One end of the jejunal strip is attached to a fixed support, and the other to an isometric force transducer. Spontaneous contractions are recorded. The effects of this compound are assessed by adding it to the organ bath at various concentrations.[10]
-
Electrical Field Stimulation (EFS): To study neural responses, fundic smooth muscle strips are subjected to EFS, and the effect of this compound on EFS-induced contractions is measured.[8]
Receptor Binding and Signaling Assays
-
Cell Lines: CHO or COS-7 cells transiently transfected with the receptor of interest (e.g., GPR39, GLP-1R) are commonly used.[11][12]
-
Binding Assays: Radioiodinated this compound is incubated with cell membranes expressing the receptor. Specific binding is determined by measuring the amount of radioactivity bound to the membranes.[13]
-
Signaling Pathway Analysis:
-
Inositol (B14025) Phosphate (B84403) (InsP) Turnover: To assess Gq pathway activation, cells are labeled with [3H]myo-inositol, and the accumulation of inositol phosphates is measured after stimulation with this compound.[11]
-
cAMP Production: To assess Gs pathway activation, intracellular cAMP levels are measured using commercially available kits following this compound treatment.[11]
-
Western Blotting: Phosphorylation of downstream signaling molecules like Akt and ERK1/2 is assessed by Western blotting using phospho-specific antibodies.[3][14]
-
Signaling Pathways
The signaling mechanism of this compound is a primary area of controversy. The initially proposed pathway via GPR39 has been challenged, and alternative receptors have been suggested.
The Contested GPR39 Signaling Pathway
Initially, this compound was reported to bind to and activate the orphan G protein-coupled receptor GPR39.[1] However, subsequent research has largely failed to reproduce this finding, with many studies showing that this compound does not activate GPR39 signaling pathways, such as inositol phosphate turnover or cAMP production.[3][11] In contrast, zinc ions have been identified as a potent agonist for GPR39.[11]
Caption: Originally proposed but now contested GPR39 signaling pathway for this compound.
Alternative Signaling Through GLP-1 Receptor
Some evidence suggests that this compound may exert its effects through the glucagon-like peptide-1 receptor (GLP-1R).[3][15] this compound has been shown to bind to GLP-1R in pancreatic beta-cells, promoting their survival.[3] This interaction is significant as GLP-1 is a well-established incretin (B1656795) hormone with known anorectic effects. However, other studies have failed to detect an interaction between this compound and GLP-1R.[15]
Caption: Proposed alternative signaling pathway for this compound via the GLP-1 receptor.
Interaction with Ghrelin Signaling
Given that this compound and ghrelin are derived from the same precursor, their potential interaction is of great interest. Some studies suggest that this compound can antagonize the orexigenic effects of ghrelin.[6][12] For instance, co-administration of this compound was found to inhibit ghrelin-stimulated food intake in fed mice.[6][7] The precise mechanism of this antagonism remains unclear, but it does not appear to involve direct competition for the ghrelin receptor (GHSR-1a).[10]
Caption: Opposing (proposed) effects of ghrelin and this compound on appetite regulation.
Discussion and Future Directions
The initial excitement surrounding this compound as a potent anorectic hormone has been tempered by years of conflicting research. The lack of a definitively identified receptor remains a major hurdle in elucidating its physiological role.[3][16] While the GPR39 receptor has been largely ruled out, the evidence for GLP-1R as the cognate receptor is not yet conclusive.[3][15]
The discrepancies in the effects of this compound on food intake across different studies may be attributable to variations in experimental protocols, including the species and metabolic state of the animals, the dose and route of administration of the peptide, and the specific assays used. The observation that this compound may only inhibit ghrelin-induced feeding under specific conditions, rather than suppressing baseline food intake, suggests a more nuanced role in appetite regulation than initially proposed.[6][7]
Beyond appetite, research has expanded to investigate this compound's role in other physiological processes, including glucose metabolism, cell proliferation, and cardiovascular function.[3][12][17] It has been shown to enhance insulin (B600854) secretion and improve beta-cell survival, suggesting potential therapeutic applications in diabetes.[18][19]
For drug development professionals, the story of this compound serves as a cautionary tale. The initial promise based on a single study has led to a complex and often contradictory body of literature. Future research should focus on:
-
Definitive Receptor Identification: Unambiguously identifying the receptor(s) through which this compound mediates its effects is paramount.
-
Standardized Protocols: The adoption of standardized and rigorously controlled experimental protocols will be essential to reconcile the conflicting findings in the literature.
-
Exploring Pleiotropic Effects: Further investigation into the non-appetite-related functions of this compound may reveal its true therapeutic potential.
References
- 1. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. This compound--a ghrelin-associated peptide that does not hold its promise to suppress food intake and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an interesting but controversial gut hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of peripheral this compound on food intake and gastric emptying in ghrelin-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic and structural properties of human this compound {1-23} and two fragment peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Little or no ability of this compound to interact with ghrelin or modify motility in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound: is it really doing something? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical properties and biological actions of this compound and its relevence in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation the Effect of Chronic this compound Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]
The Ambiguous Role of Obestatin in the Ghrelin System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encoded by the same preproghrelin gene as the orexigenic hormone ghrelin, obestatin was initially heralded as its physiological antagonist, a suppressor of appetite and gastrointestinal motility. However, over a decade of research has painted a far more complex and often contradictory picture. This technical guide delves into the core of the this compound-ghrelin interaction, presenting a comprehensive overview of the current, albeit contentious, understanding of this compound's physiological functions, its putative signaling pathways, and the experimental methodologies used to investigate them. The lack of a definitively identified receptor for this compound remains a significant challenge in the field, contributing to the conflicting reports on its biological activity. This guide aims to provide a balanced perspective on the existing data, highlighting both the initial promise and the subsequent controversies surrounding this enigmatic peptide.
Introduction: The Ghrelin-Obestatin Dichotomy
The discovery of ghrelin as a potent appetite stimulant and growth hormone secretagogue revolutionized our understanding of metabolic regulation. The subsequent identification of this compound, a 23-amino acid peptide also derived from the preproghrelin gene, suggested a beautifully simple homeostatic mechanism: two hormones from a single gene with opposing effects on energy balance.[1][2] Initial studies reported that this compound suppressed food intake, decreased body weight gain, and inhibited gastrointestinal motility, directly countering the actions of ghrelin.[3] However, these findings have been difficult to reproduce, leading to a significant debate within the scientific community regarding the true physiological role of this compound.[3][4]
This guide will explore the nuances of this debate, presenting the data from studies that both support and refute the initial claims of this compound's anorectic and anti-motility effects. We will also examine the evidence for this compound's other potential roles in metabolism, including insulin (B600854) secretion and adipogenesis, and its interaction with various signaling pathways.
Quantitative Data Summary
The quantitative data surrounding this compound's interaction with the ghrelin system is marked by variability, reflecting the ongoing debate about its physiological relevance. The following tables summarize key findings from various in vivo and in vitro studies. It is important to note the absence of definitive receptor binding affinities (Ki, Kd) due to the lack of a confirmed receptor for this compound.
Table 1: In Vivo Effects of this compound on Food Intake
| Species | Dose | Administration Route | Effect on Food Intake | Reference |
| Mouse | 10-100 nmol/kg | Intraperitoneal (i.p.) | Inhibition | [5] |
| Rat | 100-300 nmol/kg | Intraperitoneal (i.p.) | Inhibition | [5] |
| Mouse | 1 μmol/kg | Intraperitoneal (i.p.) | No effect on spontaneous food intake | [6] |
| Mouse | 125 nmol/kg | Not specified | Did not inhibit fasting-induced hyperphagia | [7] |
| Mouse | Not specified | Intracerebroventricular | No effect | [8] |
Table 2: In Vivo Effects of this compound on Gastrointestinal Motility
| Species | Parameter Measured | Dose | Administration Route | Effect | Reference |
| Rat | Gastric Emptying | Not specified | Not specified | Inhibition | [3] |
| Mouse | Gastric Emptying | 60, 125, 250 nmol/kg | Not specified | No effect | [7] |
| Rat | Jejunal Contraction | Not specified | Not specified | Inhibition | [3] |
| Mouse | Gastric Emptying | 125 nmol/kg (co-injected with 60 nmol/kg ghrelin) | Not specified | Did not reverse ghrelin's effect | [8] |
Table 3: In Vitro Effects of this compound
| Assay | Tissue/Cell Type | This compound Concentration | Effect | Reference |
| Jejunum Contractility | Rat Jejunum | 100 nM | No effect on baseline contractility | [4] |
| GH Release | Rat Pituitary Explants | 10⁻⁷ M and 10⁻⁶ M | No effect on spontaneous or ghrelin-induced GH release | [9] |
| GHSR Function | Recombinant Ghrelin Receptor | Up to 10 μM | Did not modulate receptor function | [4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound and its interaction with the ghrelin system. These protocols are intended to be representative and may require optimization for specific laboratory conditions.
GTPγS Binding Assay for GPCR Activation
This assay is used to determine the functional activity of ligands at G protein-coupled receptors (GPCRs) by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[10][11]
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the GPCR of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT) and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (to a final concentration of 10-100 μM)
-
Membrane preparation (5-20 μg of protein per well)
-
Test compound (e.g., this compound) or vehicle
-
[³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM)
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from total binding.
-
Plot the specific binding as a function of the logarithm of the agonist concentration to determine EC50 and Emax values.
-
In Vitro Muscle Contractility Assay
This assay assesses the direct effect of a substance on the contractility of isolated smooth muscle strips, such as from the jejunum or stomach.[12][13][14]
Protocol:
-
Tissue Preparation:
-
Euthanize the animal and dissect the desired tissue (e.g., a segment of the jejunum).
-
Place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate solution (containing in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, and 11.1 glucose).
-
Carefully remove the mucosa and cut longitudinal or circular muscle strips.
-
-
Experimental Setup:
-
Mount the muscle strips in organ baths containing oxygenated Krebs-Ringer solution maintained at 37°C.
-
Connect one end of the strip to a fixed support and the other end to an isometric force transducer.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
-
Measurement of Contraction:
-
Record the isometric contractions using a data acquisition system.
-
After a stable baseline is achieved, add the test compound (e.g., this compound) or vehicle to the organ bath in a cumulative or non-cumulative manner.
-
Record the changes in contractile force.
-
At the end of the experiment, the viability of the tissue can be confirmed by adding a contractile agent like acetylcholine (B1216132) or potassium chloride.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the response to the test compound as a percentage of the maximal contraction induced by a reference substance or as a change from the baseline.
-
In Vivo Gastric Emptying Measurement
This procedure measures the rate at which a test meal empties from the stomach in a live animal, providing an in vivo assessment of gastrointestinal motility.[7]
Protocol:
-
Animal Preparation:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test substance (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the meal.
-
-
Test Meal Administration:
-
Administer a non-nutrient, non-absorbable test meal containing a radioactive marker (e.g., ¹⁴C-labeled octanoic acid mixed with a liquid meal) via oral gavage.
-
-
Measurement of Gastric Emptying:
-
At a predetermined time after the meal administration, euthanize the animal.
-
Clamp the pylorus and cardia to prevent leakage of stomach contents.
-
Excise the stomach and measure the amount of radioactivity remaining in it.
-
-
Data Analysis:
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Radioactivity in stomach at time t / Radioactivity in stomach at time 0)) * 100
-
Compare the gastric emptying rates between different treatment groups.
-
This compound Enzyme Immunoassay (EIA)
This is a quantitative method for detecting the concentration of this compound in biological samples like plasma or serum.[15][16][17]
Protocol:
-
Plate Preparation:
-
Use a 96-well plate pre-coated with a capture antibody specific for this compound.
-
Wash the plate with wash buffer to remove any unbound material.
-
-
Assay Procedure (Competitive EIA):
-
Add standards of known this compound concentrations and the unknown samples to the wells.
-
Add a fixed amount of biotinylated this compound to each well.
-
Add a secondary antibody that binds to this compound to each well.
-
Incubate the plate to allow for competitive binding of the native this compound (from the sample/standard) and the biotinylated this compound to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well. The streptavidin will bind to the biotinylated this compound that is bound to the antibody.
-
Wash the plate again to remove unbound streptavidin-enzyme conjugate.
-
Add a substrate for the enzyme that produces a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve. The signal intensity is inversely proportional to the amount of this compound in the sample.
-
Signaling Pathways
The signaling pathways activated by ghrelin are well-characterized, whereas those for this compound remain largely speculative due to the lack of a confirmed receptor.
Ghrelin Signaling Pathway
Ghrelin exerts its effects primarily through the growth hormone secretagogue receptor type 1a (GHSR1a), a G protein-coupled receptor. Upon binding, ghrelin can activate multiple G protein subtypes, leading to diverse downstream effects.
Caption: Ghrelin signaling through GHSR1a activates multiple G protein pathways.
Proposed this compound Signaling Pathways
The signaling pathways for this compound are not well-defined due to the controversy surrounding its receptor. While GPR39 was initially proposed, this has been largely refuted.[6] Other receptors like the glucagon-like peptide-1 receptor (GLP-1R) have been suggested, but the evidence is not conclusive.[2] Nevertheless, several studies have implicated the PI3K/Akt/mTOR and ERK1/2 pathways in this compound's cellular effects, particularly in cell proliferation and metabolism.[18][19][20]
Caption: Proposed this compound signaling via PI3K/Akt and MAPK/ERK pathways.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for a typical experimental investigation into the effects of this compound.
Caption: General experimental workflow for investigating this compound's effects.
Conclusion and Future Directions
The journey of this compound from a promising anorexigenic peptide to a molecule of controversy underscores the complexities of biological systems. While the initial hypothesis of a simple ghrelin-obestatin antagonism has not been consistently supported, the research has opened up new avenues for investigation into the multifaceted roles of preproghrelin-derived peptides. The conflicting data on this compound's effects on appetite and motility may be attributable to differences in experimental models, species, and methodologies.
The most critical next step in elucidating the true function of this compound is the definitive identification of its receptor(s). This will be paramount to understanding its mechanism of action and will enable the development of specific pharmacological tools to probe its physiological roles. Furthermore, a deeper investigation into the potential interplay between this compound and other metabolic hormones, beyond ghrelin, may reveal a more nuanced role in the intricate network of energy homeostasis. For drug development professionals, while the initial promise of this compound as a straightforward anti-obesity agent has waned, its potential modulatory effects on various cellular processes warrant continued, albeit cautious, exploration. The story of this compound is a clear example of the rigorous and often non-linear path of scientific discovery.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Little or no ability of this compound to interact with ghrelin or modify motility in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of peripheral this compound on gastric emptying and intestinal contractility in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of peripheral this compound on food intake and gastric emptying in ghrelin-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contractile force assessment methods for in vitro skeletal muscle tissues | eLife [elifesciences.org]
- 14. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sceti.co.jp [sceti.co.jp]
- 16. interchim.fr [interchim.fr]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Diverse and Complementary Effects of Ghrelin and this compound [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
Tissue Distribution of Obestatin Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide, is derived from the same precursor protein, preproghrelin, as the orexigenic hormone ghrelin.[1] Initially discovered through a bioinformatics approach, this compound was first reported to have anorexigenic effects, opposing the actions of ghrelin.[1] While its precise physiological roles and receptor remain a subject of debate, emerging evidence suggests its involvement in a variety of metabolic processes, including the regulation of glucose and lipid metabolism, cell proliferation and survival, and inflammation.[2][3] Understanding the tissue-specific expression and distribution of this compound is crucial for elucidating its biological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the tissue distribution of this compound expression, detailed experimental protocols for its detection and quantification, and a summary of its proposed signaling pathways.
Tissue Distribution of this compound
This compound expression has been identified in a wide range of tissues across various species, with the highest concentrations typically found in the gastrointestinal (GI) tract. Its distribution often mirrors that of ghrelin, as they are co-produced from the same gene.
Qualitative and Semi-Quantitative Distribution
Immunohistochemical studies in humans and rats have demonstrated the presence of this compound-immunoreactive cells predominantly in the mucosa of the stomach and small intestine, including the duodenum, jejunum, and ileum.[4] In the stomach, these cells are mainly located in the oxyntic glands.[4] this compound is also co-localized with ghrelin in the pancreatic islets and has been detected in the epithelial cells of mammary gland ducts.[2]
Further studies have identified this compound expression in a broader range of tissues, including the pituitary gland, lung, liver, skeletal muscle, adipose tissue, and testis.[5] In the rat myenteric plexus, this compound immunoreactivity has been observed in cholinergic neurons.
The following table summarizes the observed tissue distribution of this compound based on immunohistochemical and other qualitative detection methods.
Table 1: Summary of this compound Tissue Distribution (Qualitative)
| Tissue | Species | Location of Expression | Reference |
| Gastrointestinal Tract | |||
| Stomach | Human, Rat | Mucosal endocrine cells (A-like cells) in oxyntic glands | [4] |
| Duodenum | Human, Rat | Mucosal endocrine cells | [4] |
| Jejunum | Human, Rat | Mucosal endocrine cells | [4] |
| Ileum | Human | Mucosal endocrine cells | |
| Colon | Rat | [4] | |
| Myenteric Plexus | Rat | Cholinergic neurons | |
| Endocrine System | |||
| Pancreas | Human, Rat | Peripheral part of islets of Langerhans | [2][4] |
| Pituitary Gland | Human | ||
| Testis | Rat | Leydig cells | |
| Other Tissues | |||
| Mammary Gland | Human | Epithelial cells of ducts | |
| Adipose Tissue | Human, Mouse, Rat | White adipose tissue (WAT) | [1][6] |
| Lung | Human | [5] | |
| Liver | [5] | ||
| Skeletal Muscle | [5] | ||
| Spleen | [7] |
Quantitative Data on this compound Expression
Quantitative data on this compound concentration and gene expression across a wide range of tissues are limited. However, some studies have provided valuable insights into the levels of this compound in specific tissues.
Table 2: Quantitative Analysis of this compound Tissue Content
| Tissue | Species | Method | Concentration | Reference |
| Gastric Fundus | Rat | RIA | 0.18 ± 0.03 fmol/mg | [8] |
| Gastric Fundus | Human | RIA | 0.17 ± 0.02 fmol/mg | [8] |
Table 3: Relative Preproghrelin (this compound Precursor) mRNA Expression
| Tissue | Species | Method | Relative Expression Level | Reference |
| Stomach | Chinese Perch | qRT-PCR | High | [9] |
| Pituitary | Chinese Perch | qRT-PCR | High | [9] |
| Adipose Tissue | Rat | qRT-PCR | Higher in T1DM, T2DM, and DIO models compared to lean controls | [10][11] |
| Liver | Rat | qRT-PCR | Higher in T1DM, T2DM, and obese models compared to lean controls | [10][11] |
| Pancreas | Rat | qRT-PCR | Decreased in T1DM, T2DM, and DIO models compared to lean controls | [10][11] |
Note: T1DM - Type 1 Diabetes Mellitus; T2DM - Type 2 Diabetes Mellitus; DIO - Diet-Induced Obesity.
Experimental Protocols
Accurate detection and quantification of this compound in tissues are essential for research and drug development. The following sections provide detailed methodologies for key experiments.
Immunohistochemistry (IHC) for this compound Detection
This protocol outlines the general steps for the immunohistochemical staining of this compound in paraffin-embedded tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue specimens in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize sections by immersing in xylene (2 changes for 10 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50% for 5 minutes each).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
4. Staining Procedure:
-
Wash sections in Tris-buffered saline with Tween 20 (TBST).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with TBST.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
Incubate with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[12]
-
Wash with TBST.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[12]
-
Wash with TBST.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.
-
Wash with TBST.
-
Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
5. Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This protocol describes a competitive ELISA for quantifying this compound in tissue homogenates.
1. Sample Preparation (Tissue Homogenate):
-
Weigh a small piece of frozen tissue and add ice-cold PBS (Phosphate Buffered Saline).
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay. Determine the total protein concentration of the supernatant for normalization.
2. ELISA Procedure:
-
Prepare standards and samples at appropriate dilutions.
-
Add a fixed amount of biotinylated this compound to all wells (except blanks) of a microplate pre-coated with an anti-obestatin antibody.
-
Add standards and samples to their respective wells. During this incubation, the this compound in the sample will compete with the biotinylated this compound for binding to the coated antibody.
-
Incubate for 2-3 hours at room temperature.
-
Wash the plate several times with a wash buffer.
-
Add streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate for 1 hour.
-
Wash the plate to remove unbound conjugate.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the this compound concentration to the total protein concentration of the tissue homogenate (e.g., in pg/mg of protein).
Quantitative Real-Time PCR (qRT-PCR) for this compound (Preproghrelin) mRNA Expression
This protocol outlines the steps for quantifying the mRNA expression of the preproghrelin gene, which encodes this compound.
1. RNA Extraction:
-
Homogenize fresh or frozen tissue samples in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the preproghrelin gene, and a SYBR Green or TaqMan master mix.
-
Perform the PCR reaction in a real-time PCR thermal cycler with the following typical cycling conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
-
Include a melting curve analysis at the end of the run for SYBR Green-based assays to verify product specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for the preproghrelin gene and a stable reference gene (e.g., GAPDH, β-actin) in each sample.
-
Calculate the relative expression of the preproghrelin gene using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The signaling pathways of this compound are still under investigation, with some controversy surrounding its primary receptor. The following diagrams illustrate the proposed signaling mechanisms and a general workflow for tissue distribution analysis.
This compound Signaling Pathways
Caption: Proposed signaling pathways of this compound.
General Experimental Workflow for Tissue Distribution Analysis
Caption: Workflow for this compound tissue distribution analysis.
Conclusion
This technical guide provides a detailed overview of the tissue distribution of this compound expression, highlighting its widespread presence with predominant localization in the gastrointestinal tract and pancreas. The provided experimental protocols offer a foundation for researchers to accurately detect and quantify this compound in various tissues. While the precise physiological functions and signaling pathways of this compound are still being elucidated, understanding its tissue-specific expression is a critical step in uncovering its role in health and disease and for the development of potential therapeutic applications. Further research, particularly generating more comprehensive quantitative data across a wider range of tissues and physiological states, will be invaluable to the scientific community.
References
- 1. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new metabolic player in the pancreas and white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates adipocyte function and protects against diet-induced insulin resistance and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound- and ghrelin-producing cells in the gastrointestinal tract and pancreas of rats: an immunohistochemical and electron-microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: an interesting but controversial gut hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Changes in this compound gene and GPR39 receptor expression in peripheral tissues of rat models of obesity, type 1 and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phoenixbiotech.net [phoenixbiotech.net]
Evolutionary Conservation of the Obestatin Peptide: A Technical Guide for Researchers
An in-depth analysis of the structural and functional conservation of the obestatin peptide, its signaling pathways, and relevant experimental methodologies.
Introduction
This compound, a 23-amino acid peptide, is derived from the post-translational processing of the preproghrelin gene, the same precursor that yields the orexigenic hormone ghrelin.[1][2] Initially discovered in 2005, this compound was purported to have anorexigenic effects, opposing the actions of ghrelin.[2] However, the physiological roles of this compound have been a subject of considerable debate within the scientific community.[1][3][4] This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound peptide, its complex signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
Evolutionary Conservation of the this compound Sequence
The ghrelin gene, and consequently the this compound peptide sequence, is remarkably conserved across a wide range of vertebrate species, including mammals, birds, and fish.[5][6] This high degree of conservation suggests a significant and conserved biological function. The following table summarizes the amino acid sequence of this compound from several representative vertebrate species, highlighting the degree of sequence identity.
| Species | This compound Amino Acid Sequence | Sequence Identity to Human (%) |
| Human | FQAPFDVGIKLSGAQYQQHGRAL-NH2 | 100% |
| Mouse | FNAPFDVGIKLSGAQYQQHGRAL-NH2 | 95.7% |
| Rat | FNAPFDVGIKLSGAQYQQHGRAL-NH2 | 95.7% |
| Chicken | L SPLQKLQKE SKKPP AKLRL-NH2 | 47.8% |
| Zebrafish | GSSFLSPSYKQKRVTQRQPLDN-NH2 | 34.8% |
Note: The C-terminal -NH2 indicates amidation, a common post-translational modification of peptide hormones.
The high sequence identity among mammalian species is evident. While the conservation is lower in avian and fish species, key structural motifs are often preserved, suggesting a conserved functional core.
The this compound Receptor: An Ongoing Investigation
The initial identification of the G-protein coupled receptor 39 (GPR39) as the cognate receptor for this compound has been a topic of significant controversy.[1][3][4][7] While some early studies suggested a functional interaction, subsequent research has largely failed to reproduce these findings, with many studies indicating that this compound does not bind to or activate GPR39.[3][4][7][8]
Alternative receptors have been proposed, with the most prominent candidate being the Glucagon-Like Peptide-1 Receptor (GLP-1R).[7][9][10] Several studies have shown that this compound can bind to and activate GLP-1R, mediating some of its biological effects, particularly in relation to glucose metabolism and cell survival.[10][11][12] However, this interaction is also not universally accepted, and the definitive this compound receptor remains to be conclusively identified.[1]
Signaling Pathways
Despite the uncertainty surrounding its primary receptor, several downstream signaling pathways have been implicated in mediating the effects of this compound. These pathways are often initiated by the activation of G-protein coupled receptors and converge on key intracellular signaling cascades.
GPR39-Associated Signaling (Hypothesized)
While the direct activation of GPR39 by this compound is debated, studies on GPR39 itself have elucidated its downstream signaling pathways, which could be relevant if a functional link is established. GPR39 is known to couple to multiple G-protein subtypes, including Gαq, Gαs, and Gα12/13.
Caption: Hypothesized GPR39 signaling pathways.
GLP-1R-Mediated Signaling
Activation of the GLP-1R by this compound is proposed to initiate signaling cascades that are well-characterized for GLP-1 itself. These pathways are crucial for glucose homeostasis and cell survival.
Caption: this compound-mediated GLP-1R signaling.
Experimental Protocols
A variety of experimental techniques are employed to study the evolutionary conservation and function of this compound. Below are detailed methodologies for key experiments.
Peptide Extraction from Tissues for Quantification
This protocol outlines a general method for extracting this compound from tissues for subsequent quantification by mass spectrometry or immunoassay.
Materials:
-
Tissue sample (e.g., stomach, intestine), snap-frozen in liquid nitrogen
-
Homogenization buffer (e.g., 80% methanol)
-
Bead beater and ceramic beads
-
Centrifuge
-
Ultrapure water
-
Lyophilizer or vacuum concentrator
Procedure:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a 2 mL tube containing ceramic beads and ice-cold homogenization buffer.
-
Homogenize the tissue using a bead beater for 30-60 seconds.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
To the supernatant, add ultrapure water and chloroform in a ratio that yields a final methanol:chloroform:water ratio of 2:2:1.
-
Vortex thoroughly and centrifuge at 16,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the upper aqueous phase containing the peptides.
-
Dry the aqueous phase using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried peptide extract in an appropriate buffer for downstream analysis.
Caption: Workflow for peptide extraction from tissues.
Quantification of this compound by Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying peptide levels in biological samples.
Materials:
-
This compound standard peptide
-
Anti-obestatin primary antibody
-
Radiolabeled this compound (e.g., ¹²⁵I-obestatin)
-
Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG)
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
Polypropylene assay tubes
-
Gamma counter
Procedure:
-
Prepare a standard curve by serially diluting the this compound standard.
-
In assay tubes, add a fixed volume of assay buffer, primary antibody, and either standard, sample, or control.
-
Add a fixed amount of radiolabeled this compound to all tubes.
-
Incubate the tubes at 4°C for 16-24 hours to allow for competitive binding.
-
Add the secondary antibody to precipitate the primary antibody-antigen complexes.
-
Incubate for an additional 16-24 hours at 4°C.
-
Centrifuge the tubes to pellet the precipitated complexes.
-
Decant the supernatant containing unbound radiolabeled this compound.
-
Measure the radioactivity of the pellet in a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample. Calculate sample concentrations based on the standard curve.
Receptor Binding Assay
This protocol describes a competitive binding assay to investigate the interaction of this compound with a putative receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., GPR39 or GLP-1R)
-
Radiolabeled this compound
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., HEPES buffer with MgCl₂, CaCl₂, and BSA)
-
96-well filter plates (e.g., glass fiber filters)
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes/tissue homogenate, a fixed concentration of radiolabeled this compound, and increasing concentrations of unlabeled this compound.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
The displacement of the radiolabeled ligand by the unlabeled ligand is used to determine the binding affinity (Ki) of this compound for the receptor.
References
- 1. This compound: an interesting but controversial gut hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Key Pathways and Genes in Obesity Using Bioinformatics Analysis and Molecular Docking Studies [frontiersin.org]
- 4. Lack of this compound effects on food intake: should this compound be renamed ghrelin-associated peptide (GAP)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-species sequence comparison reveals conservation of ghrelin gene-derived splice variants encoding a truncated ghrelin peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Obestatin signaling pathways and second messengers
An In-depth Technical Guide to Obestatin Signaling Pathways and Second Messengers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a 23-amino acid peptide derived from the same preproghrelin gene as the orexigenic hormone ghrelin, has been implicated in a wide array of physiological processes, from metabolism and cell survival to cardiovascular function.[1][2] Despite its discovery in 2005, the identity of its cognate receptor and the precise signaling mechanisms it triggers remain subjects of intense research and debate.[3][4] Initial reports identified the G protein-coupled receptor 39 (GPR39) as its target, but this has been contested by numerous studies.[5][6] Subsequent research has suggested that this compound may exert its effects through other receptors like the glucagon-like peptide-1 receptor (GLP-1R) or by modulating other signaling systems.[1][7] This technical guide provides a comprehensive overview of the current understanding of this compound's signaling pathways, the key second messengers involved, and the experimental methodologies used to elucidate these complex networks.
Putative Receptors for this compound
The search for a definitive this compound receptor has yielded conflicting results, suggesting that its actions may be receptor- and tissue-dependent.
-
Glucagon-Like Peptide-1 Receptor (GLP-1R): Evidence suggests that this compound may signal through the GLP-1R in pancreatic beta cells and adipocytes.[1][7] Studies have shown that this compound can bind to and up-regulate the GLP-1R, and its pro-survival effects on beta cells were blocked by a GLP-1R antagonist.[1]
-
Growth Hormone Secretagogue Receptor (GHS-R): While GHS-R is the recognized receptor for ghrelin, some findings indicate that this compound's stimulatory effect on insulin (B600854) secretion under hyperglycemic conditions is dependent on GHS-R, though direct binding has not been established.[7]
Core Signaling Pathways and Second Messengers
This compound activates several key intracellular signaling cascades that are crucial for cell survival, proliferation, and metabolism.
The Gαs / cAMP / PKA / CREB Pathway
A prominent pathway activated by this compound involves the Gαs protein, leading to the production of the second messenger cyclic AMP (cAMP). This pathway is fundamental to this compound's pro-survival and proliferative effects, particularly in neuronal cells.
In adult rat hippocampal progenitor cells, this compound rapidly and significantly increases intracellular cAMP levels.[5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB) on serine 133.[5] Phosphorylated CREB acts as a transcription factor to regulate genes involved in cell survival and proliferation. The entire cascade, from receptor to cellular response, can be blocked by antagonists of Gαs (NF449), adenylyl cyclase (MDL12330A), or PKA (KT5720).[5]
Caption: this compound Gαs/cAMP/PKA/CREB Signaling Pathway.
Table 1: Quantitative Data for this compound-Induced cAMP Pathway Activation
| Cell Type | This compound Conc. | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| Adult Rat Hippocampal Progenitors | 100 nM | Intracellular cAMP | Strong increase at 5 min | [5] |
| Adult Rat Hippocampal Progenitors | 100 nM | CREB Phosphorylation | Peak activation at 15-30 min |[5] |
The PI3K / Akt / mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to activate this pathway in various cell types, including pre-adipocytes, adipocytes, and neuronal cells.[1][8][9]
Upon activation by this compound, PI3K phosphorylates and activates Akt (also known as Protein Kinase B).[10] Activated Akt then phosphorylates a range of downstream targets:
-
GSK3β (Glycogen Synthase Kinase-3β): this compound induces the inhibitory phosphorylation of GSK3β, which is involved in glycogen (B147801) synthesis and cell survival.
-
mTOR (mechanistic Target of Rapamycin): Akt activation leads to the stimulation of the mTOR signaling complex (mTORC1).[1][9]
-
S6K1 (Ribosomal Protein S6 Kinase 1): A downstream effector of mTOR, S6K1 is also activated by this compound, playing a role in protein synthesis and cell growth.[1][9]
-
FoxO1 (Forkhead box protein O1): this compound promotes the nuclear export of this transcription factor, preventing the expression of pro-apoptotic genes.[8]
This pathway is central to this compound's anti-apoptotic effects and its role in regulating glucose metabolism, such as promoting GLUT4 translocation to the plasma membrane in adipocytes.[8][9]
Caption: this compound PI3K/Akt/mTOR Signaling Pathway.
The ERK1/2 (MAPK) Pathway
The Extracellular signal-Regulated Kinase (ERK1/2) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is another target of this compound signaling. This pathway is primarily associated with cell proliferation and differentiation. This compound stimulates the phosphorylation and activation of ERK1/2 in various cells, including 3T3-L1 pre-adipocytes, gastric cancer cells, and PC12 neuronal cells.[1][8][11] In some contexts, this activation is dependent on an upstream PI3K/PKCε/Src signaling complex.[11] Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, promoting mitogenic activity.[11]
The AMPK Pathway
AMP-activated protein kinase (AMPK) is a cellular energy sensor. The effect of this compound on AMPK appears to be cell-type specific. In 3T3-L1 adipocytes, this compound inactivates AMPK, which is consistent with its role in promoting anabolic processes like adipogenesis.[1][9] Conversely, in PC12 neuronal cells under nutrient deprivation, this compound activates AMPK, contributing to its neuroprotective and anti-apoptotic effects.[8][12] This dual regulation highlights the complexity of this compound's role in cellular energy homeostasis.
Intracellular Calcium (Ca2+) Signaling
This compound has been shown to mobilize intracellular calcium (Ca2+), a ubiquitous second messenger. In dissociated rat cerebral cortical neurons, this compound elevates cytosolic Ca2+ concentrations.[13] This suggests the involvement of a Gαq-coupled receptor pathway, which would activate Phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+.[14]
Caption: Proposed this compound Gαq/PLC/Ca2+ Signaling Pathway.
Experimental Protocols: Key Methodologies
The following sections outline the core experimental procedures used to investigate this compound signaling.
Intracellular cAMP Measurement Assay
This assay quantifies the production of the second messenger cAMP in response to this compound stimulation, typically using a competitive immunoassay format.
Caption: General Workflow for a cAMP Assay.
Methodology Details:
-
Cell Preparation: Cells are cultured to an appropriate density in multi-well plates.[15]
-
PDE Inhibition: To allow for the accumulation of cAMP, cells are pre-treated with a broad-spectrum phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[5][15]
-
Stimulation: Cells are treated with various concentrations of this compound for different time points. A positive control, such as the adenylyl cyclase activator forskolin, is typically included.[5][15]
-
Lysis and Detection: After stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive binding principles like HTRF, AlphaScreen, or ELISA.[15][16] The signal generated is inversely proportional to the amount of cAMP in the cell lysate.[15]
Western Blotting for Protein Phosphorylation
Western blotting is the standard method to detect the activation state of signaling proteins by measuring their phosphorylation at specific residues.
Methodology Details:
-
Cell Culture and Treatment: Cells are grown and then treated with this compound (e.g., 100 nM) for a specific time course (e.g., 0, 15, 30, 60 minutes).[10]
-
Protein Extraction: Cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated overnight with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204).[8][10]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: To confirm equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein like β-actin or GAPDH.[5] Densitometry analysis is used to quantify the changes in phosphorylation.
Intracellular Calcium ([Ca2+]i) Measurement
This method uses fluorescent calcium indicators to measure changes in cytosolic calcium concentration following this compound stimulation.
Methodology Details:
-
Cell Preparation: Adherent cells (e.g., cerebral cortical neurons) are grown on glass coverslips or in clear-bottom multi-well plates.[13][17]
-
Dye Loading: Cells are incubated in a buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can cross the cell membrane.[13][17] Inside the cell, esterases cleave the AM group, trapping the active dye in the cytosol.
-
Baseline Measurement: The coverslip or plate is placed on a fluorescence microscope or plate reader, and a baseline fluorescence reading is established.
-
Stimulation and Recording: this compound (e.g., 100 nM) is added to the cells, and the change in fluorescence intensity is recorded over time.[13] An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio (for ratiometric dyes like Fura-2) or as a relative change from the baseline (F/F0) to represent the calcium transient.
Conclusion and Future Directions
The signaling pathways activated by this compound are complex, interconnected, and often cell-type dependent. While significant progress has been made in identifying key downstream effectors like the cAMP/PKA, PI3K/Akt, and ERK1/2 pathways, the field is hampered by the lack of a definitively identified cognate receptor. The conflicting data surrounding GPR39 and GLP-1R suggest that this compound may function through multiple receptors or as a modulator of other signaling systems.
Future research should focus on:
-
Receptor Deorphanization: Employing unbiased, systematic approaches like ligand-based affinity chromatography and functional screening against a broad panel of orphan GPCRs to definitively identify the this compound receptor(s).
-
Pathway Crosstalk: Investigating the interplay between the different signaling cascades activated by this compound. For instance, understanding how this compound differentially regulates AMPK in different metabolic states is crucial.
-
In Vivo Validation: Translating the in vitro signaling findings into physiological effects in animal models to better understand this compound's role in health and disease.
A clear elucidation of these signaling networks is paramount for drug development professionals seeking to harness the therapeutic potential of this compound in metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.
References
- 1. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical properties and biological actions of this compound and its relevence in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound conformational features: a strategy to unveil this compound's biological role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ghrelin/obestatin balance in the physiological and pathological control of growth hormone secretion, body composition and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on energy balance and growth hormone secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Concurrent Akt, ERK1/2 and AMPK Activation by this compound Inhibits Apoptotic Signaling Cascades on Nutrient-Deprived PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The gastrointestinal peptide this compound induces vascular relaxation via specific activation of endothelium-dependent NO signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. Distribution and biological activity of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Butyrate Increases Intracellular Calcium Levels and Enhances Growth Hormone Release from Rat Anterior Pituitary Cells via the G-Protein-Coupled Receptors GPR41 and 43 | PLOS One [journals.plos.org]
controversy surrounding Obestatin's biological functions
An In-depth Technical Guide to the Controversy Surrounding Obestatin's Biological Functions
Introduction
This compound, a 23-amino acid peptide, was first identified in 2005 through a bioinformatic search of the human genome.[1] It is derived from the same precursor protein, preproghrelin, as the orexigenic hormone ghrelin.[2][3][4] This shared origin led to the initial and compelling hypothesis that this compound would function as a physiological antagonist to ghrelin, thereby suppressing appetite and reducing body weight.[2][5][6][7] The name "this compound" itself, a portmanteau of "obese" and "statin," reflects this proposed anorexigenic function.[2] However, the initial excitement surrounding its discovery has been tempered by a significant and persistent controversy in the scientific community. Numerous studies have failed to replicate the initial findings, leading to a contentious debate about this compound's true biological roles and its designated receptor.[5][6][7][8] This guide provides a detailed technical overview of the core controversies, presenting the conflicting data, experimental methodologies, and proposed signaling pathways.
The Central Controversy: Effects on Food Intake and Body Weight
The primary debate surrounding this compound revolves around its purported effects on appetite and body weight regulation. The initial findings suggested a clear anorexigenic role, directly opposing the actions of ghrelin. However, this has been a point of major contention, with subsequent research yielding inconsistent and often contradictory results.
Initial "Anorexigenic" Hypothesis
The seminal 2005 study by Zhang et al. reported that peripheral and central administration of this compound to rats suppressed food intake, inhibited jejunal contractions, and led to a decrease in body weight gain.[1][2] These findings were significant as they suggested a novel pathway for the regulation of energy homeostasis, with two peptides from the same gene exerting opposing effects.
Conflicting and Inconsistent Findings
Despite the initial promising results, a large body of subsequent research has failed to consistently reproduce the anorexigenic effects of this compound.[8] Several independent research groups have reported no significant effect of this compound administration on food intake or body weight in various rodent models.[9][10][11] This lack of reproducibility has led some researchers to question the physiological relevance of this compound as an appetite suppressant and even to propose that it be renamed "ghrelin-associated peptide" (GAP) to reflect its origin without implying a function that is not consistently observed.[8][11] Interestingly, some studies have suggested that the dose-response relationship for this compound's effect on food intake may be U-shaped, with effects observed only within a narrow range of intermediate doses, potentially explaining some of the discrepancies between studies.[10][12]
Quantitative Data on Food Intake and Body Weight
To illustrate the conflicting findings, the following table summarizes the results from several key studies investigating the effects of this compound on food intake and body weight in rodents.
| Study | Animal Model | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight Gain |
| Zhang et al. (2005)[2] | Sprague-Dawley Rats | Intraperitoneal (IP) & Intracerebroventricular (ICV) | 1 mg/kg (IP), 1 nmol (ICV) | Suppression | Decrease |
| Holst et al. (2007)[9] | Lean Mice | Intraperitoneal (IP) | Not specified | No significant effect | Not reported |
| Seoane et al. (2006) | Sprague-Dawley Rats | Intraperitoneal (IP) & Intracerebroventricular (ICV) | 30 & 100 nmol/kg (IP), 1 & 3 nmol (ICV) | No effect | No effect |
| Bjorntorp et al. (2007)[12] | Mice, Lean & Zucker Rats | Intraperitoneal (IP) | 10-300 nmol/kg | Suppression (U-shaped dose-response) | Decrease (chronic treatment) |
| Nogueiras et al. (2007) | Sprague-Dawley Rats | Intraperitoneal (IP) & Subcutaneous (SC) | 1 mg/kg/day (SC) | No effect | No effect |
| Zizzari et al. (2007)[13] | Mice | Intraperitoneal (IP) | 1 µmol/kg | No effect alone, but inhibited ghrelin-induced feeding | Not reported |
| Gourcerol et al. (2006) | Mice | Intraperitoneal (IP) | 30, 100, 300 nmol/kg | No effect | Not reported |
The GPR39 Receptor Controversy
A critical aspect of the this compound controversy is the identity of its receptor. The initial study identified the orphan G protein-coupled receptor 39 (GPR39) as the cognate receptor for this compound.[2][14][15] However, this assertion has been robustly challenged by subsequent research.
Evidence Against GPR39 as the this compound Receptor
Several studies have failed to demonstrate a functional interaction between this compound and GPR39.[9][14] Key findings that contradict the initial report include:
-
Lack of Binding: Experiments using radioiodinated forms of this compound did not show specific binding to cells engineered to express GPR39.[9]
-
No Signal Transduction: this compound failed to stimulate intracellular signaling pathways, such as inositol (B14025) phosphate (B84403) turnover or cyclic AMP (cAMP) production, in GPR39-expressing cells.[9][16]
Zinc as an Alternative GPR39 Agonist
Adding another layer of complexity, it was discovered that zinc ions (Zn2+) can activate GPR39 signaling pathways.[9][16] This finding suggests that Zn2+ may be a more physiologically relevant agonist or modulator of GPR39, further questioning the role of this compound as its primary ligand.[5][9]
Alternative Candidate Receptors
The uncertainty surrounding GPR39 has led to the exploration of other potential receptors for this compound. The glucagon-like peptide-1 receptor (GLP-1R) has been proposed as a candidate, which could potentially explain some of this compound's reported effects on glucose metabolism.[5][15] However, a definitive consensus on the this compound receptor has yet to be reached.
Caption: Proposed and disputed signaling pathways for the GPR39 receptor.
Experimental Protocols and Methodologies
The discrepancies in the this compound literature may be partially attributable to variations in experimental design. Below are details of typical methodologies employed in key studies.
Animal Models
-
Species and Strain: Commonly used models include Sprague-Dawley rats, Wistar rats, C57BL/6 mice, and genetically obese models such as Zucker fatty rats.
-
Housing and Feeding: Animals are typically housed in controlled environments with standard chow and water available ad libitum, except during fasting periods required by specific protocols.
Peptide Administration
-
Routes:
-
Intraperitoneal (IP): A common route for peripheral administration, involving injection into the peritoneal cavity.
-
Intracerebroventricular (ICV): Used for central administration directly into the brain's ventricles to bypass the blood-brain barrier. This requires stereotaxic surgery to implant a cannula.
-
Intravenous (IV): Injection directly into a vein for rapid systemic distribution.
-
Subcutaneous (SC): Injection into the layer of skin directly below the dermis and epidermis.
-
-
Dosage: Dosages have varied widely across studies, ranging from nanomolar to micromolar quantities per kilogram of body weight. The purity and stability of the synthetic this compound peptide used are also critical variables.
Measurement of Biological Effects
-
Food Intake: Measured by weighing food hoppers at regular intervals (e.g., 1, 2, 4, 24 hours) post-injection. Cumulative food intake is often calculated.
-
Body Weight: Animals are weighed daily at a consistent time to monitor changes in body mass.
-
Gastrointestinal Motility: Assessed using methods such as measuring the transit of a non-absorbable marker (e.g., charcoal meal) through the gastrointestinal tract or by in vitro muscle strip contraction assays.
-
Receptor Binding Assays: Typically involve incubating cells expressing the receptor of interest (e.g., GPR39) with a radiolabeled version of the ligand (e.g., ¹²⁵I-obestatin) and measuring the amount of bound radioactivity.
-
Signal Transduction Assays: Functional assays to measure the downstream effects of receptor activation. Examples include measuring the production of second messengers like inositol phosphates (IPs) and cyclic AMP (cAMP), or quantifying the activation of signaling proteins like ERK1/2 via phosphorylation.
References
- 1. Stanford scientists' discovery of appetite-suppressing hormone offers hope for obesity drug [med.stanford.edu]
- 2. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: an interesting but controversial gut hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diverse and Complementary Effects of Ghrelin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ghrelin/obestatin balance in the physiological and pathological control of growth hormone secretion, body composition and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound--a ghrelin-associated peptide that does not hold its promise to suppress food intake and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lack of this compound effects on food intake: should this compound be renamed ghrelin-associated peptide (GAP)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Is GPR39 the natural receptor of this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. academic.oup.com [academic.oup.com]
A Historical Perspective of Obestatin Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide, emerged onto the scientific stage in 2005 with the promise of revolutionizing our understanding of appetite regulation.[1] Discovered through a bioinformatic analysis of the ghrelin gene, its name, a portmanteau of "obesity" and "statin," hinted at its initially reported function: the suppression of food intake, in direct opposition to the orexigenic effects of ghrelin, a peptide derived from the same precursor.[1] This discovery ignited a flurry of research, but the initial excitement soon gave way to a period of intense debate and conflicting findings. This technical guide provides a comprehensive historical perspective on this compound research, detailing the initial discoveries, the subsequent controversies, and the exploration of alternative functions and signaling pathways. We present key quantitative data in structured tables, provide detailed experimental protocols for pivotal studies, and visualize complex biological processes and logical frameworks using Graphviz diagrams.
The Initial Paradigm: An Anorexigenic Counterpart to Ghrelin
The seminal 2005 study by Zhang and colleagues in Science reported that this compound suppressed food intake, inhibited jejunal contractions, and decreased body weight gain in rodents.[1] This groundbreaking paper also identified the orphan G protein-coupled receptor 39 (GPR39) as the putative receptor for this compound.[1]
Key Initial Findings (Zhang et al., 2005)
| Parameter | Finding |
| Effect on Food Intake | Intraperitoneal (i.p.) injection of this compound in mice suppressed food intake. |
| Effect on Body Weight | Chronic this compound administration reduced body weight gain. |
| Receptor Identification | This compound was shown to bind to and activate GPR39 expressed in CHO cells. |
| Signaling Pathway | This compound-activated GPR39 was suggested to signal through the Gαs pathway, leading to cAMP production.[2] |
Experimental Protocols: Initial Characterization
Receptor Binding Assay (Competitive Binding)
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR39.
-
Radioligand: 125I-labeled this compound.
-
Competitors: Unlabeled this compound, ghrelin, and motilin.
-
Procedure:
-
Cells were incubated with a constant concentration of 125I-obestatin.
-
Increasing concentrations of unlabeled competitor peptides were added.
-
After incubation, cells were washed to remove unbound ligand.
-
The amount of bound radioactivity was measured using a gamma counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.
-
cAMP Measurement
-
Cell Line: CHO cells expressing GPR39.
-
Stimulus: this compound, ghrelin, or motilin.
-
Assay: A cAMP-dependent luciferase reporter gene assay.
-
Procedure:
-
Cells were transfected with a luciferase reporter plasmid containing a cAMP response element (CRE).
-
Cells were treated with different concentrations of the peptides.
-
Cell lysates were prepared, and luciferase activity was measured as a readout of cAMP levels.
-
The Controversy Unfolds: Questioning the this compound-GPR39 Axis
The initial excitement surrounding this compound was quickly tempered by a series of studies that failed to reproduce the original findings. Several independent research groups reported no effect of this compound on food intake or body weight in various animal models.[3] Furthermore, the specific interaction between this compound and GPR39 was challenged, with multiple studies demonstrating a lack of binding and functional activation.[4][5]
Conflicting Data on Anorexigenic Effects
| Study | Animal Model | This compound Administration | Effect on Food Intake |
| Lagaud et al. (2007)[6] | Mice, Lean and Zucker fatty rats | i.p. (10-300 nmol/kg) | Inhibition (U-shaped dose-response) |
| Holst et al. (2007)[5] | Lean mice | i.p. | No significant effect |
| De Smet et al. (2009)[3] | Mice | Intracerebroventricular (i.c.v.) | No effect |
The study by Lagaud and colleagues suggested a U-shaped dose-response curve for this compound's effect on food intake, where both low and high doses were ineffective, potentially explaining some of the discrepancies in the literature.[6]
A New Direction: Exploring Alternative Receptors and Functions
The challenges to the initial this compound-GPR39 paradigm prompted researchers to investigate alternative receptors and physiological roles for this enigmatic peptide. This line of inquiry led to the proposal of the glucagon-like peptide-1 receptor (GLP-1R) as a potential target for this compound and uncovered its involvement in cell survival and metabolism.
This compound and the GLP-1 Receptor: A New Hypothesis
Several studies suggested that this compound could bind to and signal through the GLP-1R, a receptor well-known for its role in glucose homeostasis and appetite regulation.[7][8]
Experimental Evidence for this compound-GLP-1R Interaction
-
Binding Studies: this compound was shown to specifically bind to pancreatic β-cell lines (HIT-T15 and INS-1E) and this binding was suggested to involve the GLP-1R.[7]
-
Functional Assays: The pro-survival effects of this compound on pancreatic β-cells were blocked by the GLP-1R antagonist, exendin-(9-39).[7]
This compound's Role in Pancreatic β-Cell Survival
A significant body of evidence now supports a role for this compound in promoting the survival and function of pancreatic β-cells, the cells responsible for insulin (B600854) production.
Experimental Protocol: Pancreatic β-Cell Survival Assay
-
Cell Lines: INS-1E rat insulinoma cells or primary human islets.
-
Induction of Apoptosis: Serum starvation or treatment with a cocktail of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β).
-
Treatment: this compound at various concentrations.
-
Assessment of Apoptosis:
-
TUNEL Staining: To detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway.
-
Cell Viability Assays: (e.g., MTT assay) to quantify the number of viable cells.[9]
-
-
Procedure:
-
Cells are cultured and then subjected to apoptotic stimuli in the presence or absence of this compound.
-
After a defined incubation period, apoptosis is assessed using one or more of the methods described above.
-
Signaling Pathways in Pancreatic β-Cell Survival
This compound's pro-survival effects in pancreatic β-cells are mediated by the activation of key intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Experimental Protocol: Western Blot for ERK1/2 Phosphorylation
-
Cell Lysates: Prepared from pancreatic β-cells treated with or without this compound for various time points.
-
Protein Quantification: A protein assay (e.g., BCA assay) is performed to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[10][11][12][13]
This compound and Adipogenesis
More recent research has implicated this compound in the regulation of adipogenesis, the process of fat cell formation.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation
-
Cell Line: 3T3-L1 preadipocytes, a widely used cell line for studying adipogenesis.[14]
-
Differentiation Cocktail: A standard induction medium containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.[15]
-
Treatment: this compound is added to the differentiation medium.
-
Assessment of Differentiation:
-
Oil Red O Staining: To visualize the accumulation of lipid droplets, a key feature of mature adipocytes.
-
Gene Expression Analysis (qPCR): To measure the mRNA levels of key adipogenic transcription factors such as PPARγ and C/EBPα.
-
Protein Analysis (Western Blot): To detect the expression of adipocyte-specific proteins.
-
-
Procedure:
The Evolving Narrative of this compound Research
The journey of this compound research provides a compelling case study in the complexities of modern biological science. The initial, clear-cut narrative of an anorexigenic hormone has been replaced by a more nuanced understanding of its pleiotropic effects.
Conclusion
The story of this compound is a testament to the self-correcting nature of the scientific process. While the initial claims of its potent anorexigenic effects and its interaction with GPR39 have been largely refuted or remain highly controversial, subsequent research has unveiled a fascinating array of potential physiological roles for this peptide. Its involvement in pancreatic β-cell survival and adipogenesis opens up new avenues for research, particularly in the context of metabolic diseases such as diabetes and obesity. For researchers and drug development professionals, the history of this compound serves as a crucial reminder of the importance of rigorous validation and the willingness to explore alternative hypotheses in the face of conflicting data. The future of this compound research lies in further elucidating its precise molecular mechanisms of action, identifying its definitive receptor(s) in different tissues, and exploring its therapeutic potential in various physiological and pathological contexts.
References
- 1. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Central administration of this compound fails to show inhibitory effects on food and water intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound does not activate orphan G protein-coupled receptor GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Obestatin: A Multifaceted Regulator of Pancreatic Beta-Cell Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Obestatin, a 23-amino acid peptide derived from the preproghrelin gene, has emerged as a significant modulator of pancreatic beta-cell physiology.[1][2] Contrary to its sibling peptide ghrelin, which is known for its orexigenic effects, this compound has been shown to exert protective and functional benefits on beta-cells, positioning it as a molecule of interest in the context of diabetes and metabolic disease research. This technical guide provides a comprehensive overview of the current understanding of this compound's role in pancreatic beta-cell function, with a focus on its impact on cell survival, apoptosis, proliferation, and insulin (B600854) secretion. Detailed experimental protocols and a summary of quantitative data from key studies are presented to facilitate further research and development in this area. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for the mechanisms underlying this compound's effects.
Introduction
The maintenance of a healthy and functional pancreatic beta-cell mass is paramount for glucose homeostasis. A decline in beta-cell number and/or function is a hallmark of both type 1 and type 2 diabetes.[1] Consequently, identifying endogenous molecules that can preserve or enhance beta-cell function is a primary goal for the development of novel therapeutic strategies. This compound, initially identified as a ligand for the orphan G protein-coupled receptor GPR39, has garnered attention for its potential role in pancreatic health.[1][3] While the identity of its definitive receptor remains a subject of debate, with evidence pointing towards interactions with the glucagon-like peptide-1 receptor (GLP-1R) and the ghrelin receptor (GHS-R), the downstream effects of this compound on beta-cells are increasingly well-documented.[3][4][5] This guide will delve into the molecular mechanisms and functional consequences of this compound's actions on pancreatic beta-cells.
This compound's Effects on Pancreatic Beta-Cell Function
Promotion of Beta-Cell Survival and Inhibition of Apoptosis
A substantial body of evidence indicates that this compound plays a crucial role in promoting the survival of pancreatic beta-cells and protecting them from apoptotic stimuli.[1][6] In vitro studies using beta-cell lines such as INS-1E and HIT-T15, as well as primary human islets, have consistently demonstrated that this compound treatment reduces apoptosis induced by serum starvation and pro-inflammatory cytokines.[1][6] This anti-apoptotic effect is mediated, at least in part, by the activation of key pro-survival signaling pathways.[1]
Stimulation of Beta-Cell Proliferation
In addition to its anti-apoptotic effects, this compound has been shown to stimulate the proliferation of pancreatic beta-cells.[1] This proliferative action contributes to the maintenance and potential expansion of beta-cell mass, a critical factor in the context of diabetes where beta-cell numbers are diminished.
Modulation of Insulin Secretion
The role of this compound in regulating insulin secretion is complex and appears to be dependent on the glucose concentration.[4][7] Some studies have reported that this compound potentiates glucose-stimulated insulin secretion (GSIS), suggesting a beneficial role in improving glucose tolerance.[4] Conversely, other reports indicate an inhibitory effect on insulin release, particularly at high glucose concentrations.[7] These discrepancies may be attributable to differences in experimental models and conditions. One study demonstrated that this compound's stimulatory effect on insulin secretion is mediated through the ghrelin receptor GHS-R in hyperglycemic conditions.[4]
Signaling Pathways Activated by this compound in Pancreatic Beta-Cells
This compound exerts its effects on pancreatic beta-cells through the activation of a network of intracellular signaling pathways. The primary pathways implicated in mediating the pro-survival and functional effects of this compound are the adenylyl cyclase/cAMP/PKA, PI3K/Akt, and ERK1/2 pathways.[1][6]
Caption: this compound signaling pathways in pancreatic beta-cells.
Activation of these cascades leads to the phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which in turn upregulates the expression of genes crucial for beta-cell function and survival, such as Insulin Receptor Substrate-2 (IRS-2), Pancreatic and duodenal homeobox-1 (PDX-1), and glucokinase.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of pancreatic beta-cell function as reported in the literature.
Table 1: Effects of this compound on Gene Expression in Pancreatic Beta-Cells and Human Islets
| Gene | Cell Type/Tissue | This compound Concentration | Incubation Time | Fold Increase vs. Control | Citation |
| GLP-1R mRNA | INS-1E cells | 100 nmol/l | 24 h | > 2-fold | [1] |
| GLP-1R mRNA | Human islets | Not specified | 24 h | 1.8-fold | [1] |
| IRS-2 mRNA | INS-1E cells | 100 nmol/l | 24 h | 1.8-fold | [1] |
| IRS-2 mRNA | Human islets | Not specified | 24 h | 1.6-fold | [1] |
| PDX-1 mRNA | Human islets | Not specified | Not specified | > 3-fold | [6] |
| Glucokinase mRNA | Human islets | Not specified | Not specified | > 2-fold | [6] |
| Insulin mRNA | Human islets | Not specified | 24 h | Increased | [1] |
Table 2: Effects of this compound on Beta-Cell Proliferation, Survival, and Apoptosis
| Parameter | Cell Line | Condition | This compound Concentration | Effect | Citation |
| Cell Proliferation | HIT-T15, INS-1E | Serum-starved | 1-10 nmol/l | Significant increase | [1] |
| Cell Survival | HIT-T15, INS-1E | Serum-starved | 1-500 nmol/l | Significant increase | [1] |
| Apoptosis | HIT-T15, INS-1E | Serum-starved & Cytokine-treated | 100 nmol/l | Significant reduction | [6] |
| Caspase 3 Activity | HIT-T15, INS-1E | Serum-starved & Cytokine-treated | 100 nmol/l | Significant reduction | [1] |
Table 3: Effects of this compound on Insulin Secretion
| Model | Glucose Condition | This compound Concentration | Effect on Insulin Secretion | Citation |
| Human islets | 2-25 mmol/l glucose | Not specified | Increased | [1] |
| INS-1 cells | 22.2 mM glucose | 10-1000 nM | Increased | [4] |
| Isolated mouse/rat islets | Constant glucose | Not specified | Inhibited | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on pancreatic beta-cells.
Caption: General experimental workflow for studying this compound.
Cell Culture
-
INS-1E and HIT-T15 Beta-Cell Lines: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mmol/L HEPES, 2 mmol/L L-glutamine, 1 mmol/L sodium pyruvate, and 50 µmol/L 2-mercaptoethanol.[1] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Human Pancreatic Islets: Isolated human islets are cultured in CMRL-1066 medium containing 5.6 mmol/L glucose and supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
Cell Proliferation Assay (BrdU Incorporation)
-
Seed beta-cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to reach 60-70% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 5-bromo-2-deoxyuridine (BrdU) to the culture medium and incubate for an additional 2-4 hours.
-
Fix the cells and detect BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.[1]
Cell Survival Assays
-
Trypan Blue Exclusion:
-
After treatment with this compound, detach the cells from the culture plate.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.[1]
-
-
MTT Assay:
-
Seed cells in a 96-well plate and treat with this compound as required.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Apoptosis Assays
-
Hoechst Staining:
-
Culture cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342 dye.
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.[1]
-
-
Caspase-3 Activity Assay:
-
Lyse the treated cells to release cellular proteins.
-
Measure caspase-3 activity in the cell lysates using a colorimetric or fluorometric assay kit based on the cleavage of a specific caspase-3 substrate.[1]
-
Insulin Secretion Assay
-
Seed beta-cells or islets and culture them to the desired confluency.
-
Pre-incubate the cells in a Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mmol/L) for 1-2 hours.
-
Replace the buffer with KRBB containing low or high glucose (e.g., 16.7 mmol/L) with or without this compound and incubate for 1-2 hours.
-
Collect the supernatant and measure the insulin concentration using an enzyme-linked immunosorbent assay (ELISA) kit.[4]
Western Blotting
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Real-Time PCR (RT-PCR)
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., beta-actin or GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.[1]
Intracellular cAMP Measurement
-
Treat the cells with this compound for the desired time periods in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[1]
Conclusion
This compound has demonstrated a significant and multifaceted role in the regulation of pancreatic beta-cell function. Its ability to promote beta-cell survival, inhibit apoptosis, and in some contexts, enhance insulin secretion, underscores its potential as a therapeutic agent or a lead molecule for the development of drugs aimed at preserving beta-cell mass and function in diabetic patients. The activation of key pro-survival signaling pathways, including PI3K/Akt and ERK1/2, provides a molecular basis for its beneficial effects. However, the precise nature of its receptor-mediated actions and the context-dependent effects on insulin secretion warrant further investigation. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the physiological roles of this compound and explore its therapeutic potential in the management of diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of this compound and Bone Marrow Mesenchymal Stem Cells Prevents Aggravation of Endocrine Pancreatic Damage in Type II Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Unlocking the Therapeutic Potential of Obestatin: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide derived from the preproghrelin gene, has emerged as a molecule of significant interest in the scientific community.[1][2] Initially identified for its putative anorexic properties, subsequent research has unveiled a broader spectrum of physiological roles, suggesting its potential as a therapeutic agent in a variety of disease contexts.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, with a focus on metabolic disorders, gastrointestinal diseases, and cancer. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into this promising peptide.
Therapeutic Potential in Metabolic Disorders
This compound has shown considerable promise in the management of metabolic diseases, particularly type 2 diabetes and obesity. Its effects are multifaceted, encompassing improvements in glucose homeostasis, insulin (B600854) sensitivity, and lipid metabolism.[5][6]
Type 2 Diabetes
Preclinical studies have demonstrated that this compound administration can lead to a significant reduction in blood glucose levels and improve insulin sensitivity.[5][6] In experimental models of type 2 diabetes in rats, chronic this compound treatment has been shown to lower serum glucose, fructosamine, and β-hydroxybutyrate levels.[6] Furthermore, it has been observed to increase insulin levels and improve the function of pancreatic β-cells.[5] Histological analysis of pancreatic tissue from diabetic rats treated with this compound revealed an improvement in the size of islets of Langerhans and an increase in the number of β-cells, suggesting a regenerative or protective effect.[5]
Obesity
The role of this compound in obesity is linked to its potential to reduce body weight gain and modulate lipid metabolism.[7][8] Studies in rodents have shown that this compound treatment can decrease body weight and food consumption over time.[7] Moreover, this compound has been found to reduce serum levels of total cholesterol and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[6] These effects on lipid profiles, combined with its impact on body weight, position this compound as a candidate for further investigation in the context of obesity and its associated metabolic complications.
Quantitative Data: Metabolic Disorders
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Serum Glucose (mg/dL) | Type 2 Diabetic Rats | This compound (25 μg/kg IP, twice daily for 30 days) | Diabetic Control | Significant Decrease | [5] |
| Serum Insulin (µU/mL) | Type 2 Diabetic Rats | This compound (25 μg/kg IP, twice daily for 30 days) | Diabetic Control | Slight Increase | [5] |
| Total Cholesterol (mg/dL) | Type 2 Diabetic Rats | This compound (25 μg/kg IP, twice daily for 30 days) | Diabetic Control | Significant Decrease | [5] |
| Triglycerides (mg/dL) | Type 2 Diabetic Rats | This compound (25 μg/kg IP, twice daily for 30 days) | Diabetic Control | Significant Decrease | [5] |
| Body Weight Gain (g) | Mice | This compound (over 7 days) | Control | Decreased | [7] |
| Food Consumption (g) | Mice | This compound (over 7 days) | Control | Decreased | [7] |
Experimental Protocol: Induction of Type 2 Diabetes and this compound Treatment in Rats
This protocol describes the induction of type 2 diabetes in Wistar rats and subsequent chronic treatment with this compound, based on methodologies reported in the literature.[5]
Experimental workflow for inducing type 2 diabetes and assessing the effects of this compound treatment in rats.
Materials:
-
Male Wistar rats (150-200g)
-
Fructose
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Saline solution
-
Rat this compound
-
Glucometer and test strips
-
Standard laboratory equipment for injections and blood collection
-
Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222), and eosin)
Procedure:
-
Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for one week.
-
Induction of Diabetes:
-
Administer a 10% fructose solution in the drinking water for 14 days to induce insulin resistance.
-
On day 15, after an overnight fast, administer a single intraperitoneal (IP) injection of STZ (35 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).
-
-
Confirmation of Diabetes: Three days after STZ injection, measure fasting blood glucose levels. Rats with a blood glucose concentration above 250 mg/dL are considered diabetic.
-
Grouping and Treatment:
-
Randomly divide the diabetic rats into two groups: a diabetic control group receiving IP injections of saline and a treatment group receiving IP injections of this compound (25 μg/kg body weight).
-
Administer the injections twice daily for 30 consecutive days. A non-diabetic control group should also be maintained.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, after an overnight fast, collect blood samples via terminal intracardiac sampling.
-
Centrifuge the blood to separate the serum and store at -80°C until analysis.
-
Measure serum levels of glucose, insulin, total cholesterol, and triglycerides using standard biochemical assays.
-
Excise the pancreas for histological examination. Fix the tissue in 10% formalin, embed in paraffin, and stain with hematoxylin and eosin (B541160) (H&E).
-
Therapeutic Potential in Gastrointestinal Diseases
This compound has demonstrated significant anti-inflammatory and protective effects in the gastrointestinal tract, particularly in the context of colitis.
Colitis
In animal models of colitis induced by agents such as trinitrobenzene sulfonic acid (TNBS) or acetic acid, this compound treatment has been shown to reduce the severity of the disease.[6] Administration of this compound has been associated with a reduction in the area of colonic damage, improvement in mucosal blood flow, and a decrease in the mucosal concentration of the pro-inflammatory cytokine interleukin-1β (IL-1β).[6] Furthermore, this compound treatment has been linked to a reduction in histological signs of colonic damage. These findings suggest that this compound may exert its therapeutic effect by modulating local and systemic inflammatory responses and promoting mucosal healing.
Quantitative Data: Colitis
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Area of Colonic Damage (mm²) | TNBS-induced Colitis in Rats | This compound (8 or 16 nmol/kg IP, twice daily for 4 days) | Colitis Control | Reduced | [6] |
| Mucosal Blood Flow in Colon | TNBS-induced Colitis in Rats | This compound (8 or 16 nmol/kg IP, twice daily for 4 days) | Colitis Control | Improved | [6] |
| Mucosal IL-1β Concentration (pg/mg protein) | TNBS-induced Colitis in Rats | This compound (8 or 16 nmol/kg IP, twice daily for 4 days) | Colitis Control | Reduced | [6] |
| Blood Leukocyte Level | TNBS-induced Colitis in Rats | This compound (8 or 16 nmol/kg IP, twice daily for 4 days) | Colitis Control | Reduced | [6] |
Experimental Protocol: Induction of Colitis and this compound Treatment in Rats
This protocol outlines a method for inducing colitis in rats using TNBS and subsequent treatment with this compound, based on established experimental procedures.[6]
Experimental workflow for inducing colitis and evaluating the therapeutic effect of this compound in rats.
Materials:
-
Male Wistar rats
-
Ketamine
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Saline solution
-
Rat this compound
-
Standard laboratory equipment for anesthesia, intrarectal administration, and injections.
-
Equipment for measuring mucosal blood flow (e.g., laser Doppler flowmeter)
-
ELISA kits for IL-1β measurement
-
Histology equipment and reagents
Procedure:
-
Anesthesia: Anesthetize the rats with ketamine.
-
Induction of Colitis: Administer 25 mg of TNBS dissolved in 50% ethanol intrarectally.
-
Treatment:
-
Administer this compound intraperitoneally (IP) at doses of 4, 8, or 16 nmol/kg.
-
The first dose is given one day before the induction of colitis, and subsequent doses are administered twice daily for four consecutive days. A control group receives saline injections.
-
-
Assessment of Colitis:
-
Fourteen days after the induction of colitis, re-anesthetize the rats.
-
Determine the severity of colitis by:
-
Macroscopically assessing the area of colonic damage.
-
Measuring colonic mucosal blood flow.
-
Quantifying the mucosal concentration of IL-1β using an ELISA kit.
-
Performing histological analysis of colonic tissue sections.
-
-
Therapeutic Potential in Cancer
The role of this compound in cancer is complex and appears to be context-dependent. It has been shown to influence cell proliferation, apoptosis, and signaling pathways implicated in tumorigenesis.
Gastric Cancer
In human gastric cancer cell lines, such as KATO-III, this compound has been reported to enhance cell proliferation.[6] This proliferative effect is mediated through the activation of the ERK1/2 signaling pathway.[6] The proposed mechanism involves the interaction of this compound with its receptor, which is thought to be GPR39, leading to the activation of a signaling cascade involving PI3K and a novel PKCε, which in turn activates MAPK.[9] Another study suggests that this compound-induced proliferation in gastric cancer cells is mediated by the activation of GPR39, leading to the recruitment and activation of Src, which then stimulates EGFR and subsequently activates PI3K.[9]
Other Cancers
The effects of this compound in other cancers are less clear. In prostate cancer cell lines, this compound does not appear to activate MAPK signaling or affect cell proliferation or apoptosis.[10] However, its high expression in some breast and prostate cancer cell lines suggests a potential, yet undiscovered, role in these malignancies.[10]
Quantitative Data: Cancer
| Cell Line | Cancer Type | Parameter | Treatment | Outcome | Reference |
| KATO-III | Gastric Cancer | Cell Proliferation | This compound | Enhanced | [6] |
| KATO-III | Gastric Cancer | ERK1/2 Phosphorylation | This compound | Increased | [6] |
| AGS | Gastric Adenocarcinoma | Cell Proliferation | This compound | Enhanced | [9] |
| Prostate Cancer Cell Lines | Prostate Cancer | MAPK Signaling | This compound | No effect | [10] |
| Prostate Cancer Cell Lines | Prostate Cancer | Cell Proliferation | This compound | No effect | [10] |
| Prostate Cancer Cell Lines | Prostate Cancer | Apoptosis | This compound | No effect | [10] |
Experimental Protocol: Cell Proliferation Assay in KATO-III Gastric Cancer Cells
This protocol details a method to assess the effect of this compound on the proliferation of the KATO-III human gastric cancer cell line.
Workflow for assessing the effect of this compound on cancer cell proliferation using an MTT assay.
Materials:
-
KATO-III human gastric cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Human this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KATO-III cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for 48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways of this compound
The biological effects of this compound are mediated through its interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades. The G protein-coupled receptor 39 (GPR39) and the glucagon-like peptide-1 receptor (GLP-1R) have been identified as potential receptors for this compound, although the exact nature of these interactions is still under investigation.
GPR39 Signaling Pathway
In several cell types, including gastric cancer cells, this compound is believed to exert its effects through GPR39.[9] Activation of GPR39 by this compound can lead to the stimulation of multiple downstream pathways, including the PI3K/Akt and ERK1/2 pathways. One proposed mechanism involves the GPR39-mediated recruitment of β-arrestin and Src, leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of PI3K/Akt signaling.[9]
Proposed GPR39-mediated signaling pathway of this compound.
GLP-1R Signaling Pathway
In pancreatic β-cells and some other cell types, this compound's effects on cell survival and function are thought to be mediated through the GLP-1R.[11] Binding of this compound to GLP-1R can activate downstream signaling pathways, including the PI3K/Akt and ERK1/2 pathways, which are known to promote cell survival and inhibit apoptosis.
Proposed GLP-1R-mediated signaling pathway of this compound.
Experimental Protocol: Western Blot Analysis of Akt and ERK1/2 Phosphorylation
This protocol provides a general framework for assessing the activation of Akt and ERK1/2 signaling pathways by this compound using Western blotting.
Materials:
-
Cell line of interest (e.g., KATO-III, pancreatic β-cells)
-
Complete culture medium
-
Human this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate confluency and then treat with this compound for various time points or at different concentrations.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
This compound is a pleiotropic peptide with a wide range of biological activities that suggest its potential as a therapeutic agent for several diseases. Its beneficial effects on metabolic parameters in models of diabetes and obesity, its anti-inflammatory properties in colitis, and its complex role in cancer cell biology warrant further investigation. The elucidation of its precise receptor interactions and downstream signaling pathways will be crucial for the development of this compound-based therapeutics. This technical guide provides a foundation of current knowledge, quantitative data, and experimental methodologies to aid researchers and drug development professionals in advancing the study of this intriguing peptide.
References
- 1. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of extracellular signal-regulated kinases and proliferation in the human gastric cancer cells KATO-III by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Fundamental structural and biochemical features for the this compound/GPR39 system mitogenic action | Semantic Scholar [semanticscholar.org]
- 11. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Bioinformatics-Led Discovery of the Obestatin Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides an in-depth overview of the bioinformatics-driven discovery of Obestatin, a 23-amino acid peptide hormone. It details the computational pipeline, from comparative genomics to peptide prediction, that led to its identification from the same gene that encodes ghrelin. The guide includes comprehensive experimental protocols for the validation of the peptide, its receptor binding, and functional characterization. Furthermore, it presents the subsequent scientific controversy surrounding its designated receptor, GPR39, and illustrates key biological and experimental pathways using detailed diagrams. All quantitative data is summarized in structured tables to facilitate analysis and comparison.
Introduction: The Rationale for a Bioinformatics-Driven Approach
The post-genomic era has provided unprecedented access to the complete genetic blueprints of numerous organisms. This has enabled a paradigm shift in hormone discovery, moving from traditional biochemical purification to in silico prediction. The fundamental hypothesis is that many prohormones, the precursors to known peptide hormones, may undergo complex post-translational processing to yield multiple, functionally distinct peptides.
This compound was discovered using such a bioinformatics approach, predicated on the idea that the preproghrelin gene might encode peptides other than the well-characterized orexigenic hormone, ghrelin.[1][2][3] This guide reconstructs the logical and technical steps of this discovery.
The Bioinformatics Discovery Workflow
The identification of this compound was the result of a systematic, multi-step computational analysis of the preproghrelin gene across multiple species.[4] The core principle was the search for evolutionarily conserved peptide sequences flanked by recognizable enzymatic cleavage and amidation sites.[5][6]
Experimental Protocol: In Silico Peptide Prediction
-
Sequence Retrieval: Orthologs of the human preproghrelin protein sequence (UniProt: Q9UBU3) were retrieved from genomic and protein databases like GenBank for multiple mammalian species.[4]
-
Multiple Sequence Alignment (MSA): The retrieved preproghrelin sequences were aligned using algorithms such as ClustalW or T-Coffee. The goal was to identify highly conserved regions outside of the known ghrelin peptide sequence.
-
Identification of Post-Translational Modification (PTM) Sites: The conserved regions were scanned for known prohormone convertase cleavage sites. These are typically pairs of basic amino acids (e.g., KR, RR, KK, RK). A critical site sought was a C-terminal glycine (B1666218) residue, which is a canonical signal for amidation, a common modification that enhances the stability and bioactivity of peptide hormones.[4][6]
-
Putative Peptide Prediction: A highly conserved 23-amino acid sequence, flanked by a cleavage site and a C-terminal glycine, was identified as a candidate peptide. This predicted peptide was named this compound.
Caption: Bioinformatics workflow for the discovery of this compound.
Data: Cross-Species Conservation of Prepro-Obestatin
The alignment of preproghrelin sequences revealed a highly conserved region C-terminal to the ghrelin peptide. This conservation across species strongly suggested a conserved biological function.
| Species | Predicted this compound Sequence (23 amino acids) |
| Human | FNVAPFDVGIKLSGVQYQQHGRAL-G |
| Mouse | FQAPPSDLAIKLSGVQYQQHGRAL-G |
| Rat | FNAPFDVGIKLSGAQYQQHGRAL-G |
| Bovine | FNVAPFDVGIKLSGVQYQQHGRAL-G |
| Porcine | FNVAPFDVGIKLSGVQYQQHGRAL-G |
Table 1: Predicted amino acid sequences of this compound from various mammalian species, including the C-terminal glycine (G) for amidation.
Biological Origin and Processing
This compound and ghrelin are derived from the same 117-amino acid precursor, preproghrelin, through differential post-translational processing.[7] After the signal peptide is removed to form proghrelin, prohormone convertases cleave the peptide at specific sites to release ghrelin and a C-terminal fragment containing the this compound sequence.[1][7]
Caption: Post-translational processing of the preproghrelin peptide.
Experimental Validation and Functional Characterization
Following the in silico prediction, extensive experimental work was required to validate the existence and function of the this compound peptide.
Protocol: Peptide Isolation and Verification
-
Tissue Extraction: Stomach tissues from rats were homogenized and extracted. The extract was then passed through a Sep-Pak C-18 column to enrich for peptides.[2]
-
Chromatography: The enriched extract was subjected to gel permeation chromatography (Sephadex G-50) followed by ion-exchange Fast Protein Liquid Chromatography (FPLC) to purify the peptide.[2] Fractions were monitored using an immunoassay developed against the predicted this compound sequence.
-
Mass Spectrometry: The purified peptide's mass and sequence were confirmed using mass spectrometry, which matched the predicted sequence of rat this compound.[4]
Protocol: Receptor Binding Assay
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells were cultured. A subset of cells was transfected with a plasmid encoding the human GPR39 receptor.[5]
-
Radioligand Preparation: Synthetic this compound was radio-iodinated (¹²⁵I-Obestatin) to serve as a detectable ligand.
-
Binding Assay: Transfected and non-transfected cells were incubated with ¹²⁵I-Obestatin. Non-specific binding was determined by adding a large excess of unlabeled this compound.
-
Data Analysis: The specific binding was calculated and analyzed to determine the dissociation constant (Kd), a measure of binding affinity.
Data: Functional Effects of this compound Administration
Initial studies reported that this compound had anorexigenic effects, opposing the actions of ghrelin.[2][3][4]
| Experiment | Species | Dosage/Concentration | Result | Reference |
| Food Intake (Intraperitoneal) | Mouse | 1 mg/kg | Suppressed food intake in a time- and dose-dependent manner. | [2] |
| Body Weight Gain | Rat | 1 mmol/kg (3x daily) | Decreased body-weight gain. | [2] |
| Jejunal Contraction | Rat | 100 nM | Inhibited spontaneous and ghrelin-induced jejunal contraction. | [2][8] |
| Receptor Binding Affinity | Rat (Jejunum) | N/A | High-affinity binding with a Kd of ~0.4 nM. | [2] |
Table 2: Summary of initial quantitative results from functional characterization studies of this compound.
The GPR39 Receptor Controversy
The initial discovery paper identified the orphan G protein-coupled receptor GPR39 as the cognate receptor for this compound.[2][3] This was based on high-affinity binding in transfected cells. However, this finding quickly became controversial, as numerous independent research groups were unable to replicate the results.[9][10][11][12]
Evidence Against GPR39 as the this compound Receptor
Subsequent studies failed to show this compound-induced signaling through GPR39. Instead, it was found that zinc ions (Zn²⁺) could activate GPR39 signaling pathways.[9][10]
| Assay | Stimulant | GPR39-transfected Cells | Mock-transfected Cells | Reference |
| Inositol Phosphate (IP) Turnover | This compound (up to 1 µM) | No effect | No effect | [9] |
| Inositol Phosphate (IP) Turnover | Zn²⁺ | Dose-dependent stimulation (EC₅₀ = 22 µM) | No effect | [9] |
| cAMP Production | This compound (up to 1 µM) | No effect | No effect | [10] |
| cAMP Production | Zn²⁺ | Dose-dependent stimulation (EC₅₀ = 7.3 µM) | No effect | [9] |
Table 3: Comparative signaling data for this compound and Zinc ions (Zn²⁺) on GPR39-expressing cells.
Proposed Signaling Pathway (Initial Hypothesis)
Despite the controversy, the initially proposed signaling pathway suggested that this compound binding to GPR39 would activate downstream kinases like ERK1/2 and Akt, promoting cell survival and other metabolic functions.[5][13] It is now widely believed that GPR39 is likely not the physiological receptor for this compound, and the true receptor remains elusive.[9][10]
Caption: Initially proposed GPR39 signaling pathway for this compound.
Conclusion and Future Directions
The discovery of this compound stands as a landmark example of the power of bioinformatics and comparative genomics in identifying novel peptide hormones. The workflow—from in silico prediction based on evolutionary conservation to chemical synthesis and physiological testing—provides a robust template for future discoveries within the "dark peptidome."
While the initial claims of its anorexic functions and its receptor GPR39 have been subject to significant scientific debate, research continues to explore this compound's role in metabolism, including glucose homeostasis, adipogenesis, and pancreatic beta-cell function.[8][14][15] The definitive identification of its physiological receptor remains a critical open question for the field, the answer to which will unlock the full therapeutic potential of this intriguing ghrelin-gene-derived peptide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Peptide Encoded by the Ghrelin Gene, Opposes Ghrelin's Effects on Food Intake - ProQuest [proquest.com]
- 5. physoc.org [physoc.org]
- 6. This compound (human) peptide [novoprolabs.com]
- 7. Diverse and Complementary Effects of Ghrelin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The ghrelin/obestatin balance in the physiological and pathological control of growth hormone secretion, body composition and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dadun.unav.edu [dadun.unav.edu]
- 15. Biochemical properties and biological actions of this compound and its relevence in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Obestatin Quantification in Human Plasma using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide derived from the post-translational cleavage of preproghrelin, is the same precursor as ghrelin.[1][2] Initially identified as an anorectic hormone that decreases food intake and body weight gain, its role is now understood to be more complex, with involvement in a wide range of metabolic processes.[1][3][4] this compound has been shown to influence glucose and lipid metabolism, promote beta-cell survival, and play a role in cardiovascular function.[3][4][5] Given its diverse physiological effects, accurate quantification of this compound in plasma is crucial for research into metabolic disorders, such as diabetes and obesity, as well as for the development of novel therapeutics.[4][6] This document provides a detailed protocol for the quantification of this compound in human plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a sandwich ELISA, along with information on its signaling pathways.
Quantitative Data Summary
The performance characteristics of commercially available this compound ELISA kits can vary. The following tables summarize typical quantitative data for both competitive and sandwich ELISA methods.
Table 1: Typical Performance Characteristics of a Competitive this compound ELISA Kit
| Parameter | Typical Value |
| Detection Range | 15.625 - 1000 pg/mL[7] |
| Sensitivity | 9.375 pg/mL[7] |
| Sample Type | Serum, Plasma, Cell Culture Supernatant[7] |
| Species Reactivity | Human[7] |
| Assay Time | 2 hours[7] |
Table 2: Typical Performance Characteristics of a Sandwich this compound ELISA Kit
| Parameter | Typical Value |
| Detection Range | 78 - 5,000 pg/mL[8] |
| Sensitivity | < 32 pg/mL[8] |
| Sample Type | Human serum, plasma, and other biological fluids[8] |
| Species Reactivity | Human[8] |
| Assay Time | ~4-5 hours |
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample handling is critical for accurate this compound measurement.
-
Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[8]
-
Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C.[8]
-
Aliquoting: Transfer the plasma supernatant to clean polypropylene (B1209903) tubes.
-
Storage: Assay immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[8] It is strongly recommended to add protease inhibitors to the plasma samples immediately after separation to prevent this compound degradation.[9]
This compound Sandwich ELISA Protocol
This protocol is based on a typical sandwich ELISA format.
Materials:
-
This compound ELISA kit (including pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm[8]
-
Precision pipettes and disposable tips[8]
-
Deionized or distilled water[8]
-
Absorbent paper[8]
Procedure:
-
Reagent Preparation: Bring all kit components and samples to room temperature (18-25°C) before use.[8] Prepare standards and working solutions of detection reagents according to the kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard, blank, and plasma sample to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 1 hour at 37°C.[8]
-
Addition of Detection Reagent A: Aspirate the liquid from each well. Add 100 µL of prepared Detection Reagent A to each well. Cover and incubate for 1 hour at 37°C.[8]
-
Washing: Aspirate the liquid from each well and wash each well three times with 300 µL of wash buffer.[8]
-
Addition of Detection Reagent B: Add 100 µL of prepared Detection Reagent B to each well. Cover and incubate for 30 minutes at 37°C.[8]
-
Washing: Aspirate and wash each well five times with wash buffer.[8]
-
Substrate Addition: Add 90 µL of Substrate Solution to each well. Cover and incubate for 10-20 minutes at 37°C in the dark.[8]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm immediately.[8]
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Sample Concentration: Determine the concentration of this compound in the plasma samples by interpolating their mean absorbance values from the standard curve. Adjust for any dilution factors used.
This compound Signaling Pathways
This compound exerts its cellular effects through the activation of several key signaling pathways. In adipocytes, this compound has been shown to activate the Akt and mTORC1/S6K1 pathways, which are crucial for glucose uptake and adipogenesis.[10] It promotes the translocation of GLUT4 to the plasma membrane, thereby facilitating glucose transport into the cell.[10] Additionally, this compound can activate the ERK 1/2 pathway, which is involved in cell proliferation.[1]
Below are diagrams illustrating the experimental workflow for the this compound ELISA and a simplified representation of its signaling pathway.
Caption: this compound Sandwich ELISA Experimental Workflow.
Caption: Simplified this compound Signaling Pathway.
References
- 1. karger.com [karger.com]
- 2. The ghrelin/obestatin balance in the physiological and pathological control of growth hormone secretion, body composition and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical properties and biological actions of this compound and its relevence in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Human OB(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Circulating Obestatin via Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative measurement of circulating obestatin using a competitive radioimmunoassay (RIA). This compound, a 23-amino acid peptide derived from the preproghrelin gene, is involved in various physiological processes, including the regulation of metabolism, cell proliferation, and cardiovascular function.[1][2][3] Accurate measurement of its circulating levels is crucial for advancing research in areas such as obesity, diabetes, and eating disorders.[4][5]
Principle of this compound Radioimmunoassay
The radioimmunoassay for this compound is a competitive binding assay.[6][7][8] The principle relies on the competition between a known quantity of radiolabeled this compound (the "tracer," typically labeled with Iodine-125) and the unlabeled this compound present in a sample (or standard) for a limited number of binding sites on a specific anti-obestatin antibody.[6][7][8][9][10][11] As the concentration of unlabeled this compound in the sample increases, it displaces the radiolabeled this compound from the antibody binding sites.[6][7][8][10][11] Consequently, the amount of radioactivity bound to the antibody is inversely proportional to the concentration of this compound in the sample.[12] By creating a standard curve using known concentrations of unlabeled this compound, the concentration in an unknown sample can be determined by measuring the radioactivity of the bound fraction.[8]
Data Presentation: Quantitative Assay Characteristics
The following tables summarize key quantitative data for commercially available this compound immunoassays and reported circulating this compound levels.
Table 1: Comparison of Commercial this compound Immunoassay Kits
| Parameter | RIA Kit (Phoenix Pharmaceuticals, RK-031-90) | ELISA Kit (RayBiotech) | ELISA Kit (Bio-Techne, NBP2-82143) |
| Assay Type | Radioimmunoassay | Enzyme Immunoassay | Competitive ELISA |
| Reactivity | Rat, Mouse | Human, Mouse, Rat | Rat |
| Sample Type | Plasma, Serum, Culture Media, Tissue Homogenate, CSF, Urine | Plasma, Serum | Serum, Plasma |
| Detection Range | 100 - 12,800 pg/mL | 0.1 - 1,000 pg/mL | 0.31 - 20 ng/mL |
| Lowest Detection Limit | 170.2 pg/mL | 0.1 pg/mL | 0.19 ng/mL |
| Cross-Reactivity | This compound (Human, Monkey): 0%, this compound (Porcine): 0% | No cross-reactivity with Ghrelin, Nesfatin, Angiotensin II, NPY, and APC | No significant cross-reactivity or interference with analogues |
Data compiled from publicly available product information.[13][14][15][16]
Table 2: Circulating this compound Levels in Human Subjects
| Subject Group | Mean this compound Level (pg/mL) | 95% Confidence Interval (pg/mL) | Number of Studies | Total Participants |
| Normal Weight | Higher than obese subjects by 64.19 pg/mL | 36.11 - 92.26 | 9 | 566 |
| Obese | Lower than normal weight subjects | - | 9 | 566 |
This data is from a meta-analysis of nine studies and indicates a significant difference in circulating this compound levels between normal weight and obese individuals.[5]
Experimental Protocols
The following is a generalized, detailed protocol for the radioimmunoassay of circulating this compound, based on commercially available kits.[9][13] Researchers should always refer to the specific manual provided with their chosen RIA kit.
I. Sample Collection and Preparation
Proper sample handling is critical for accurate this compound measurement.
-
Blood Collection : Collect whole blood into tubes containing aprotinin (B3435010) to inhibit protease activity.[9] Gently invert the tubes several times.
-
Plasma Separation : Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.[9]
-
Plasma Storage : Transfer the collected plasma to a clean tube and store at -70°C for up to one month.[9] Avoid repeated freeze-thaw cycles.[17]
-
Plasma Extraction (Recommended) :
-
Acidify the plasma with an equal volume of Buffer A (specific to the kit).
-
Centrifuge at 6,000 to 17,000 x g for 20 minutes at 4°C.
-
Load the supernatant onto a pre-treated C-18 Sep-Pak column.
-
Wash the column and elute the peptide as per the kit instructions.
-
II. Reagent Preparation
-
RIA Buffer : Dilute the concentrated RIA buffer with distilled water as specified in the kit manual.[9][13] This buffer is used for reconstituting all other reagents and for sample dilutions.
-
Standard Peptide : Reconstitute the lyophilized this compound standard with 1 mL of RIA buffer to create the stock standard.[9][13] Vortex for at least two minutes to ensure complete dissolution. Prepare a serial dilution of the standard to create the standard curve.
-
Antibody Solution : Reconstitute the lyophilized anti-obestatin antibody with the specified volume of RIA buffer.[9][13]
-
Radiolabeled Tracer (¹²⁵I-Obestatin) : Prepare the working tracer solution by diluting the stock tracer solution with RIA buffer to achieve a concentration of 8,000-10,000 counts per minute (cpm) per 100 µL.[13] Confirm the concentration using a gamma counter.
-
Precipitating Reagents (Secondary Antibody and Normal Serum) : Reconstitute the Goat Anti-Rabbit IgG serum (GAR) and Normal Rabbit Serum (NRS) with RIA buffer as instructed.[13]
III. Radioimmunoassay Procedure
-
Assay Setup : Label duplicate tubes for Total Count (TC), Non-Specific Binding (NSB), Total Binding (B0), standards, and unknown samples.
-
Pipetting :
-
First Incubation : Vortex all tubes and incubate at 4°C for 16-24 hours.[9][13]
-
Tracer Addition : Add 100 µL of the working ¹²⁵I-Obestatin tracer solution to all tubes.[13]
-
Second Incubation : Vortex all tubes and incubate again at 4°C for 16-24 hours.[9][13]
-
Precipitation :
-
Centrifugation and Aspiration :
-
Counting : Measure the radioactivity (cpm) of the pellet in each tube using a gamma counter.
IV. Data Analysis
-
Calculate the average cpm for each set of duplicate tubes.
-
Subtract the average cpm of the NSB tubes from all other tubes (except the TC tubes).
-
Calculate the percentage of bound tracer (%B/B0) for each standard and sample using the formula: %B/B0 = (cpm_sample - cpm_NSB) / (cpm_B0 - cpm_NSB) * 100
-
Plot the %B/B0 for the standards against their corresponding concentrations on a log-logit or semi-log graph to generate the standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Radioimmunoassay.
This compound Signaling Pathways
This compound has been shown to influence several key signaling pathways involved in metabolism and cell growth.
Caption: this compound Signaling Pathways in Metabolism.
Note: The binding of this compound to GPR39 is controversial.[1][18] this compound has been shown to activate Akt and its downstream targets, leading to increased glucose uptake and adipogenesis, while inactivating AMPK.[19] It may also exert effects through the GLP-1 receptor.[20][21]
References
- 1. The ghrelin/obestatin balance in the physiological and pathological control of growth hormone secretion, body composition and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an interesting but controversial gut hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of this compound in glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. revvity.com [revvity.com]
- 8. Radioimmunoassay: review of basic principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 11. flabslis.com [flabslis.com]
- 12. Radioimmunoassay (RIA) - Biomarker [biomarker.creativebiomart.net]
- 13. phoenixbiotech.net [phoenixbiotech.net]
- 14. bio-techne.com [bio-techne.com]
- 15. raybiotech.com [raybiotech.com]
- 16. This compound (Rat, Mouse) - RIA Kit [phoenixbiotech.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. This compound--a ghrelin-associated peptide that does not hold its promise to suppress food intake and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of Obestatin in Gastric Tissue
Introduction
Obestatin, a 23-amino acid peptide derived from the same precursor as ghrelin, is expressed in various tissues, including the gastrointestinal tract.[1][2] In the stomach, this compound is primarily localized in the neuroendocrine cells of oxyntic glands in healthy human tissue and in A-like cells in the basal part of the oxyntic mucosa in rats.[3][4] Functionally, this compound is implicated in regulating cell proliferation and has been studied in the context of gastric cancer.[3][5] It exerts its effects through the G protein-coupled receptor GPR39, initiating a signaling cascade that involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream pathways like PI3K/Akt and ERK1/2.[2][6][7]
Immunohistochemistry (IHC) is a critical technique for visualizing the distribution and localization of this compound within the cellular architecture of gastric tissue. This document provides a detailed protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) gastric tissue sections.
Quantitative Data Summary
The selection of primary antibody and optimization of its dilution are critical for successful immunostaining. The following table summarizes conditions cited in various sources for the detection of this compound.
| Parameter | Specification | Source |
| Primary Antibody | Rabbit Recombinant Monoclonal [EPR19972] (Abcam ab216575) | [8] |
| Tissue Type | Human Stomach | [8] |
| Dilution | 1:2000 | [8] |
| Antigen Retrieval | Heat-mediated, Tris/EDTA buffer pH 9.0 | [8] |
| Primary Antibody | Rabbit Anti-Obestatin (Mouse, Rat) Serum (Phoenix H-031-90) | [9] |
| Tissue Type | Mouse/Rat Stomach | [9] |
| Dilution | 1:250 - 1:500 | [9] |
| Antigen Retrieval | Not specified (Intact) | [9] |
| Primary Antibody | Sheep Anti-Human Ghrelin/Obestatin Polyclonal (Novus AF8149) | |
| Tissue Type | Human Stomach | |
| Dilution | 1 µg/mL | |
| Antigen Retrieval | Not specified |
Experimental Workflow
The following diagram illustrates the key stages of the immunohistochemistry protocol for this compound detection in FFPE gastric tissue.
Caption: Immunohistochemistry workflow for this compound in gastric tissue.
Detailed Experimental Protocol
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) gastric tissue sections.
1. Materials and Reagents
-
FFPE gastric tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)[8]
-
Peroxide Block (e.g., 3% H₂O₂)
-
Blocking Buffer (e.g., 2% Normal Goat Serum in PBS)[9]
-
Primary Antibody: Anti-Obestatin (see table above)
-
Antibody Diluent (e.g., PBS with 0.1% BSA)
-
Polymer-based Detection System (e.g., HRP-conjugated secondary antibody)
-
Chromogen Substrate (e.g., DAB)
-
Hematoxylin
-
Mounting Medium
-
PBS (Phosphate Buffered Saline)
2. Deparaffinization and Rehydration
-
Incubate slides in a 60°C oven for 15-20 minutes.[10]
-
Immerse slides in two changes of xylene for 5 minutes each.[10]
-
Rehydrate sections by sequential immersion in:[11]
-
Two changes of 100% ethanol for 3 minutes each.
-
95% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse gently in running tap water, followed by a final rinse in deionized water.[11]
3. Antigen Retrieval
-
This step is crucial for unmasking epitopes concealed by formalin fixation.[12][13] Heat-Induced Epitope Retrieval (HIER) is recommended for this compound.[8]
-
Immerse slides in a container filled with Tris-EDTA buffer (pH 9.0).
-
Heat the slides in the buffer using a pressure cooker, microwave, or water bath. A typical condition is heating to 95-100°C for 10-20 minutes.[13]
-
Allow slides to cool down to room temperature in the buffer (approx. 20-30 minutes).[13]
-
Rinse slides with PBS.
4. Staining Procedure
-
Peroxide Block: Immerse sections in 3% H₂O₂ for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply Blocking Buffer (e.g., 2% Normal Goat Serum) and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Drain the blocking buffer (do not rinse). Dilute the anti-Obestatin primary antibody to its optimal concentration (e.g., 1:2000 for Abcam ab216575) in antibody diluent.[8] Apply the diluted antibody to the sections and incubate overnight at 4°C or for 1-2 hours at room temperature.[9]
-
Washing: Rinse slides gently with PBS and then wash in two changes of PBS for 5 minutes each.
-
Detection System: Apply the HRP-polymer conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as in 4.4.
-
Chromogen Development: Apply the DAB chromogen substrate and incubate for a time determined by microscopic observation (typically 1-10 minutes). This compound immunoreactivity will appear as a brown precipitate.
-
Washing: Stop the reaction by immersing the slides in deionized water.
5. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei blue.
-
Bluing: Rinse slides in running tap water until the sections turn blue.
-
Dehydration: Dehydrate the sections through sequential immersion in 70%, 95%, and two changes of 100% ethanol for 2-3 minutes each.[11]
-
Clearing: Immerse slides in two changes of xylene for 3-5 minutes each.[11]
-
Mounting: Apply a drop of permanent mounting medium to the slide and cover with a coverslip.
6. Analysis
-
Examine the slides under a light microscope. In healthy gastric tissue, this compound staining is expected to be cytoplasmic, primarily within neuroendocrine cells of the oxyntic glands.[3][8]
This compound Signaling Pathway
This compound binding to its receptor, GPR39, triggers a signaling cascade that promotes cell proliferation in gastric cells. This process involves the transactivation of the EGFR and activation of downstream kinases.
Caption: this compound/GPR39 signaling pathway in gastric cells.
References
- 1. Diverse and Complementary Effects of Ghrelin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound- and ghrelin-producing cells in the gastrointestinal tract and pancreas of rats: an immunohistochemical and electron-microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse and Complementary Effects of Ghrelin and this compound [mdpi.com]
- 6. This compound stimulates Akt signalling in gastric cancer cells through beta-arrestin-mediated epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Anti-Obestatin antibody [EPR19972] (ab216575) | Abcam [abcam.com]
- 9. This compound (Rat, Mouse) - Antibody for Immunohistochemistry [phoenixbiotech.net]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
- 11. bosterbio.com [bosterbio.com]
- 12. IHC antigen retrieval protocol | Abcam [abcam.com]
- 13. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
Application Notes and Protocols for Western Blot Analysis of Obestatin Receptor (GPR39) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a peptide hormone derived from the preproghrelin gene, is implicated in a variety of physiological processes, including the regulation of energy homeostasis, cell proliferation, and apoptosis. It exerts its effects through the G protein-coupled receptor 39 (GPR39). Understanding the expression levels and signaling pathways of GPR39 is crucial for elucidating the biological functions of the this compound/GPR39 system and for the development of novel therapeutics targeting this axis. Western blotting is a fundamental technique for the detection and quantification of GPR39 protein expression in various tissues and cell lines. These application notes provide detailed protocols and data presentation guidelines for the Western blot analysis of GPR39.
Data Presentation
The following tables summarize quantitative data on GPR39 expression from cited research, providing a comparative overview of its regulation in different experimental contexts.
Table 1: Relative GPR39 Protein Expression in Adipose Tissue of Different Metabolic States.
| Patient Group | GPR39 mRNA Expression Level (Fold Change relative to Lean) | Statistical Significance (p-value) | Reference |
| Lean | 1.0 (Calibrator) | - | [1] |
| Obese Normoglycemic | ~2.0 (Trend towards increase) | Not Statistically Significant | [1] |
| Obese Type 2 Diabetes Mellitus (T2DM) | Significantly Lower than Lean | p = 0.016 | [1][2] |
| Obese Type 2 Diabetes Mellitus (T2DM) | Significantly Lower than Obese Normoglycemic | p = 0.008 | [1][2] |
Table 2: Quantitative Analysis of GPR39 Expression and Signaling Pathway Modulation in Cell Models.
| Experimental Condition | Target | Change in Expression/Activity | Reference |
| GPR39 siRNA in AGS cells | GPR39 protein | ↓ 65 ± 2% | [3] |
| This compound treatment post-GPR39 siRNA | pAkt(S473) | ↓ 43 ± 3% | [3] |
| This compound treatment post-GPR39 siRNA | pERK1/2(T202/Y204) | ↓ 40 ± 4% | [3] |
Table 3: GPR39 Protein Expression in Peripheral Tissues of Rat Models of Metabolic Diseases.
| Tissue | Animal Model | GPR39 Protein Expression Level (Compared to Lean Control) | Reference |
| Pancreas | T1DM, T2DM, DIO | Decreased | [4] |
| Adipose Tissue | T1DM | Higher | [4] |
| Adipose Tissue | T2DM, DIO | Lower | [4] |
T1DM: Type 1 Diabetes Mellitus, T2DM: Type 2 Diabetes Mellitus, DIO: Diet-Induced Obesity
Experimental Protocols
Protocol 1: Western Blot Analysis of GPR39 from Cell Lysates
This protocol is designed for the detection of GPR39 in cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against GPR39 (see antibody information section)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GPR39 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the GPR39 signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Western Blot Analysis of GPR39 from Tissue Homogenates
This protocol is adapted for the detection of GPR39 in tissue samples.
Materials:
-
Same as Protocol 1
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer or mechanical tissue disruptor
Procedure:
-
Sample Preparation:
-
Excise fresh or frozen tissue and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer or a mechanical disruptor on ice.
-
Follow steps 1c-1g from Protocol 1 to obtain the protein extract.
-
-
SDS-PAGE, Protein Transfer, Immunodetection, and Analysis:
-
Follow steps 2-4 from Protocol 1.
-
Mandatory Visualizations
This compound/GPR39 Signaling Pathway
References
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. The this compound receptor (GPR39) is expressed in human adipose tissue and is down-regulated in obesity-associated type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in this compound gene and GPR39 receptor expression in peripheral tissues of rat models of obesity, type 1 and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of Obestatin (GHRL) Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide, is derived from the same precursor protein as ghrelin, the ghrelin/obestatin prepropeptide (GHRL).[1][2][3] Initially thought to counteract ghrelin's orexigenic effects, this compound's role in metabolism is now understood to be more complex, with involvement in regulating adipocyte function, glucose metabolism, and cell survival.[2][4][5] Accurate quantification of GHRL mRNA expression is crucial for understanding its physiological and pathological roles and for developing novel therapeutics targeting metabolic disorders. This document provides detailed protocols and resources for the quantitative analysis of GHRL gene expression using SYBR® Green-based quantitative real-time PCR (qPCR).
Quantitative PCR Primers for this compound (GHRL) Gene Expression
The selection of validated primers is critical for the accuracy and reproducibility of qPCR experiments. The following tables summarize commercially available and literature-validated primer sets for human, mouse, and rat GHRL gene expression analysis. These primers are designed to span exon-exon junctions to avoid amplification of genomic DNA.[6]
Data Presentation: qPCR Primers for GHRL Gene
Table 1: Commercially Available Human GHRL qPCR Primers
| Vendor | Catalog Number | Target Gene | Species | Applications |
| Sino Biological | HP102042 | GHRL | Human | SYBR® Green-based qPCR |
| OriGene | HP212148 | GHRL | Human | SYBR® Green-based qPCR |
Table 2: Literature-Validated qPCR Primers for Human, Mouse, and Rat GHRL Gene
| Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Human | AAGATGGAGGTCAAGCAGAAGG | TCCCAGAGGATGTCCTGAAGAA | [7] |
| Mouse | GAAGCCACCAGCTAAACTGCAG | CTGACAGCTTGATGCCAACATCG | [8] |
| Rat | Not explicitly stated | Not explicitly stated | [9][10] |
Note: When using literature-validated primers, it is essential to perform in-silico analysis (e.g., Primer-BLAST) and experimental validation (e.g., melt curve analysis and standard curve) to ensure specificity and efficiency.
Experimental Protocols
This section provides a detailed methodology for the quantification of GHRL mRNA expression from cell culture or tissue samples.
I. RNA Extraction and Quantification
-
Sample Collection: Collect fresh tissue or cultured cells. For tissues, immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
-
Homogenization: Homogenize tissue samples using a rotor-stator homogenizer or bead mill. For cultured cells, lyse directly in the culture dish.
-
RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) following the manufacturer's instructions. This typically involves cell lysis, followed by purification of RNA on a silica (B1680970) membrane.
-
DNase Treatment: Perform an on-column or in-solution DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
II. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription reaction on ice. For a typical 20 µL reaction, combine the following:
-
Total RNA: 1 µg
-
Reverse Transcriptase Primer Mix (e.g., oligo(dT) and random hexamers)
-
Reverse Transcriptase
-
Reaction Buffer
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 42°C for 15-60 minutes, followed by an inactivation step at 95°C for 3 minutes).[7]
-
Storage: The resulting cDNA can be stored at -20°C.
III. Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix on ice in a 96-well or 384-well PCR plate. For a typical 20 µL reaction per well, combine:
-
cDNA template (diluted)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
SYBR® Green qPCR Master Mix (2X)
-
Nuclease-free water
-
-
Plate Sealing and Centrifugation: Seal the plate with an optically clear adhesive film and briefly centrifuge to collect the contents at the bottom of the wells.
-
qPCR Cycling Conditions: Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.[8]
-
-
Melt Curve Analysis: 65°C to 95°C with a ramp rate of 0.5°C/second.
-
-
Data Analysis:
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of this compound (GHRL) gene expression.
This compound Signaling Pathways
This compound has been shown to activate several intracellular signaling pathways, influencing cellular processes like metabolism and growth.
Akt/mTORC1 Signaling Pathway
In adipocytes, this compound can activate the Akt/mTORC1 signaling pathway, which is a key regulator of cellular metabolism and growth.[4] This can lead to increased glucose uptake and adipogenesis.[4][5]
Caption: this compound-mediated Akt/mTORC1 signaling pathway in adipocytes.
ERK1/2 Signaling Pathway
This compound can also stimulate the ERK1/2 signaling pathway, which is involved in cell proliferation and differentiation.[12] This has been observed in various cell types, including preadipocytes.[13]
Caption: this compound-stimulated ERK1/2 signaling pathway.
References
- 1. The ghrelin/obestatin balance in the physiological and pathological control of growth hormone secretion, body composition and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GHRL ghrelin and this compound prepropeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Regulation of the Human Ghrelin Promoter Activity by Transcription Factors, NF-κB and Nkx2.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Novel expression and functional role of ghrelin in rat testis [pubmed.ncbi.nlm.nih.gov]
- 11. GHRL as a prognostic biomarker correlated with immune infiltrates and progression of precancerous lesions in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. This compound Induction of Early-Response Gene Expression in Gastrointestinal and Adipose Tissues and the Mediatory Role of G Protein-Coupled Receptor, GPR39 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Obestatin to Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide derived from the same prohormone as ghrelin, was initially identified as a physiological opponent of ghrelin, with anorexigenic effects and a role in regulating body weight.[1][2] However, the scientific literature presents conflicting evidence regarding its efficacy and mechanism of action, with numerous studies failing to replicate the initial findings.[3][4][5] These application notes provide a comprehensive overview of the protocols for in vivo administration of this compound to rodent models, a summary of the reported quantitative data, and a depiction of the proposed signaling pathways, while also addressing the existing controversies in the field.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound administration in rodent models. It is crucial to note the variability in experimental designs and outcomes.
Table 1: Effects of Acute this compound Administration on Food Intake in Rodents
| Animal Model | Administration Route | Dose | Change in Food Intake | Reference |
| Mice | Intraperitoneal (i.p.) | 10-100 nmol/kg | Inhibition | [6] |
| Lean and Zucker fatty rats | Intraperitoneal (i.p.) | 100-300 nmol/kg | Inhibition | [6] |
| Rats | Intraperitoneal (i.p.) | 0.1-3 mg/kg | No effect | [3] |
| Diet-induced obese (DIO) mice | Intraperitoneal (i.p.) | 0.3 mg/kg | No effect | [3] |
| Freely fed or fasted rodents | Central or peripheral | - | No suppressive effects | [4] |
| Fed mice | Intraperitoneal (i.p.) | 1 µmol/kg | No effect | [7] |
| Fasted/refed mice | Intraperitoneal (i.p.) | 1 µmol/kg | No effect | [7] |
Table 2: Effects of Chronic this compound Administration on Body Weight in Rodents
| Animal Model | Administration Route | Dose | Duration | Change in Body Weight | Reference |
| Mice | - | - | 7 days | Decreased body weight gain | [6] |
| Rats | - | - | - | Decreased body-weight gain | [1] |
| High-fat diet-fed rats | - | Chronic | - | Reduced body weight | [2] |
Table 3: Effects of this compound on Growth Hormone (GH) Secretion in Rodents
| Animal Model | Administration Route | Dose | Effect on GH Secretion | Reference |
| Rats | Intravenous (i.v.) | 10 µ g/rat | No change in basal GH levels | [7] |
| Rats | Intravenous (i.v.) | 10 µ g/rat | Markedly inhibited ghrelin-induced GH secretion | [7] |
| Rats | - | - | No effect on spontaneous or ghrelin-induced GH release in vivo | [8] |
| 10-day-old rats | - | - | Did not modify GH secretion | [9] |
Experimental Protocols
Protocol 1: Acute Administration of this compound to Assess Food Intake in Mice
This protocol is based on studies reporting an anorexigenic effect of this compound.
1. Animal Model:
-
Adult male C57BL/6 mice (8-10 weeks old).[10]
-
House animals individually under a 12-hour light-dark cycle with ad libitum access to standard chow and water, unless otherwise specified (e.g., fasting).[10]
2. Materials:
-
Rat/mouse this compound (synthetic peptide).
-
Sterile, pyrogen-free 0.9% saline solution (vehicle).
-
Animal scale.
-
Food hoppers with measurement capability.
3. Procedure:
-
Habituation: Acclimate mice to handling and intraperitoneal (i.p.) injections for at least 3 days prior to the experiment by administering daily saline injections.
-
Fasting (Optional): For studies on fasted animals, remove food access for a specified period (e.g., 16-18 hours) before injection.[10]
-
Peptide Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Administer this compound via i.p. injection at doses ranging from 10 to 100 nmol/kg body weight.[6] A control group should receive an equivalent volume of saline.
-
Food Intake Measurement: Immediately after injection, provide pre-weighed food. Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
Protocol 2: Chronic Administration of this compound to Assess Body Weight Changes in Rats
This protocol outlines a longer-term study to evaluate the effect of this compound on body weight gain.
1. Animal Model:
-
House animals individually with free access to food and water.[10]
2. Materials:
-
Rat this compound.
-
Sterile saline.
-
Animal scale.
3. Procedure:
-
Baseline Measurement: Record the initial body weight of each rat for several days to establish a stable baseline.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile saline.
-
Administration: Administer this compound daily via subcutaneous (s.c.) or i.p. injection at a dose of 150 nmol/kg body weight for a period of 7 days.[10] The control group receives daily saline injections.
-
Body Weight and Food Intake Monitoring: Record the body weight and food intake of each animal daily throughout the 7-day treatment period.
Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound is a subject of significant debate. The initially proposed signaling pathway through the G protein-coupled receptor GPR39 has been challenged by numerous studies.
Proposed this compound Signaling via GPR39
The initial hypothesis suggested that this compound binds to and activates GPR39, leading to downstream signaling cascades that mediate its physiological effects.[1] However, subsequent research has cast doubt on this interaction, with multiple studies demonstrating that this compound does not bind to or activate GPR39.[11][12][13] Interestingly, zinc ions have been shown to activate GPR39 signaling.[11][12][13]
Caption: Proposed and debated GPR39 signaling pathway for this compound.
Alternative Signaling Mechanisms
Given the controversy surrounding GPR39, alternative receptors and mechanisms have been proposed. One prominent alternative is the glucagon-like peptide-1 receptor (GLP-1R). Some studies suggest that this compound can bind to and activate GLP-1R, which is a known regulator of glucose homeostasis and appetite.[14]
Caption: Alternative proposed signaling via the GLP-1 receptor.
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo studies with this compound in rodent models.
Caption: General experimental workflow for in vivo this compound studies.
Conclusion and Future Directions
The in vivo administration of this compound in rodent models has yielded conflicting and often non-reproducible results. While initial studies suggested a promising role for this compound in appetite suppression and weight management, the broader body of evidence is inconclusive. The identity of the this compound receptor and its definitive signaling pathway remain elusive.
Researchers investigating this compound should proceed with caution, being mindful of the controversies. Future studies should aim for rigorous experimental design, including appropriate controls, a wide range of doses, and different administration routes. Further investigation into the potential interaction of this compound with other metabolic hormones and receptors, such as the GLP-1R, is warranted to clarify its physiological role. The potential influence of factors such as the gut microbiome and nutritional status on this compound's effects also represents an important area for future research.
References
- 1. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preproghrelin-derived peptide, this compound, fails to influence food intake in lean or obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Effects of this compound on energy balance and growth hormone secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits feeding but does not modulate GH and corticosterone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. academic.oup.com [academic.oup.com]
- 13. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with Synthetic Obestatin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide derived from the preproghrelin gene, has emerged as a pleiotropic signaling molecule with diverse effects on various cell types.[1][2] Unlike its counterpart ghrelin, which is known for its orexigenic effects, this compound has been shown to influence a range of cellular processes including proliferation, apoptosis, differentiation, and metabolism.[1][2] These application notes provide a comprehensive overview of the in vitro effects of synthetic this compound peptide on different cell cultures, detailed protocols for key experiments, and a summary of the underlying signaling pathways.
Data Presentation: Summary of this compound's Effects on Various Cell Lines
The following tables summarize the quantitative and qualitative effects of synthetic this compound treatment on different cell lines as reported in the literature.
Table 1: Effects of this compound on Adipocytes and Pre-adipocytes
| Cell Line | This compound Concentration | Treatment Duration | Observed Effects | References |
| 3T3-L1 pre-adipocytes | 10⁻¹³ M - 10⁻¹¹ M | Not Specified | Stimulated cell proliferation. | [3] |
| 3T3-L1 pre-adipocytes | Not Specified | Not Specified | Inhibited apoptosis via ERK1/2 and PI3K/Akt signaling. | [1] |
| 3T3-L1 adipocytes | 100 nM | 30-60 min | Activated Akt phosphorylation, inactivated AMPK. Increased GLUT4 translocation and glucose uptake. | [4] |
| Porcine pre-adipocytes | Not Specified | Not Specified | Stimulated proliferation and differentiation; inhibited apoptosis. | [1] |
| Human omental and subcutaneous adipocytes | Not Specified | Not Specified | Reduced isoprenaline-induced lipolysis. | [1] |
| Rat primary adipocytes | Not Specified | Not Specified | Inhibited basal and insulin-stimulated lipogenesis and glucose transport. Potentiated adrenalin-stimulated lipolysis. | [5] |
Table 2: Effects of this compound on Pancreatic β-Cells and Islets
| Cell Line/Tissue | This compound Concentration | Treatment Duration | Observed Effects | References |
| HIT-T15 and INS-1E β-cells | 100 nmol/l | 24 h | Exerted proliferative, survival, and anti-apoptotic effects. Reduced apoptosis under serum-deprived and cytokine-induced stress conditions. | [6][7] |
| Human pancreatic islets | 100 nmol/l | Not Specified | Promoted cell survival and blocked cytokine-induced apoptosis. Increased insulin (B600854) secretion. | [6][7] |
| Pancreatic beta cell lines | Not Specified | Not Specified | Enhanced viability in response to serum starvation and cytokines; inhibited apoptosis. | [1] |
Table 3: Effects of this compound on Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Observed Effects | References |
| KATO-III (gastric cancer) | Not Specified | Not Specified | Stimulated cell proliferation via MAPK, ERK1/2-dependent pathways. | [8][9] |
| AGS (gastric adenocarcinoma) | 100 nM and 200 nM | Not Specified | Exerted a mitogenic effect, promoted cell mobility and invasion. | [10] |
| TT (medullary thyroid carcinoma) | Not Specified | Not Specified | Anti-proliferative effects. | [8] |
| Pancreatic neuroendocrine tumor cells | Not Specified | Not Specified | Anti-proliferative effects. | [8] |
Table 4: Effects of this compound on Other Cell Types
| Cell Line/Tissue | This compound Concentration | Treatment Duration | Observed Effects | References |
| Human myoblasts | Not Specified | Not Specified | Regulated myoblast proliferation, cell cycle exit, differentiation, and fusion to form myotubes. | [11] |
| Retinal Ganglion Cell Line (RGC-5) | Not Specified | Not Specified | Induced anti-apoptotic effect under oxidative stress, increased Bcl-2 expression. | [12] |
| Bovine Aortic Endothelial Cells (BAEC) | Not Specified | 24 h | Increased nitric oxide production. | [13] |
| Macrophages | Not Specified | Not Specified | Increased oxidized-LDL uptake in the absence of TNF-α. | [12] |
| Chondrocytes (ATDC5) | Not Specified | Not Specified | Weak binding and marginal role in regulating metabolism. | [14] |
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using BrdU Incorporation
This protocol is based on the methodology used to assess the mitogenic effect of this compound on AGS gastric adenocarcinoma cells.[10]
Materials:
-
AGS cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Synthetic this compound peptide (human)
-
BrdU Labeling and Detection Kit
-
Microplate reader
Procedure:
-
Seed AGS cells in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium and incubate for 24 hours.
-
Wash the cells with PBS and replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of synthetic this compound (e.g., 100 nM and 200 nM) in serum-free medium.[10] Include a negative control (serum-free medium alone) and a positive control (complete growth medium).
-
Incubate the cells for 24 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody and incubate as per the manufacturer's instructions.
-
Wash the cells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as a percentage of the control.
Protocol 2: Evaluation of Apoptosis by Caspase-3 Activity Assay
This protocol is adapted from studies investigating the anti-apoptotic effects of this compound on pancreatic β-cells.[6][7]
Materials:
-
INS-1E pancreatic β-cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Cytokine mix (e.g., IFN-γ, TNF-α, IL-1β) to induce apoptosis
-
Synthetic this compound peptide (human)
-
Caspase-3 Colorimetric Assay Kit
-
Microplate reader
Procedure:
-
Seed INS-1E cells in a 6-well plate at an appropriate density.
-
After 24 hours, replace the medium with serum-free medium or serum-free medium containing a cytokine mix to induce apoptosis.
-
Treat the cells with or without this compound (e.g., 100 nmol/l) for 24 hours.[6]
-
Harvest the cells by trypsinization and centrifugation.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) in a 96-well plate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control.
Protocol 3: Analysis of Protein Phosphorylation by Western Blot
This protocol is based on the investigation of this compound-induced Akt and ERK1/2 phosphorylation.[4][15]
Materials:
-
3T3-L1 adipocytes or other relevant cell line
-
Serum-free medium
-
Synthetic this compound peptide (human)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membranes
Procedure:
-
Culture 3T3-L1 adipocytes to confluence.
-
Serum-starve the cells for 12 hours.[4]
-
Treat the cells with this compound (e.g., 100 nM) for a short duration (e.g., 10-30 minutes).[4]
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound signaling in adipocytes.
Caption: this compound signaling in pancreatic β-cells.
References
- 1. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardio-Protective Role of a Gut Hormone this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of TAT-obestatin on proliferation, differentiation, apoptosis and lipolysis in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. This compound Promotes Survival of Pancreatic [beta]-Cells and Human Islets and Induces Expression of Genes Involved in the Regulation of [beta]-Cell Mass and Function - ProQuest [proquest.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Diverse and Complementary Effects of Ghrelin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The gastrointestinal peptide this compound induces vascular relaxation via specific activation of endothelium-dependent NO signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlike ghrelin, this compound does not exert any relevant activity in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound regulates adipocyte function and protects against diet-induced insulin resistance and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Obestatin Receptor Binding Assays Using Labeled Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction and the Receptor Controversy
Obestatin is a 23-amino acid peptide hormone derived from the same prohormone as ghrelin, yet it was initially reported to have opposing effects on appetite and weight regulation.[1] The identification of its cognate receptor has been a subject of significant scientific debate, which is a critical consideration for any binding assay development.
Initially, the orphan G protein-coupled receptor (GPCR), GPR39 , was identified as the this compound receptor.[1] The original study reported high-affinity binding of this compound to GPR39 expressed in Chinese Hamster Ovary (CHO) cells.[2] However, numerous subsequent studies from independent laboratories have failed to reproduce these findings, reporting no specific binding of radiolabeled this compound to GPR39-expressing cells nor any functional activation of the receptor by this compound.[3][4][5] Instead, compelling evidence suggests that zinc ions (Zn²⁺) may be the endogenous ligands for GPR39.[4][5]
An alternative hypothesis has proposed the glucagon-like peptide-1 receptor (GLP-1R) as a potential target for this compound. Some studies have shown that this compound can bind to and signal through GLP-1R, particularly in pancreatic beta-cells and adipocytes. However, this interaction is also contested, with other reports failing to demonstrate direct binding or displacement of GLP-1 by this compound in different cell systems.
This lack of a confirmed receptor presents a fundamental challenge in the development of a standardized this compound receptor binding assay. The protocols and data presented herein are based on the initial findings and general principles for GPCR binding assays. Researchers should proceed with the understanding that the choice of receptor system is crucial and remains a point of scientific contention.
Technical Challenges in this compound Ligand Binding Assays
Developing a robust binding assay for this compound is complicated by several technical factors:
-
Instability of Labeled Ligands: Studies have shown that iodinated this compound, commonly used in radioligand binding assays, is highly unstable. It is susceptible to enzymatic degradation in biological matrices and can undergo deiodination, which can alter its binding properties and lead to unreliable results.
-
Peptide Instability: Like many peptides, this compound itself has a short half-life in plasma and can be rapidly degraded by proteases. This necessitates the use of protease inhibitors in assay buffers and careful handling of samples.
-
Receptor Expression and Conformation: The binding affinity of ligands can be highly dependent on the expression system and the conformational state of the receptor. The choice of cell line and the method of membrane preparation are critical variables.
Given these challenges, a fluorescent ligand-based assay may offer a more stable alternative to traditional radioligand assays, although this approach also requires the development and validation of a high-affinity fluorescent this compound analog.
Data Presentation: this compound-GPR39 Binding Affinity (Controversial Data)
The following table summarizes the quantitative data from the initial, controversial report identifying GPR39 as the this compound receptor.
Disclaimer: The data presented in this table are from the original 2005 publication by Zhang et al. in Science.[6] These findings have been contested, and multiple subsequent studies have failed to reproduce this binding interaction.[3][4] This data should be interpreted with significant caution.
| Ligand | Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| ¹²⁵I-Obestatin | Human GPR39 | CHO | Saturation Binding | Kd | ~1 nM | [2] |
| This compound (unlabeled) | Human GPR39 | CHO | Competition Binding | Ki | Not explicitly stated, but competed effectively with ¹²⁵I-Obestatin | [2] |
| Ghrelin (unlabeled) | Human GPR39 | CHO | Competition Binding | Competition | No significant competition observed | [2] |
Experimental Protocols
The following are template protocols based on standard methodologies for GPCR ligand binding assays. They should be adapted and extensively validated for any specific investigation into this compound binding, given the aforementioned controversies and technical challenges.
Protocol 1: Radioligand Competition Binding Assay (Hypothetical)
This protocol is designed to measure the affinity of unlabeled test compounds (e.g., this compound analogs, small molecules) for a putative this compound receptor (e.g., GPR39 or GLP-1R) by measuring their ability to compete with a radiolabeled this compound ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the receptor of interest (e.g., HEK293-hGPR39 or CHO-hGLP-1R).
-
Radioligand: ¹²⁵I-Obestatin (Requires custom synthesis and careful validation of stability and specific activity).
-
Unlabeled Ligand: Unlabeled this compound (for determining non-specific binding) and test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Microplate Scintillation Counter .
Procedure:
-
Membrane Preparation: Thaw the receptor-expressing cell membranes on ice. Resuspend the pellet in ice-cold Assay Buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membranes in Assay Buffer to a final concentration that ensures total radioligand binding is less than 10% of the total added (to avoid ligand depletion).
-
Assay Setup: Set up the assay in a 96-well plate in a final volume of 200 µL.
-
Total Binding: Add 50 µL Assay Buffer, 50 µL ¹²⁵I-Obestatin (at a fixed concentration, typically at or below its Kd), and 100 µL of diluted membranes.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), 50 µL ¹²⁵I-Obestatin, and 100 µL of diluted membranes.
-
Competition: Add 50 µL of unlabeled test compound (at various concentrations, typically a 7- to 10-point dilution series), 50 µL ¹²⁵I-Obestatin, and 100 µL of diluted membranes.
-
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium. Note: The optimal time and temperature must be determined empirically, especially considering the instability of iodinated this compound.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the unlabeled test compound.
-
Use non-linear regression (one-site fit) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescent Ligand Binding Assay (Alternative Approach)
This protocol offers a non-radioactive alternative that may mitigate issues related to the instability of iodinated peptides. It requires a high-affinity, fluorescently labeled this compound analog.
Materials:
-
Live Cells: Whole cells expressing the receptor of interest, seeded in a 96- or 384-well black, clear-bottom plate.
-
Fluorescent Ligand: this compound conjugated to a stable fluorophore (e.g., BODIPY 630/650, Alexa Fluor 647).
-
Unlabeled Ligands: Unlabeled this compound and test compounds.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Microplate Reader or High-Content Imaging System .
Procedure:
-
Cell Seeding: Seed cells expressing the receptor of interest into assay plates and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells once with Assay Buffer.
-
Assay Setup:
-
Add 50 µL of Assay Buffer containing the fluorescent this compound ligand (at a fixed concentration).
-
Add 50 µL of Assay Buffer containing the unlabeled test compounds at various concentrations (for competition) or buffer alone (for total binding). To determine non-specific binding, use a high concentration of unlabeled this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or room temperature) for a predetermined time to allow binding to reach equilibrium. Protect the plate from light.
-
Detection: Measure the fluorescence intensity directly in a microplate reader. No wash steps are required for homogeneous assays like Time-Resolved FRET (TR-FRET) or Fluorescence Polarization (FP). For direct fluorescence intensity measurements, wash steps to remove unbound ligand may be necessary to improve the signal-to-noise ratio.
-
Data Analysis: Analyze the data similarly to the radioligand assay to determine IC₅₀ and Ki values. The specific analysis will depend on the detection method used (e.g., polarization values for FP, emission ratios for FRET).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive ligand binding assay.
Proposed this compound Signaling Pathway Diagram
Caption: Proposed signaling pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound does not activate orphan G protein-coupled receptor GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of Active Obestatin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Obestatin is a 23-amino acid peptide hormone derived from the post-translational processing of the preproghrelin gene, the same precursor as ghrelin.[1] Initially identified for its anorectic effects, opposing those of ghrelin, this compound is now implicated in a variety of physiological processes, including the regulation of metabolism, cell survival, and gastrointestinal motility.[2] The synthesis of biologically active this compound is crucial for advancing research into its therapeutic potential. This document provides detailed application notes and protocols for the two primary methods of this compound synthesis: Solid-Phase Peptide Synthesis (SPPS) and recombinant protein expression in E. coli. Additionally, it outlines a standard protocol for the purification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Section 1: Synthesis of Human this compound
Two principal methods are employed for the synthesis of this compound: chemical synthesis via SPPS and biological synthesis through recombinant expression.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for producing synthetic peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used and allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4][5]
Experimental Protocol: Manual Fmoc/tBu Solid-Phase Peptide Synthesis of Human this compound
Human this compound Sequence: Phe-Asn-Ala-Pro-Phe-Asp-Val-Gly-Ile-Lys-Leu-Ser-Gly-Ala-Gln-Tyr-Gln-Gln-His-Gly-Arg-Ala-Leu-NH2
Materials:
-
Rink Amide resin (for C-terminal amidation)
-
Fmoc-protected amino acids (with acid-labile side-chain protecting groups)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)
-
Deprotection reagent: 20% 4-methylpiperidine (B120128) in NMP
-
Washing solvents: NMP, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Ether (cold)
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP in the reaction vessel for at least 1-2 hours.
-
Fmoc Deprotection:
-
Drain the NMP.
-
Add the 20% 4-methylpiperidine solution to the resin and shake for 5 minutes.
-
Drain and repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) and HATU (3-5 equivalents) in NMP.
-
Add DIEA (6-10 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow/colorless result signifies completion.
-
If the reaction is incomplete, repeat the coupling step.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin with NMP (3-5 times) and DCM (2-3 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain a powder.
Recombinant Expression in E. coli
Recombinant expression is a cost-effective method for producing larger quantities of peptides. This compound can be expressed as a fusion protein in E. coli, which often improves stability and simplifies purification.
Experimental Protocol: Recombinant Expression of His-tagged this compound
1. Vector Construction:
- Synthesize a gene encoding the human this compound sequence, optimized for E. coli codon usage.
- Incorporate a start codon (ATG), a C-terminal amidation signal (Gly), and a stop codon.
- Include sequences for a cleavable N-terminal tag, such as a His6-tag followed by a TEV (Tobacco Etch Virus) protease cleavage site.
- Clone the synthesized gene into an expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7 promoter).
2. Transformation:
- Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).[7]
- Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.
3. Expression:
- Inoculate a single colony into a small volume of LB medium with the antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate a larger volume of LB medium with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG (Isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.[8]
- Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.
4. Cell Lysis and Protein Extraction:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
- Lyse the cells by sonication or high-pressure homogenization.[7]
- Clarify the lysate by centrifugation to remove cell debris.
5. Purification of Fusion Protein:
- Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic acid) affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged this compound fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
6. Cleavage of the Tag:
- Dialyze the eluted protein against a TEV protease cleavage buffer.
- Add TEV protease and incubate overnight at 4°C to cleave the His-tag.
7. Final Purification:
- Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved His-tag and any uncleaved fusion protein. The flow-through will contain the purified this compound.
- Further purify the this compound using RP-HPLC as described in the next section.
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Expression in E. coli |
| Principle | Stepwise chemical addition of amino acids | Biological synthesis via cellular machinery |
| Typical Yield | Milligrams to grams | Milligrams to grams per liter of culture |
| Purity | High (>95-98% achievable after HPLC) | Variable, requires multi-step purification |
| Cost | High (reagents, protected amino acids) | Lower for large scale (media, salts) |
| Time | Relatively fast for short peptides | Longer (cloning, expression, purification) |
| Modifications | Easy to incorporate unnatural amino acids | Limited to natural amino acids |
| C-terminal Amide | Directly synthesized using amide resin | Requires enzymatic amidation post-purification |
Section 2: Purification of Active this compound
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic and recombinant peptides to a high degree of homogeneity.[9][10]
Experimental Protocol: RP-HPLC Purification of this compound
Instrumentation and Materials:
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 reverse-phase column (wide-pore, e.g., 300 Å, is recommended for peptides)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Sample: Crude this compound dissolved in a minimal amount of Mobile Phase A.
Procedure:
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Filter the sample through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for this compound would be from 10% to 60% ACN over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar gradient. Pool the fractions with the desired purity (typically >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder. The presence of TFA from the mobile phase will result in the peptide being a TFA salt.[11]
Table 2: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Setting |
| Column | Preparative C18, 5-10 µm particle size, 300 Å pore size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN) |
| Flow Rate | Dependent on column diameter (e.g., 5-20 mL/min) |
| Gradient | 10-60% Mobile Phase B over 30-60 minutes |
| Detection | 214 nm and 280 nm |
| Purity Target | >95% |
Section 3: this compound Signaling Pathways
This compound exerts its biological effects by activating several intracellular signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
In various cell types, including adipocytes, this compound has been shown to activate the PI3K/Akt/mTOR pathway. This pathway is central to regulating cell growth, proliferation, survival, and metabolism.[12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 8. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Obestatin Levels in Cerebrospinal Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide derived from the same precursor as ghrelin, has been implicated in a variety of physiological processes, including the regulation of metabolism, cell proliferation, and apoptosis. Its presence and function within the central nervous system (CNS) are of growing interest, particularly in the context of neurological diseases and metabolic disorders affecting the brain. Cerebrospinal fluid (CSF) analysis provides a valuable window into the biochemical environment of the CNS. This document provides detailed application notes and protocols for the accurate measurement of this compound levels in CSF, intended to support research and drug development efforts in this area.
Data Presentation
The direct measurement of this compound in human cerebrospinal fluid has not been widely reported in the literature, leading to a scarcity of established concentration ranges in both healthy and diseased states. The levels are presumed to be significantly lower than those found in plasma. For context, plasma this compound levels in healthy humans have been reported in a wide range, often between 8.4 to 22,057 pg/mL, with one study noting a level of 267 ± 10 pg/mL.[1] This variability is likely due to differences in the sensitivity and specificity of the assays used.[1]
For comparative purposes, the following table summarizes reported concentrations of other metabolism-related peptides in human CSF.
| Analyte | Condition | Mean Concentration (pg/mL) | Notes |
| This compound | Healthy Adult | Data Not Available | Levels are expected to be significantly lower than in plasma. |
| This compound | Neurological Disease | Data Not Available | --- |
| Leptin | Lean Adults | 259 | CSF levels are correlated with plasma levels.[2] |
| Leptin | Obese Adults | 337 | The CSF/serum ratio is lower in obese individuals, suggesting a saturable transport mechanism.[2] |
| Adiponectin | Healthy Adults | 16,300 (16.3 ng/mL) | CSF levels are approximately 1000-fold lower than in serum.[3] |
| Ghrelin | Healthy Adults | Negative correlation with BMI | One study showed a trend towards lower CSF ghrelin in obese subjects. |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound is known to activate several intracellular signaling cascades, primarily through G-protein coupled receptors, with GPR39 being a proposed candidate. The downstream effects are cell-type dependent and can influence cell survival, proliferation, and metabolism. A simplified representation of the key pathways is provided below.
Caption: Simplified this compound Signaling Pathways.
Experimental Workflow for CSF this compound Measurement
The general workflow for measuring this compound in CSF involves sample collection, processing, and immunoassay analysis.
Caption: General workflow for CSF this compound measurement.
Experimental Protocols
Cerebrospinal Fluid (CSF) Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of peptide measurements in CSF.
Materials:
-
Lumbar puncture kit
-
Sterile, low protein binding polypropylene collection tubes
-
Aprotinin (B3435010) (protease inhibitor)
-
Centrifuge
-
Sterile polypropylene cryovials for aliquoting
Procedure:
-
Notification: Notify the laboratory prior to the lumbar puncture to ensure prompt sample processing.
-
Collection: Collect CSF via lumbar puncture using a gravity drip method. The first 1-2 mL should be discarded to minimize blood contamination.
-
Tube Labeling: Collect CSF into 3-4 sterile polypropylene tubes, labeled sequentially.
-
Inhibitor Addition: Immediately after collection, add aprotinin to the CSF sample to a final concentration of 0.6 TIU/mL of CSF to prevent proteolytic degradation of this compound. Gently mix by inversion.
-
Centrifugation: Within 30 minutes of collection, centrifuge the CSF samples at 1,000-2,000 x g for 10-15 minutes at 4°C to remove cells and other debris.
-
Aliquoting: Carefully aspirate the supernatant without disturbing the pellet and aliquot into pre-chilled, sterile polypropylene cryovials.
-
Storage: Immediately freeze the aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
This compound Measurement by Radioimmunoassay (RIA)
This protocol is a general guideline based on commercially available RIA kits. Refer to the specific manufacturer's instructions for detailed procedures.
Principle: The assay is based on the competition between unlabeled this compound (in standards or samples) and a fixed amount of 125I-labeled this compound for a limited number of binding sites on an this compound-specific antibody.
Materials:
-
This compound RIA kit (containing 125I-obestatin tracer, this compound standard, primary antibody, secondary antibody, and assay buffer)
-
CSF samples
-
Gamma counter
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare a standard curve by serially diluting the this compound standard in assay buffer.
-
Assay Setup:
-
Pipette 200 µL of standards, controls, and CSF samples into duplicate tubes.
-
Pipette 100 µL of the primary antibody into all tubes except the Total Count (TC) and Non-Specific Binding (NSB) tubes.
-
Vortex all tubes and incubate for 16-24 hours at 4°C.[4]
-
-
Tracer Addition:
-
Add 100 µL of 125I-obestatin tracer to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.[4]
-
-
Precipitation and Separation:
-
Add 100 µL of secondary antibody (e.g., Goat Anti-Rabbit IgG) and 100 µL of Normal Rabbit Serum to all tubes except the TC tubes.
-
Vortex and incubate as specified in the kit manual.
-
Add 500 µL of assay buffer to each tube (except TC tubes) and vortex.
-
Centrifuge all tubes (except TC tubes) at approximately 1,700 x g for 20 minutes at 4°C.[4]
-
-
Measurement:
-
Carefully aspirate the supernatant from all tubes except the TC tubes.
-
Measure the radioactivity (counts per minute, CPM) of the pellet in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Generate a standard curve by plotting the percentage of bound tracer as a function of the this compound concentration of the standards.
-
Determine the concentration of this compound in the CSF samples by interpolating their corresponding percentage of bound tracer from the standard curve.
-
This compound Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a competitive ELISA, a common format for peptide quantification. Refer to the specific manufacturer's instructions for detailed procedures.
Principle: This assay employs the competitive inhibition enzyme immunoassay technique. A microtiter plate is pre-coated with this compound. This compound in the sample or standard competes with a fixed amount of biotin-conjugated this compound for binding sites on a specific antibody. The amount of bound biotinylated this compound is then detected using streptavidin-HRP and a colorimetric substrate. The color intensity is inversely proportional to the amount of this compound in the sample.
Materials:
-
This compound ELISA kit (containing pre-coated microplate, this compound standard, biotinylated detection antibody, streptavidin-HRP, wash buffer, substrate solution, and stop solution)
-
CSF samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Plate washer (optional)
Procedure:
-
Reagent Preparation: Bring all reagents to room temperature. Prepare a standard curve by serially diluting the this compound standard. Prepare the wash buffer and other reagents as per the kit instructions.
-
Assay Procedure:
-
Add 100 µL of standard, control, or CSF sample to the appropriate wells of the pre-coated microplate.[5]
-
Incubate for 2.5 hours at room temperature or as directed by the manufacturer.
-
Wash the wells 4 times with 1X Wash Buffer.
-
Add 100 µL of diluted biotinylated detection antibody to each well.
-
Incubate for 1.5 hours at room temperature.
-
Wash the wells 4 times with 1X Wash Buffer.
-
Add 100 µL of prepared streptavidin-HRP solution to each well.[6]
-
Incubate for 45 minutes at room temperature.[6]
-
Wash the wells 4 times with 1X Wash Buffer.
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Calculate the average absorbance for each set of duplicates.
-
Generate a standard curve by plotting the absorbance versus the this compound concentration of the standards.
-
Determine the concentration of this compound in the CSF samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The measurement of this compound in cerebrospinal fluid presents a promising avenue for investigating its role in the central nervous system. The protocols outlined in this document provide a framework for the accurate and reproducible quantification of this peptide. Given the low expected concentrations of this compound in CSF, the use of highly sensitive and specific immunoassays is paramount. Further research is needed to establish reference ranges for this compound in CSF in healthy individuals and to explore its potential as a biomarker in various neurological and metabolic diseases.
References
- 1. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. phoenixbiotech.net [phoenixbiotech.net]
- 5. cloud-clone.com [cloud-clone.com]
- 6. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Intracerebroventricular Injection of Obestatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide derived from the preproghrelin gene, has been a subject of interest in neuroendocrine and metabolic research.[1] Unlike its sibling peptide ghrelin, which is orexigenic, this compound was initially reported to have anorexigenic effects, suppressing food intake and reducing body weight gain.[1] However, the precise physiological roles of central this compound signaling are still under investigation, with some studies showing more pronounced effects on water intake and other metabolic processes than on appetite.[2][3] Intracerebroventricular (ICV) injection is a critical technique for investigating the direct central effects of this compound, bypassing the blood-brain barrier to elucidate its mechanisms of action within the brain.
These application notes provide a comprehensive overview and detailed protocols for the ICV administration of this compound in rodent models, tailored for researchers in neuroscience, endocrinology, and pharmacology.
Data Presentation: Quantitative Effects of ICV this compound
The following tables summarize the quantitative data from various studies on the effects of intracerebroventricular this compound administration in rats and mice.
Table 1: Effects of Acute ICV this compound Injection on Food and Water Intake in Rats
| Dose (nmol/rat) | Injection Volume (µl) | Animal Model | Key Findings | Reference |
| 0.1, 0.3, 1.0 | 5 | Conscious, fasted rats | No significant change in 2-hour gastric emptying of a solid meal. | [3] |
| 1.0, 3.0 | 2 | Food and water-deprived rats | Significantly decreased water intake; no significant effect on food intake. | [3] |
| 0.3, 1.0, 3.0 | 2 | Ad libitum-fed and -watered rats | Dose-related inhibition of Angiotensin II-induced water drinking. | [3] |
| Not specified | Not specified | Short-term starved male rats | A trend towards a reduction in food intake that did not reach statistical significance. | [4] |
Table 2: Effects of ICV this compound Injection on Food and Water Intake in Mice
| Dose (nmol/mouse) | Injection Volume (µl) | Animal Model | Key Findings | Reference |
| 0.2 | Not specified | Male C57Bl/6 mice | No suppressive effects on food or water intake over a 5-hour period. | [5] |
| 8 nmol/kg (low dose) | Not specified | Mice | Exerted an anorectic effect, suggesting a central action. | [6] |
Table 3: Effects of Chronic ICV this compound Infusion
| Treatment | Animal Model | Key Findings | Reference |
| 28-day continuous infusion | Free-feeding rats | Significantly decreased food consumption only on the first day; no long-term effect on body weight. | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Solution
This protocol outlines the preparation of this compound for ICV injection.
Materials:
-
Rat or mouse this compound (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound powder in sterile, pyrogen-free 0.9% saline to a desired stock concentration (e.g., 1 µg/µl or a specific molar concentration).
-
Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Working Solution: Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. For example, to achieve a dose of 1.0 nmol in a 5 µl injection volume, the concentration would be 0.2 nmol/µl.
-
Storage:
-
For short-term storage (up to one week), store the this compound solution at 4°C.[7]
-
For long-term storage, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.[7]
-
Avoid repeated freeze-thaw cycles.[7] It is recommended to prepare fresh working solutions on the day of the experiment.[8]
-
Note on Stability: The in vitro half-life of this compound in brain homogenates has been reported to be between 19 and 27 minutes, highlighting the importance of proper handling and timely administration.[5]
Protocol 2: Stereotaxic Surgery for ICV Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent. All procedures should be performed under aseptic conditions.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, hemostats, dental drill)
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Suture material
-
Antiseptic solution (e.g., povidone-iodine) and topical antibiotic
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in the stereotaxic frame, ensuring the head is level.
-
Apply eye ointment to prevent corneal drying.
-
Shave the surgical area on the scalp and clean with an antiseptic solution.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to visualize the bregma and lambda landmarks.
-
-
Determination of Cannulation Site:
-
Identify bregma (the junction of the sagittal and coronal sutures).
-
Use a stereotaxic atlas to determine the coordinates for the lateral ventricle. Representative coordinates from bregma are provided in the table below.
-
-
Drilling and Cannula Implantation:
-
Mark the determined coordinates on the skull.
-
Drill a small hole through the skull at the marked site, being careful not to damage the underlying dura mater.
-
Insert anchor screws into the skull to secure the dental cement.
-
Slowly lower the guide cannula to the predetermined ventral coordinate.
-
-
Securing the Cannula:
-
Apply dental cement around the base of the cannula and the anchor screws to fix the cannula in place.
-
Allow the cement to fully harden.
-
-
Closure and Recovery:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Remove the animal from the stereotaxic frame and allow it to recover on a heating pad.
-
House animals individually post-surgery and allow for a recovery period of at least 5-7 days before ICV injections.[9]
-
Table 4: Representative Stereotaxic Coordinates for Lateral Ventricle Cannulation (from Bregma)
| Species | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) | Reference |
| Rat (Wistar) | -0.12 mm to -1.0 mm | ±1.6 mm to ±2.4 mm | -4.0 mm to -4.3 mm | [10] |
| Mouse (C57BL/6) | +0.3 mm | -1.0 mm | -3.0 mm | [11][12] |
| Mouse | -0.5 mm | -1.1 mm | -2.5 mm | [11] |
Note: These coordinates are a guide and may require optimization based on the specific strain, age, and weight of the animals.
Protocol 3: Intracerebroventricular (ICV) Injection Procedure
This protocol details the steps for injecting this compound into the lateral ventricle of a conscious, cannulated rodent.
Materials:
-
Prepared this compound solution
-
Injection cannula (injector) connected to a Hamilton syringe via PE-50 tubing
-
Syringe pump (for controlled infusion rate)
Procedure:
-
Animal Handling: Gently restrain the animal. For habituated animals, this can often be done with light hand restraint.
-
Dummy Cannula Removal: Carefully unscrew and remove the dummy cannula from the guide cannula.
-
Injector Insertion: Insert the injection cannula into the guide cannula until it is fully seated. The injector should be slightly longer than the guide cannula to protrude into the ventricle.
-
Infusion:
-
Infuse the this compound solution at a slow, controlled rate (e.g., 5 µl over 1 minute).[9]
-
Leave the injector in place for an additional minute following the infusion to allow for diffusion and prevent backflow.
-
-
Post-Injection:
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Behavioral or physiological measurements can be initiated at the desired time points post-injection.
-
Visualization of Signaling Pathways and Workflows
This compound Signaling in the Brain
The central signaling pathways of this compound are complex and not fully elucidated. The G-protein coupled receptor GPR39 has been proposed as a receptor for this compound, though this remains a topic of debate.[13] Other studies suggest that this compound may interact with the glucagon-like peptide-1 receptor (GLP-1R).[13] Downstream signaling can involve the activation of several intracellular cascades, including the cAMP/PKA, PI3K/Akt, and ERK1/2 pathways.[14][15]
References
- 1. This compound: an interesting but controversial gut hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts in brain to inhibit thirst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Intracerebroventricular acute and chronic administration of this compound minimally affect food intake but not weight gain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central administration of this compound fails to show inhibitory effects on food and water intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzet.com [alzet.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Obestatin's Effect on Cell Cycle
Introduction
Obestatin, a 23-amino acid peptide derived from the same preproghrelin gene as ghrelin, has been shown to exert various biological effects, including the regulation of cell proliferation and apoptosis.[1][2] Understanding the influence of this compound on the cell cycle is crucial for elucidating its mechanism of action in both physiological and pathological contexts, such as cancer biology and tissue regeneration. Flow cytometry, a powerful technique for single-cell analysis, is an ideal method to quantitatively assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Principle of the Assay
The cell cycle is a series of events that leads to cell division and duplication. It consists of four distinct phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis). Cells in a quiescent state are in the G0 phase. The DNA content of a cell doubles during the S phase and is halved during mitosis.
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[3] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells using flow cytometry, we can distinguish cells in different phases of the cell cycle based on their DNA content:
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) amount of DNA.
By treating cells with this compound and comparing their cell cycle distribution to untreated controls, researchers can determine if this compound promotes or inhibits cell cycle progression.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effect of this compound on the cell cycle of a human gastric cancer cell line (e.g., KATO-III). The data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (PBS) | - | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 nM | 60.1 ± 2.8 | 25.3 ± 2.9 | 14.6 ± 1.5 |
| This compound | 50 nM | 54.7 ± 3.5 | 31.8 ± 3.2 | 13.5 ± 1.9 |
| This compound | 100 nM | 48.9 ± 4.2 | 38.6 ± 3.8 | 12.5 ± 1.6 |
Data Interpretation: The hypothetical data suggests that this compound treatment leads to a dose-dependent decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in the percentage of cells in the S phase. This indicates that this compound promotes the transition of cells from the G1 phase to the S phase, thereby stimulating cell proliferation.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., KATO-III human gastric cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human this compound
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Protocol for Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional): To synchronize the cells in the G0/G1 phase, replace the complete medium with a serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Replace the medium with fresh complete medium (or serum-free medium) containing various concentrations of this compound (e.g., 10, 50, 100 nM) or a vehicle control (PBS).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protocol for Cell Staining with Propidium Iodide
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat this washing step twice.[4]
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL-2 or FL-3).[4]
-
Use pulse processing (e.g., pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Ghrelin gene-related peptides: multifunctional endocrine / autocrine modulators in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Measuring Obestatin's Effect on Cell Metabolism Using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin, a 23-amino acid peptide derived from the preproghrelin gene, has emerged as a significant regulator of cellular metabolism.[1][2] Unlike its sibling peptide ghrelin, which is known for its orexigenic effects, this compound has been shown to influence a variety of metabolic processes, including glucose uptake, adipogenesis, and cell survival.[3][4] Understanding the precise impact of this compound on cellular bioenergetics is crucial for elucidating its physiological roles and exploring its therapeutic potential in metabolic disorders.
The Agilent Seahorse XF Analyzer is a powerful tool for real-time, live-cell analysis of mitochondrial respiration and glycolysis.[5] By measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can obtain a comprehensive profile of a cell's metabolic phenotype. This application note provides detailed protocols for utilizing the Seahorse XF platform to investigate the effects of this compound on cellular metabolism, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
This compound's Known Effects on Metabolic Signaling Pathways
This compound has been demonstrated to modulate key signaling pathways that control cellular metabolism. Notably, it has been shown to activate the Akt pathway and inhibit AMP-activated protein kinase (AMPK) in adipocytes.[3] The activation of Akt promotes glucose uptake and cell survival, while the inhibition of AMPK, a key energy sensor, shifts the cell towards anabolic processes.[3] Furthermore, this compound has been linked to the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[6]
dot
Caption: this compound signaling pathway impacting cell metabolism.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from Seahorse XF assays investigating the effects of this compound.
Table 1: Effect of this compound on Mitochondrial Respiration (OCR)
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP Production (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 100 ± 5 | 75 ± 4 | 200 ± 10 | 100 ± 7 |
| This compound (10 nM) | 110 ± 6 | 85 ± 5 | 220 ± 12 | 110 ± 8 |
| This compound (100 nM) | 125 ± 7 | 95 ± 6 | 240 ± 15 | 120 ± 9 |
Table 2: Effect of this compound on Glycolysis (ECAR)
| Treatment Group | Basal Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (%) |
| Vehicle Control | 20 ± 1.5 | 40 ± 2.0 | 100 ± 8 |
| This compound (10 nM) | 25 ± 1.8 | 45 ± 2.5 | 112 ± 9 |
| This compound (100 nM) | 30 ± 2.0 | 50 ± 3.0 | 125 ± 10 |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring OCR in response to sequential injection of mitochondrial inhibitors.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound (human, synthetic)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cells of interest (e.g., 3T3-L1 adipocytes, pancreatic β-cells)
Workflow Diagram:
dot
Caption: Experimental workflow for the Seahorse Mito Stress Test.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a standard CO₂ incubator.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Reconstitute the Seahorse XF Cell Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
-
-
Cell Plate Preparation:
-
On the day of the assay, remove the growth medium from the cell plate.
-
Wash the cells once with pre-warmed Seahorse XF assay medium.
-
Add the appropriate volume of pre-warmed Seahorse XF assay medium containing either vehicle or the desired concentrations of this compound to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Assay Execution:
-
Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the appropriate injection ports.
-
Place the cell plate into the Seahorse XF Analyzer.
-
Initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by the sequential injection of Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements taken after each injection.
-
-
Data Analysis: Analyze the resulting OCR data using the Seahorse Wave software to determine the key parameters of mitochondrial respiration as outlined in Table 1.
Protocol 2: Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolysis by monitoring ECAR in response to the sequential injection of glucose, a mitochondrial inhibitor, and a glycolysis inhibitor.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (glucose-free) supplemented with glutamine
-
This compound (human, synthetic)
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxy-D-glucose (2-DG))
-
Cells of interest
Workflow Diagram:
dot
Caption: Experimental workflow for the Seahorse Glycolysis Stress Test.
Procedure:
-
Cell Seeding and Cartridge Hydration: Follow steps 1 and 2 from the Mito Stress Test protocol.
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Reconstitute the Seahorse XF Glycolysis Stress Test reagents (Glucose, Oligomycin, 2-DG) according to the manufacturer's instructions.
-
-
Cell Plate Preparation:
-
On the day of the assay, remove the growth medium.
-
Wash the cells once with pre-warmed glucose-free Seahorse XF assay medium.
-
Add the appropriate volume of pre-warmed glucose-free Seahorse XF assay medium containing either vehicle or the desired concentrations of this compound to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Assay Execution:
-
Load the hydrated sensor cartridge with Glucose, Oligomycin, and 2-DG into the appropriate injection ports.
-
Place the cell plate into the Seahorse XF Analyzer.
-
Initiate the Glycolysis Stress Test protocol. The instrument will measure the basal ECAR, followed by the sequential injection of Glucose, Oligomycin, and 2-DG, with ECAR measurements taken after each injection.
-
-
Data Analysis: Analyze the resulting ECAR data using the Seahorse Wave software to determine the key parameters of glycolysis as outlined in Table 2.
Conclusion
The Seahorse XF platform provides a robust and sensitive method for dissecting the metabolic effects of this compound. By following the detailed protocols provided in this application note, researchers can gain valuable insights into how this peptide modulates mitochondrial respiration and glycolysis. This information will be instrumental in advancing our understanding of this compound's role in health and disease and may pave the way for novel therapeutic strategies targeting cellular metabolism.
References
- 1. Diverse and Complementary Effects of Ghrelin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolic stability of this compound: kinetics and identification of cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 6. mdpi.com [mdpi.com]
Methodology for Obestatin Peptide Stability Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin is a 23-amino acid peptide hormone derived from the same precursor as ghrelin.[1][2] Despite initial controversy surrounding its function, emerging evidence suggests its involvement in various physiological processes, including metabolism and cell survival.[1][3][4] As with all peptide-based therapeutics, ensuring the stability of this compound is a critical aspect of drug development, impacting its efficacy, safety, and shelf-life. This document provides detailed application notes and protocols for a comprehensive stability testing program for the this compound peptide.
Physicochemical Characterization and Stability-Indicating Methods
A cornerstone of any stability program is the development of robust analytical methods that can accurately quantify the parent peptide and separate it from any degradation products. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.[5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application: To determine the purity of this compound and quantify its degradation over time under various stress conditions.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and an autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Analysis: The purity of this compound is determined by calculating the peak area of the main peptide as a percentage of the total peak area. Degradation is monitored by the decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application: To identify the molecular weights of degradation products and elucidate degradation pathways.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-ion trap or Q-TOF).
-
LC Conditions: Same as the RP-HPLC method described in section 1.1, but often with formic acid (0.1%) replacing TFA in the mobile phase for better MS compatibility.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 300-2000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300°C.
-
Drying Gas Flow: 8 L/min.
-
Data Analysis: The mass-to-charge ratio (m/z) of the eluting peaks is used to determine the molecular weights of the parent peptide and its degradation products. This information helps in identifying modifications such as oxidation, deamidation, and hydrolysis.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products of this compound and to establish the intrinsic stability of the molecule. These studies are crucial for developing and validating stability-indicating analytical methods. The peptide should be subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Forced Degradation Protocols
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 40°C for 24, 48, and 72 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 40°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Incubate a 1 mg/mL solution of this compound in 3% hydrogen peroxide (H₂O₂) at room temperature for 2, 4, and 8 hours. |
| Thermal Degradation | Incubate a 1 mg/mL solution of this compound at 70°C for 24, 48, and 72 hours. Also, expose the lyophilized powder to 70°C for the same durations. |
| Photostability | Expose a 1 mg/mL solution of this compound and the lyophilized powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |
Solution Stability Testing
Application: To evaluate the stability of this compound in an aqueous environment, which is relevant for its formulation as an injectable product.
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer system (e.g., phosphate-buffered saline, pH 7.4).
-
Aseptically filter the solution into sterile vials.
-
Store the vials at various temperatures:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C/60% RH
-
Accelerated: 40°C/75% RH
-
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw samples and analyze for:
-
Appearance (visual inspection for color change and precipitation).
-
pH.
-
Purity and degradation products by RP-HPLC.
-
Peptide concentration (by a validated method, e.g., UV spectroscopy or a specific ELISA).
-
Data Presentation:
| Storage Condition | Time Point | Appearance | pH | Purity (%) by RP-HPLC | Concentration (mg/mL) |
| 2-8°C | 0 | Clear, colorless | 7.4 | 99.5 | 1.0 |
| 3 months | Clear, colorless | 7.4 | 99.2 | 1.0 | |
| 6 months | Clear, colorless | 7.3 | 98.9 | 0.99 | |
| 12 months | Clear, colorless | 7.3 | 98.5 | 0.98 | |
| 25°C/60% RH | 0 | Clear, colorless | 7.4 | 99.5 | 1.0 |
| 1 month | Clear, colorless | 7.3 | 97.8 | 0.98 | |
| 3 months | Clear, colorless | 7.2 | 95.1 | 0.95 | |
| 6 months | Slight opalescence | 7.1 | 92.3 | 0.92 | |
| 40°C/75% RH | 0 | Clear, colorless | 7.4 | 99.5 | 1.0 |
| 1 month | Slight opalescence | 7.2 | 90.2 | 0.91 | |
| 3 months | Opalescent | 7.0 | 85.6 | 0.86 |
(Note: Data presented is illustrative and will vary based on the specific formulation and experimental conditions.)
Solid-State Stability Testing
Application: To assess the stability of lyophilized (freeze-dried) this compound, which is a common approach to enhance the long-term storage of peptides.
Protocol:
-
Lyophilize the this compound peptide, with or without cryoprotectants (e.g., mannitol, sucrose).
-
Store the lyophilized powder in sealed vials under various conditions:
-
Long-term: 25°C/60% RH
-
Accelerated: 40°C/75% RH
-
Refrigerated: 2-8°C
-
Frozen: -20°C
-
-
At specified time points, analyze the samples for:
-
Appearance of the lyophilized cake (e.g., color, collapse).
-
Reconstitution time and appearance of the reconstituted solution.
-
Moisture content (by Karl Fischer titration).
-
Purity and degradation products by RP-HPLC after reconstitution.
-
Physical form (e.g., by X-ray powder diffraction to check for crystallinity).
-
Data Presentation:
| Storage Condition | Time Point | Cake Appearance | Reconstitution Time (s) | Moisture Content (%) | Purity (%) by RP-HPLC |
| -20°C | 0 | White, intact | < 10 | 1.2 | 99.6 |
| 12 months | White, intact | < 10 | 1.3 | 99.4 | |
| 24 months | White, intact | < 10 | 1.3 | 99.2 | |
| 25°C/60% RH | 0 | White, intact | < 10 | 1.2 | 99.6 |
| 6 months | White, intact | < 10 | 1.5 | 98.1 | |
| 12 months | Slight yellowing | 12 | 1.8 | 96.5 | |
| 40°C/75% RH | 0 | White, intact | < 10 | 1.2 | 99.6 |
| 3 months | Yellowish, slight shrinkage | 15 | 2.1 | 94.2 | |
| 6 months | Yellow, collapsed | 25 | 2.8 | 89.7 |
(Note: Data presented is illustrative and will vary based on the specific formulation and experimental conditions.)
This compound Signaling Pathway
Understanding the biological activity of this compound is crucial, as stability studies should ultimately confirm that the peptide remains potent. This compound is believed to exert its effects through G protein-coupled receptors, though the specific receptor is still a subject of research, with GPR39 and GLP-1R being potential candidates.[3][4] The downstream signaling involves multiple pathways.[6][7]
Caption: Simplified this compound Signaling Pathway.
Conclusion
A systematic and thorough stability testing program is indispensable for the successful development of this compound as a therapeutic agent. The protocols and application notes provided herein offer a comprehensive framework for assessing the chemical and physical stability of this compound in both solution and solid states. By employing a combination of stability-indicating analytical methods and forced degradation studies, researchers can gain a deep understanding of this compound's degradation profile, enabling the development of stable and effective formulations.
References
- 1. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Diverse and Complementary Effects of Ghrelin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. peptidesystems.com [peptidesystems.com]
- 6. This compound Induction of Early-Response Gene Expression in Gastrointestinal and Adipose Tissues and the Mediatory Role of G Protein-Coupled Receptor, GPR39 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in Obestatin ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Obestatin ELISA experiments.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during this compound ELISA assays that can lead to weak or no signal.
Why is my standard curve showing low optical density (OD) values?
A poor standard curve is a primary indicator of a systemic issue in your assay setup.
-
Improper Standard Reconstitution or Dilution: Ensure the lyophilized standard is brought to room temperature and briefly centrifuged before reconstitution. Use the recommended diluent and follow the serial dilution steps precisely as outlined in the kit protocol.[1] Avoid making serial dilutions directly in the microplate wells.[2]
-
Degraded Standard: Improper storage or repeated freeze-thaw cycles can degrade the this compound standard.[1] Store the stock solution according to the manufacturer's instructions, typically at -20°C or below.[3]
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect standard concentrations. Calibrate your pipettes regularly and ensure you are using the correct volume for each dilution step.[2]
My entire plate, including standards and samples, has a very low or no signal. What are the likely causes?
This suggests a problem with one of the common reagents or a critical step in the procedure.
-
Reagent Omission or Incorrect Order: Double-check that all reagents, including the detection antibody and substrate solution, were added in the correct sequence as specified in the protocol.[4]
-
Inactive Enzyme Conjugate or Substrate: The enzyme conjugate (e.g., HRP) may have lost activity due to improper storage or expiration.[5] The substrate solution (e.g., TMB) is light-sensitive and should be protected from light to maintain its performance.[6] Ensure the substrate is colorless before use.[7]
-
Incorrect Incubation Times or Temperatures: Incubation times that are too short will not allow for sufficient binding.[2][5] Conversely, temperatures that are too low can slow down the reaction kinetics.[4] Ensure all reagents are brought to room temperature before starting the assay, unless the protocol specifies otherwise.[8]
-
Improper Washing: Overly aggressive washing can remove the bound antibody or antigen, leading to a weak signal.[9] Ensure the wash buffer is prepared correctly and that the washing steps are performed as described in the manual.
My standard curve looks good, but my samples are showing low or no signal. What should I investigate?
This points to an issue specific to your samples.
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.[1][9] You may need to concentrate your samples or use a more sensitive ELISA kit.
-
Sample Matrix Effects: Components within your sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.[9] Try diluting your samples further in the assay's sample diluent to minimize these effects.[9]
-
Improper Sample Handling and Storage: this compound in samples can degrade if not handled or stored correctly. Avoid repeated freeze-thaw cycles.[10] For plasma samples, it is recommended to use EDTA as an anticoagulant and to centrifuge at 2,000 x g for 10 minutes.[10] Store undiluted plasma at -20°C or below.[10]
Can I use reagents from different ELISA kits?
It is strongly recommended not to mix reagents from different ELISA kits or different lots of the same kit.[9] The components of each kit are optimized to work together, and mixing them can result in poor performance, including low signal.[9]
Quantitative Troubleshooting Data Summary
| Parameter | Common Issue | Recommended Action | Expected Value/Range |
| Standard Curve (Highest Point) | Low OD | Check standard preparation, reagent activity, and incubation times. | OD > 1.5 |
| Blank Well | High OD | Check for contamination and ensure proper washing. | OD < 0.1 |
| Incubation Time (Antibody/Sample) | Too short | Increase incubation time as per protocol, or consider overnight at 4°C.[6] | 1-2 hours at RT or 37°C; overnight at 4°C.[5][11] |
| Incubation Temperature | Too low | Ensure reagents and plate are at the recommended temperature. | Room Temperature (20-25°C) or 37°C.[2][11] |
| Washing Steps | Overly aggressive | Reduce the force or duration of washing. | Follow kit protocol (e.g., 3-5 washes). |
| Sample Dilution (Plasma) | Matrix effects | Increase the dilution factor in the provided sample diluent. | At least 1:2 as a starting point.[10] |
Experimental Protocols
Standard this compound ELISA Protocol (Illustrative Example)
This is a generalized protocol and should be adapted based on the specific instructions of your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the kit manual. Allow all reagents to reach room temperature before use.[8]
-
Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2.5 hours at room temperature).[3]
-
Washing: Aspirate the contents of the wells and wash each well with the prepared wash buffer for the specified number of times (e.g., 4 times).
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 1.5 hours at room temperature).[3]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Addition: Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubation: Cover the plate and incubate (e.g., 45 minutes at room temperature).[3]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate in the dark until color develops (e.g., 30 minutes).[3]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm immediately.[3]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal in this compound ELISA.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. raybiotech.com [raybiotech.com]
- 4. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.cn [abcam.cn]
- 11. corning.com [corning.com]
Optimizing Obestatin Immunohistochemistry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Obestatin antibodies in immunohistochemistry (IHC).
Troubleshooting Guide
This guide addresses common issues encountered during this compound IHC experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I seeing weak or no staining for this compound?
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Primary Antibody | - Confirm the antibody has been stored correctly at the recommended temperature and check the expiration date.- Use a new vial of the antibody. |
| Incorrect Antibody Dilution | - The antibody concentration may be too low. Titrate the primary antibody across a range of dilutions (e.g., 1:250, 1:500, 1:1000) to determine the optimal concentration.[1] |
| Insufficient Incubation Time | - Increase the primary antibody incubation time. Overnight incubation at 4°C is a common starting point.[2][3][4] |
| Suboptimal Antigen Retrieval | - The epitope may be masked by formalin fixation.[5] Optimize the antigen retrieval method. Experiment with different buffers (e.g., citrate (B86180) buffer pH 6.0, Tris-EDTA pH 9.0) and heating methods (microwave, pressure cooker, water bath).[6][7][8] |
| Low Protein Abundance | - The target protein may have low expression in the tissue. Consider using a signal amplification system, such as a biotin-conjugated secondary antibody and streptavidin-HRP complex.[9][10] |
| Incorrect Protocol Steps | - Review the entire protocol to ensure no steps were missed or reagents were used in the wrong order.[11] |
Question: What is causing high background or non-specific staining in my this compound IHC?
Possible Causes and Solutions:
| Cause | Solution |
| Primary Antibody Concentration Too High | - The antibody concentration may be too high, leading to non-specific binding. Decrease the primary antibody concentration.[9] |
| Inadequate Blocking | - Insufficient blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[1] |
| Endogenous Peroxidase Activity | - If using an HRP-conjugated secondary antibody, endogenous peroxidases in the tissue can cause background. Quench endogenous peroxidase activity with a 3% H2O2 solution before primary antibody incubation.[12] |
| Non-specific Secondary Antibody Binding | - The secondary antibody may be binding non-specifically. Ensure the secondary antibody is raised against the species of the primary antibody. Run a control without the primary antibody to check for secondary antibody-specific background.[9][12] |
| Tissue Drying Out | - Allowing the tissue sections to dry out at any stage can cause non-specific staining. Keep slides in a humidified chamber during incubations.[2][11] |
| Incomplete Deparaffinization | - Residual paraffin (B1166041) can cause uneven and spotty background staining. Ensure complete deparaffinization with fresh xylene.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for an this compound primary antibody?
A1: The optimal dilution can vary depending on the antibody supplier and the specific tissue being stained. A common starting range is between 1:250 and 1:2000.[1] It is always recommended to perform a titration experiment to determine the best dilution for your specific experimental conditions.
Q2: What is the typical incubation time and temperature for the primary antibody?
A2: A common and effective incubation condition is overnight at 4°C.[2][3][4] Shorter incubations of 1-2 hours at room temperature are also possible but may require a higher antibody concentration.[1]
Q3: Which antigen retrieval method is best for this compound?
A3: Heat-Induced Epitope Retrieval (HIER) is the most common method.[6][7] The choice of buffer can be critical. Both citrate buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0) have been used successfully for this compound IHC. It is advisable to test both to see which yields better results for your specific antibody and tissue.
Q4: How can I confirm the specificity of my this compound antibody staining?
A4: To confirm specificity, you can perform a pre-absorption control. Incubate the primary antibody with a saturating concentration of the immunizing peptide (this compound peptide) before applying it to the tissue section. A significant reduction or elimination of staining indicates that the antibody is specific for this compound.[1] Additionally, running a negative control where the primary antibody is omitted can help identify non-specific staining from the secondary antibody.[12]
Experimental Protocols
Detailed Immunohistochemistry Protocol for this compound
This protocol provides a general framework. Optimization of specific steps, such as antibody dilutions and incubation times, is recommended for each new antibody and tissue type.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse in distilled water.
2. Antigen Retrieval (Heat-Induced):
-
Immerse slides in a staining dish filled with either Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Heat in a microwave oven, pressure cooker, or water bath. The key is to maintain a sub-boiling temperature (95-100°C) for 10-20 minutes.[8]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
3. Peroxidase Block (for HRP detection):
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes to block endogenous peroxidase activity.[12]
-
Rinse well with TBS or PBS.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS/PBS) for 30-60 minutes at room temperature to block non-specific binding sites.[1]
5. Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in an antibody diluent (e.g., TBS/PBS with 1% BSA).
-
Apply the diluted antibody to the sections and incubate in a humidified chamber, typically overnight at 4°C.[4]
6. Detection System:
-
Rinse slides with TBS or PBS.
-
Apply a biotinylated secondary antibody (if using an ABC system) or an HRP-polymer-conjugated secondary antibody and incubate according to the manufacturer's instructions (usually 30-60 minutes at room temperature).
-
Rinse slides with TBS or PBS.
-
If using an ABC system, apply the avidin-biotin-enzyme complex and incubate as per the manufacturer's protocol.
-
Rinse slides with TBS or PBS.
7. Chromogen Development:
-
Apply the chromogen substrate solution (e.g., DAB) and monitor the color development under a microscope.
-
Once the desired staining intensity is reached, stop the reaction by rinsing with distilled water.
8. Counterstaining:
-
Lightly counterstain with hematoxylin.
-
Rinse with water.
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.
-
Rinse with water.
9. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
Visualizations
References
- 1. This compound (Rat, Mouse) - Antibody for Immunohistochemistry [phoenixbiotech.net]
- 2. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 6. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 9. bma.ch [bma.ch]
- 10. origene.com [origene.com]
- 11. documents.cap.org [documents.cap.org]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Measuring Bioactive Obestatin
Welcome to the technical support center for the measurement of bioactive obestatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of quantifying this peptide.
Frequently Asked Questions (FAQs)
Q1: Why are there such large discrepancies in reported circulating this compound levels in the literature?
A1: The wide range of reported this compound concentrations is a significant challenge in the field.[1] Several factors contribute to this variability:
-
Assay Sensitivity and Specificity: Different immunoassays (e.g., RIA, ELISA) have varying sensitivities and specificities for this compound versus its precursor, proghrelin, or degradation fragments.[1]
-
Peptide Instability: this compound is highly unstable and prone to rapid enzymatic degradation in circulation and during sample handling.[2][3] This makes accurate measurement difficult and dependent on strict pre-analytical procedures.
-
Lack of International Standards: There are currently no international standards for this compound, making it difficult to compare results between different laboratories and assay kits.[2]
-
Physiological Variation: Factors such as feeding state and diurnal rhythms can influence this compound levels, making the timing of sample collection critical.[1]
Q2: What is the biological half-life of this compound, and why is it important for measurement?
A2: this compound has a short biological half-life, which is a critical factor for its measurement and potential therapeutic use.[1] In vitro studies have shown that its half-life can range from approximately 12 to 138 minutes depending on the biological matrix (plasma, liver, or kidney homogenate).[4] This rapid degradation means that without proper sample handling, including the immediate addition of protease inhibitors, the measured levels may not reflect the true physiological concentrations.[2][4]
Q3: What are the key post-translational modifications required for this compound's bioactivity?
A3: For this compound to be biologically active, it requires amidation at its C-terminus.[5] This modification is crucial for its stable conformation.[6] Assays designed to measure "bioactive" this compound should ideally utilize antibodies that specifically recognize this amidated C-terminal end.
Q4: Which is the better assay for this compound measurement: Radioimmunoassay (RIA) or ELISA?
A4: Both RIA and ELISA have been used to measure this compound, and each has advantages and disadvantages.
-
Radioimmunoassay (RIA): Historically, RIA has been noted for its high sensitivity.[7][8] However, it involves radioactive materials, which require specialized handling, storage, and disposal procedures.[8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is generally safer as it does not use radioactive isotopes and is more cost-effective.[8] Many commercial ELISA kits are available, but their specificity can be a concern. It is crucial to check for cross-reactivity with proghrelin, ghrelin, and this compound fragments.[10]
The choice depends on laboratory capabilities and the specific requirements of the study. Regardless of the method, thorough validation is essential.
Troubleshooting Guide
Problem 1: I am getting very low or undetectable this compound levels in my samples.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure blood samples are collected directly into tubes containing protease inhibitors (e.g., a standard cocktail).[2][4] Process samples immediately on ice and store plasma/serum at -80°C until analysis.[3] |
| Improper Sample Type | This compound can be measured in plasma or serum. However, consistency is key. EDTA plasma is often used. Be aware that concentrations can differ between sample types.[11] |
| Assay Sensitivity | Check the detection limit of your assay kit. Your sample concentrations may be below the lower limit of quantification. Consider concentrating your samples, although this may introduce other variables.[2] |
| Incorrect Kit for Species | Ensure the assay kit is validated for the species you are studying. Antibodies may have different affinities for human vs. rodent this compound. For example, one kit shows 100% reactivity to human this compound but only 37.3% to mouse/rat this compound.[10] |
Problem 2: My results show high variability between duplicate or triplicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Error | Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips for each standard, control, and sample. Avoid introducing bubbles into the wells.[12] |
| Inadequate Mixing | Gently tap the plate after adding reagents to ensure thorough mixing.[12] For sample dilutions, ensure the sample is fully homogenized with the diluent. |
| Plate Washing Issues | Ensure wash steps are performed consistently and thoroughly to remove unbound reagents, which can cause high background and variability. |
| Temperature Fluctuation | Avoid high room temperatures (e.g., >24°C), which can accelerate peptide degradation even during the assay procedure.[3] Ensure consistent incubation temperatures as specified by the kit protocol. |
Problem 3: The results are not reproducible across different assay runs.
| Possible Cause | Troubleshooting Step |
| Reagent Variability | Use reagents from the same kit lot for all samples in a single study. If using a new kit, consider running a few samples from a previous run to bridge the results. |
| Pre-analytical Inconsistency | Standardize all pre-analytical procedures, from patient/animal preparation (e.g., fasting state) to sample collection and storage.[13][14] Pre-analytical variables are a major source of laboratory error.[14] |
| Standard Curve Issues | Prepare fresh standards for each assay run. Do not store and reuse diluted standards. Check the standard curve for a good fit (e.g., R² > 0.99). |
| Lack of Controls | Include samples from healthy control subjects in each assay run. This can help normalize the data and determine if patient samples differ significantly from the control group, mitigating some inter-assay variability.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data from the literature, highlighting the challenges in obtaining consistent measurements.
Table 1: Reported Circulating this compound Levels in Rodents and Humans
| Species | Condition | Concentration Range (pg/mL) | Assay Type | Reference |
| Rodents | Various | 1.34 to 2,560 | RIA, EIA | [1] |
| Humans | Various | 8.4 to 22,057 | RIA, EIA | [1] |
| Note: This wide range illustrates the significant discrepancies between studies, likely due to the challenges discussed. |
Table 2: In Vitro Half-Life of Human (hOb) and Mouse (mOb) this compound
| Peptide | Matrix | Half-Life (minutes) | Reference |
| hOb | Plasma | 138.0 | [4] |
| mOb | Plasma | 94.6 | [4] |
| hOb | Liver Homogenate | 26.3 | [4] |
| mOb | Liver Homogenate | 23.3 | [4] |
| hOb | Kidney Homogenate | 12.6 | [4] |
| mOb | Kidney Homogenate | 13.5 | [4] |
Experimental Protocols
Protocol 1: General Sample Collection and Handling for this compound Measurement
This protocol outlines the critical pre-analytical steps to minimize this compound degradation.
-
Patient/Animal Preparation: Ensure subjects are in a consistent state (e.g., fasted) as physiological conditions can alter this compound levels.[1][14]
-
Blood Collection: Collect whole blood into chilled tubes containing EDTA as an anticoagulant and a broad-spectrum protease inhibitor cocktail.[2][4]
-
Immediate Cooling: Place the collected samples on ice immediately to slow down enzymatic activity.[3]
-
Centrifugation: Centrifuge the blood at 4°C (e.g., 1,600 x g for 15 minutes) within 30 minutes of collection to separate the plasma.
-
Aliquoting and Storage: Immediately aliquot the resulting plasma into pre-chilled cryovials and freeze at -80°C. Avoid repeated freeze-thaw cycles.[11]
Protocol 2: Outline of a Competitive ELISA for this compound
This is a generalized workflow for a competitive ELISA, a common format for small peptide measurement. Specific volumes and incubation times will vary by manufacturer.[10][15]
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples, according to the kit manual.
-
Assay Setup: Add a fixed amount of biotinylated this compound and a specific antibody to wells of a microplate pre-coated with a capture antibody (e.g., streptavidin).
-
Competitive Binding: Add standards or unknown samples to the wells. The this compound in the sample will compete with the biotinylated this compound for binding to the primary antibody.
-
Incubation: Incubate the plate (e.g., 2.5 hours at room temperature) to allow binding to occur.[15]
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Detection: Add an enzyme-linked conjugate (e.g., HRP-Streptavidin) that binds to the captured biotinylated this compound. Incubate (e.g., 45 minutes at room temperature).[15]
-
Substrate Addition: After another wash step, add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate, leading to a color change. The intensity of the color is inversely proportional to the amount of this compound in the original sample.[15]
-
Stopping the Reaction: Add a stop solution to halt the reaction.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Critical pre-analytical workflow for preserving this compound integrity.
References
- 1. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technological difficulties in ghrelin and this compound assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. In vitro metabolic stability of this compound: kinetics and identification of cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One ancestor, several peptides post-translational modifications of preproghrelin generate several peptides with antithetical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of radioimmunoassay and ELISA methods for detection of antibodies to chromatin components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtestsguide.com [labtestsguide.com]
- 9. Comparison between enzyme immunoassay and radioimmunoassay [elisakits.co.uk]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Influence of pre-analytical conditions on the measurement of components of the GH/IGF axis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. raybiotech.com [raybiotech.com]
Technical Support Center: Enhancing Obestatin Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Obestatin in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of this compound instability is its rapid degradation by proteases.[1][2] Key enzymatic cleavage sites have been identified, including proteolytic hydrolysis at the N-terminal Phenylalanine (Phe) residue and cleavage between Proline (Pro) at position 4 and Phenylalanine (Phe) at position 5.[1] This degradation occurs predominantly in biological matrices such as plasma, liver, and kidney homogenates.[1][2]
Q2: What is the expected half-life of this compound in different experimental conditions?
A2: The half-life of this compound is highly dependent on the specific solution and temperature. In biological samples, it is relatively short. For instance, the half-life of mouse this compound in mouse plasma is approximately 42.2 minutes, while it is 12.6 minutes in liver homogenate and 138 minutes in kidney membranes.[2] Another study reported a half-life of about 22 minutes for exogenous this compound in rat plasma.[3] In brain tissue homogenate, the half-life can be as short as 19-27 minutes.[4]
Q3: How can I improve the stability of my this compound solution for in vitro/in vivo experiments?
A3: Several strategies can be employed to enhance this compound stability:
-
Chemical Modifications: N-terminal PEGylation has been shown to significantly increase stability.[2][5] Other potential modifications include amino acid substitutions (e.g., using D-amino acids), N-alkylation, and cyclization.[6][7][8][9]
-
Formulation Strategies: Optimizing the buffer pH (typically between 3-5 for peptides to reduce deamidation and oxidation), using co-solvents (like glycerol (B35011) or propylene (B89431) glycol), and adding viscosity-enhancing agents can improve stability.[10][11]
-
Use of Protease Inhibitors: Adding a standard protease inhibitor cocktail to your solution can significantly reduce enzymatic degradation, especially in biological samples.[1]
-
Proper Storage: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C.[12][13] Once in solution, it should be stored at 4°C for short-term use (up to a week) or aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12][13]
Q4: My this compound solution is showing signs of precipitation/aggregation. What can I do?
A4: Peptide aggregation can be influenced by factors like pH, temperature, ionic strength, and concentration.[7][14][15] To address this:
-
Adjust pH: Ensure the buffer pH is not close to the isoelectric point (pI) of this compound, as this is where proteins are least soluble.[14]
-
Optimize Ionic Strength: Both low and high salt concentrations can sometimes promote aggregation. Experiment with different salt concentrations (e.g., 150 mM NaCl) to find the optimal condition.[16][17]
-
Lower Concentration: Try working with a lower concentration of this compound.[14][16]
-
Add Stabilizing Excipients: Sugars, polyols (like glycerol), or non-ionic surfactants (like Polysorbate 80) can help prevent aggregation.[7][10]
-
Control Temperature: Perform experiments at a consistent and appropriate temperature. For storage, avoid repeated freeze-thaw cycles.[12][14]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Rapid Degradation | 1. Add a protease inhibitor cocktail to the cell culture medium.[1] 2. Reduce incubation time if experimentally feasible. 3. Consider using a more stable analog of this compound, such as a PEGylated version.[5] |
| Aggregation/Precipitation | 1. Visually inspect the stock and working solutions for any cloudiness or particulates. 2. Centrifuge the solution and check for a pellet. 3. Re-dissolve this compound in a different buffer system, optimizing pH and ionic strength.[14][17] |
| Improper Storage | 1. Ensure the lyophilized peptide was stored at -20°C or -80°C.[12] 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[13] 3. Prepare fresh working solutions for each experiment. |
Issue 2: High variability in results from in vivo animal studies.
| Possible Cause | Troubleshooting Step |
| Short in vivo half-life | 1. Increase the frequency of administration. 2. Consider using continuous infusion via osmotic minipumps to maintain stable plasma concentrations.[18] 3. Use a stabilized form of this compound (e.g., PEGylated) to prolong its circulation time.[2][5] |
| Precipitation at injection site | 1. Ensure the formulation is optimized for physiological pH and osmolarity. 2. Lower the concentration of the injected solution and increase the volume if possible. |
| Incorrect handling of samples | 1. Collect blood/tissue samples on ice. 2. Add protease inhibitors to collection tubes immediately. 3. Process samples quickly and store them at -80°C until analysis. |
Quantitative Data Summary
Table 1: Half-life of this compound in Various Biological Matrices
| Species | Matrix | Half-life (minutes) | Reference |
| Mouse | Plasma | 42.2 | [2] |
| Mouse | Liver Homogenate | 12.6 | [2] |
| Mouse | Kidney Membranes | 138 | [2] |
| Rat | Plasma | ~22 | [3] |
| Rat | Liver Homogenate | 21.7 | [2] |
| Mouse | Crude Brain Homogenate | 19 | [4] |
| Mouse | Brain Membrane Homogenate | 27 | [4] |
Table 2: Effect of PEGylation on this compound Stability
| Peptide | Matrix | Relative Stability Increase | Reference |
| N-terminally PEGylated this compound | Rat Liver Homogenate | ~3-fold | [5] |
Experimental Protocols
Protocol: Assessing this compound Stability using HPLC
This protocol outlines a general procedure for evaluating the in vitro metabolic stability of this compound in a biological matrix (e.g., plasma, tissue homogenate).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer).
-
Prepare the biological matrix (e.g., plasma, liver homogenate) and keep it on ice. If using tissue, homogenize it in an appropriate buffer.
-
Prepare a "stop solution" to quench the enzymatic reaction (e.g., 10% trichloroacetic acid or acetonitrile).
-
-
Incubation:
-
Pre-warm the biological matrix to 37°C.
-
Initiate the reaction by adding a known concentration of this compound to the pre-warmed matrix.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately add the withdrawn aliquot to a tube containing the cold stop solution to precipitate proteins and stop the degradation.
-
Vortex the tube vigorously.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Use a reversed-phase C18 column.[1]
-
Employ a gradient elution system, for example, using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[1]
-
Monitor the elution of this compound using UV detection (e.g., at 214 nm or 280 nm).
-
Quantify the peak area of the remaining intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Determine the half-life (t½) by fitting the data to a first-order decay curve.
-
Visualizations
Caption: this compound signaling pathways, primarily involving PI3K/Akt/mTORC1.
Caption: Workflow for assessing this compound stability using HPLC.
References
- 1. In vitro metabolic stability of this compound: kinetics and identification of cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central administration of this compound fails to show inhibitory effects on food and water intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic treatment with a stable this compound analog significantly alters plasma triglyceride levels but fails to influence food intake; fluid intake; body weight; or body composition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 9. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity issues in Obestatin immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Obestatin immunoassays.
Frequently Asked Questions (FAQs)
Q1: My measured this compound concentrations are inconsistent with published data. What are the potential causes?
A1: Discrepancies in this compound concentrations across studies are a known issue.[1] Several factors can contribute to this variability:
-
Peptide Instability: this compound is susceptible to enzymatic degradation.[1][2] Ensure proper sample collection with protease inhibitors and maintain samples at low temperatures.
-
Assay Specificity: The antibodies used in different kits may have varying specificity and cross-reactivity profiles.[3][4]
-
Lack of International Standard: There is currently no international standard for this compound, leading to variations in calibration between different assay manufacturers.[1]
-
Sample Matrix Effects: Components in your sample (e.g., lipids, other proteins) can interfere with the assay.[5]
Q2: What are the known cross-reacting substances in this compound immunoassays?
A2: Cross-reactivity is a critical consideration. While some kits are highly specific, others may show cross-reactivity with related peptides. It is essential to consult the manufacturer's data sheet for the specific kit you are using. Common potential cross-reactants include:
-
Ghrelin: As this compound and Ghrelin are derived from the same precursor, preproghrelin, antibody cross-reactivity is a potential concern. However, many commercial kits are designed to have minimal to no cross-reactivity with Ghrelin.[2][6]
-
This compound Fragments and Isoforms: Antibodies may cross-react with fragments of this compound, such as des(1-10)-obestatin or this compound-Gly.[4] Some kits provide specific data on this.[2]
-
Peptides from Other Species: If you are analyzing samples from a species different from what the kit was designed for (e.g., using a human kit for rat samples), be aware of potential differences in cross-reactivity.[2]
Q3: What is the receptor for this compound and its signaling pathway?
A3: The identity of the this compound receptor has been a subject of debate.
-
GPR39: this compound was initially reported to bind to the G protein-coupled receptor GPR39.[7][8] However, subsequent studies have failed to consistently demonstrate this interaction, and zinc has been identified as a potent agonist for GPR39.[9][10]
-
GLP-1 Receptor: There is evidence suggesting that this compound may exert some of its effects through the Glucagon-like peptide-1 (GLP-1) receptor.[3] this compound has been shown to bind to and up-regulate the GLP-1 receptor, and its effects on beta-cell survival were diminished by a GLP-1 receptor antagonist.[3]
The exact signaling pathway of this compound is still under investigation and may involve multiple receptors and downstream effectors depending on the cell type and physiological context.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal and reduce the dynamic range of the assay.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Washing | Increase the number of wash steps or the soak time during washes to ensure complete removal of unbound reagents. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers are not contaminated. |
| Incorrect Antibody Concentration | Optimize the concentration of the primary and/or secondary antibody. Too high a concentration can lead to non-specific binding. |
| Inadequate Blocking | Ensure the blocking buffer is appropriate for your sample type and that the blocking step is performed for the recommended duration. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Reagents | Check the expiration dates of all reagents. Ensure proper storage conditions have been maintained. |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents were prepared according to the protocol. |
| Suboptimal Incubation Times/Temperatures | Adhere strictly to the recommended incubation times and temperatures in the protocol. |
| Degraded this compound in Samples | Ensure samples were collected with protease inhibitors and have been stored properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][11] |
Issue 3: High Inter-Assay or Intra-Assay Variability
Inconsistent results between plates or within the same plate can compromise the reliability of your data.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Pipetting Inconsistency | Use calibrated pipettes and ensure consistent technique when adding reagents and samples. |
| Temperature Gradients Across the Plate | Allow all reagents and the plate to equilibrate to room temperature before starting the assay. Incubate the plate in a stable temperature environment. |
| Edge Effects | Avoid using the outer wells of the plate if edge effects are suspected. Ensure the plate is properly sealed during incubations to prevent evaporation. |
| Variable Sample Handling | Standardize the sample collection, processing, and storage procedures for all samples. |
Quantitative Data Summary
Table 1: Example Cross-Reactivity Data for a Human this compound EIA Kit
| Compound | Cross-Reactivity (%) |
| Human this compound | 100 |
| Mouse/Rat this compound | 37.3 |
| Human this compound (11-23)-NH2 | 25.2 |
| Human/Mouse/Rat this compound (1-10) | < 0.02 |
| Human Ghrelin | No Cross-Reactivity |
| Human Des-Octanoyl Ghrelin | No Cross-Reactivity |
Data is illustrative and based on a sample product datasheet.[2] Always refer to the specific datasheet for the kit you are using.
Experimental Protocols
Protocol 1: Competitive Enzyme Immunoassay (EIA) for Human this compound
This protocol is a generalized example based on commercially available competitive ELISA kits.
1. Reagent Preparation:
- Standard Solutions: Reconstitute the lyophilized this compound standard with the provided buffer to create a stock solution. Perform a serial dilution to generate a standard curve (e.g., 0, 0.231, 0.463, 0.926, 2.778, 8.333, 25 ng/mL).[2]
- Biotinylated this compound (Labeled Antigen): Reconstitute the lyophilized labeled antigen with the appropriate buffer.
- Wash Buffer: Dilute the concentrated wash buffer to its working concentration with distilled or deionized water.
- Antibody Solution: The anti-Obestatin antibody is typically provided ready to use.
2. Assay Procedure:
- Add 50 µL of labeled antigen solution to each well of the antibody-coated microplate.
- Add 20 µL of each standard solution or sample to the appropriate wells.
- Add 50 µL of the anti-Obestatin antibody solution to each well.
- Seal the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature).
- Aspirate the contents of the wells and wash the plate five times with the prepared wash buffer.
- Add 100 µL of Streptavidin-HRP (Horse Radish Peroxidase) solution to each well.
- Seal the plate and incubate (e.g., 30 minutes at room temperature).
- Aspirate and wash the wells five times with wash buffer.
- Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature).
- Add 100 µL of stop solution to each well.
- Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance of each standard against its known concentration.
- Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the absorbance.
Visualizations
Caption: Workflow for a competitive this compound immunoassay.
Caption: Simplified GPR39 signaling pathway activated by zinc.
Caption: Common issues in this compound immunoassays.
References
- 1. researchgate.net [researchgate.net]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Selective Immunoassays and Mass Spectrometry to Characterize Preproghrelin-Derived Peptides in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human OB(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. raybiotech.com [raybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR39: a Zn2+-activated G protein-coupled receptor that regulates pancreatic, gastrointestinal and neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Contradictions: A Technical Support Center for Obestatin Food Intake Studies
For Immediate Release
Researchers, scientists, and drug development professionals grappling with the notoriously inconsistent results in obestatin food intake studies now have a dedicated resource. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comprehensive summary of the conflicting literature to aid in the design and interpretation of future experiments.
The study of this compound, a peptide derived from the same precursor as the appetite-stimulating hormone ghrelin, has been marked by controversy. While initial reports suggested this compound suppresses food intake, a larger body of subsequent research has failed to reproduce these findings, with many studies reporting no effect on appetite.[1][2] This guide aims to illuminate the potential reasons for these discrepancies and provide a framework for more consistent and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound food intake experiments in a practical question-and-answer format.
Q1: Why am I not observing any effect of this compound on food intake in my rodent model?
A1: This is a common finding. The majority of studies have reported no effect of this compound on food intake in rats and mice.[3][4] Several factors could be at play:
-
Dosage and Dose-Response: Some studies that did observe an effect reported a U-shaped dose-response curve, where both low and high doses were ineffective, while intermediate doses suppressed food intake.[5][6] It is crucial to perform a thorough dose-response study.
-
Route of Administration: The method of this compound delivery is critical. Intraperitoneal (IP) injections have yielded conflicting results, with many studies showing no effect.[7] Intracerebroventricular (ICV) administration has also produced inconsistent findings.[8][9]
-
Animal Model and Strain: Different rodent species and strains may respond differently to this compound. Studies have used various models, including lean, diet-induced obese (DIO), and genetically obese (e.g., Zucker rats) animals, with varying outcomes.[5][10]
-
Nutritional Status: The feeding state of the animal (fed vs. fasted) at the time of administration can significantly influence the outcome. Some studies suggest that this compound's inhibitory effect on ghrelin-induced food intake is only evident in fed animals.[3][4]
-
Peptide Stability: this compound has a short half-life and is susceptible to degradation by proteases.[9][11] Ensure proper handling and storage of the peptide. Consider the use of protease inhibitors or more stable analogs.
Q2: I'm seeing a decrease in food intake, but the results are not consistently reproducible. What could be the cause?
A2: Reproducibility issues are at the heart of the this compound controversy. Beyond the factors listed in A1, consider the following:
-
Acclimatization: Ensure animals are properly habituated to handling, injections, and single housing to minimize stress, which can independently affect food intake.[8]
-
Timing of Administration and Measurement: The time of day for administration (e.g., relative to the light-dark cycle) and the duration of food intake monitoring (e.g., 1, 2, 6, 24 hours) can impact the results.[3]
-
Peptide Source and Purity: Variations in the synthesis and purity of the this compound peptide from different suppliers could contribute to inconsistent results.
-
Truncated Forms: Some research suggests that truncated forms of this compound may be more effective at inhibiting food intake than the full-length peptide.[12]
Q3: Is there a consensus on the this compound receptor that mediates its effect on food intake?
A3: No, the identity of the this compound receptor remains highly controversial.
-
GPR39: The orphan G protein-coupled receptor 39 (GPR39) was initially proposed as the this compound receptor.[13] However, numerous subsequent studies have failed to confirm this interaction, with many showing that this compound does not bind to or activate GPR39.[2][14]
-
GLP-1R: Some evidence suggests that this compound may exert its effects through the glucagon-like peptide-1 receptor (GLP-1R).[2][14] This is an area of active investigation.
-
GHS-R: More recent studies propose that this compound might function via the ghrelin receptor (GHS-R), potentially as a biased agonist or through receptor dimerization.[1]
Q4: Should I co-administer this compound with ghrelin in my experiments?
A4: The interaction between this compound and ghrelin is as contentious as the effect of this compound alone. While the initial hypothesis was that this compound antagonizes ghrelin's orexigenic (appetite-stimulating) effects,[13] subsequent studies have produced conflicting results. Some studies show that this compound can inhibit ghrelin-induced food intake, particularly in fed animals,[3][15] while others report no such interaction.[16] If investigating this interaction, it is crucial to carefully control for the nutritional state of the animals and the respective doses of both peptides.
Summary of Quantitative Data from Conflicting Studies
The following tables summarize the disparate findings on this compound's effect on food intake across various studies, highlighting the different experimental parameters that may have contributed to the inconsistent outcomes.
Table 1: Studies Reporting an Inhibitory Effect of this compound on Food Intake
| Reference | Animal Model | Dose | Route of Administration | Effect on Food Intake |
| Zhang et al. (2005)[13] | Rats | 1 µmol/kg | IP | Suppression |
| Lagaud et al. (2007)[5][6] | Mice | 10-100 nmol/kg | IP | Inhibition (U-shaped dose-response) |
| Lagaud et al. (2007)[5][6] | Lean and Zucker fatty rats | 100-300 nmol/kg | IP | Inhibition (U-shaped dose-response) |
| Green et al. (2010)[12] | High-fat fed mice | Not specified | IP | Significant reduction (86-90%) |
Table 2: Studies Reporting No Effect of this compound on Food Intake
| Reference | Animal Model | Dose | Route of Administration | Effect on Food Intake |
| Gourcerol et al. (2007)[7] | Rats | 0.1-3 mg/kg | IP | No effect |
| Gourcerol et al. (2007)[7] | DIO mice | 0.3 mg/kg | IP | No effect |
| Zizzari et al. (2007)[3][4] | Fed and fasted mice | 1 µmol/kg | IP | No effect (per se) |
| De Smet et al. (2008)[8] | Wild-type and ghrelin-knockout mice | 60-500 nmol/kg | IP | No effect |
| Van Dijck et al. (2009)[9] | C57Bl/6 mice | 0.2 nmol | ICV | No effect |
Detailed Experimental Protocols
To facilitate the design of robust and reproducible experiments, detailed methodologies from key studies are provided below.
Protocol 1: Intraperitoneal (IP) Administration in Mice (Based on Zizzari et al., 2007[3][4])
-
Animals: Adult male C57Bl/6 mice.
-
Acclimatization: Handle mice and perform saline injections for two weeks prior to the experiment to minimize stress.
-
Housing: House animals individually during the experiment.
-
Nutritional State: For fasted/refed studies, fast animals for 24 hours. For fed studies, provide ad libitum access to food.
-
Peptide Preparation: Dissolve murine amidated this compound in saline.
-
Administration: Administer this compound (e.g., 1 µmol/kg body weight) or saline via IP injection one hour before the onset of the dark period.
-
Food Intake Measurement: Measure cumulative food intake at 1, 3, 5, and 18 hours post-injection.
Protocol 2: Intracerebroventricular (ICV) Administration in Mice (Based on Van Dijck et al., 2009[9])
-
Animals: Adult male C57Bl/6 mice.
-
Surgery: Implant a permanent cannula into the lateral cerebral ventricle. Allow for a post-operative recovery period.
-
Peptide Preparation: Dissolve murine amidated this compound in vehicle.
-
Administration: Administer this compound (e.g., 0.2 nmol) or vehicle via the ICV cannula.
-
Food and Water Intake Measurement: Place mice in metabolic cages and measure food and water intake over a 5-hour period.
-
Positive Control: Include a group treated with a known anorexigenic agent, such as corticotropin-releasing factor (CRF), to validate the experimental setup.
Signaling Pathway Diagrams
The controversy surrounding this compound's mechanism of action extends to its signaling pathways. The following diagrams illustrate the proposed, and debated, pathways.
Caption: Competing hypotheses for this compound's signaling pathway in appetite regulation.
This technical support center will be continuously updated as new research emerges to provide the scientific community with the most current information on the enigmatic role of this compound in food intake and energy homeostasis.
References
- 1. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preproghrelin-derived peptide, this compound, fails to influence food intake in lean or obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of peripheral this compound on food intake and gastric emptying in ghrelin-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central administration of this compound fails to show inhibitory effects on food and water intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro metabolic stability of this compound: kinetics and identification of cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic and structural properties of human this compound {1-23} and two fragment peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zenodo.org [zenodo.org]
Technical Support Center: Overcoming Poor Solubility of Synthetic Obestatin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the poor solubility of synthetic obestatin. The following information is designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic this compound difficult to dissolve?
A1: Synthetic this compound, a 23-amino acid peptide, can exhibit poor solubility due to its hydrophobic residues and its tendency to aggregate. Factors such as the peptide's net charge at a given pH, the presence of counterions (like Trifluoroacetic acid - TFA), and its secondary structure can all influence its solubility.
Q2: What is the recommended first step for dissolving lyophilized this compound?
A2: Before using the entire batch, it is highly recommended to perform a small-scale solubility test with a small amount of the peptide. This will prevent the loss of valuable material if the chosen solvent is not effective. Always allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.
Q3: What are the best solvents for dissolving synthetic this compound?
A3: For initial attempts, sterile, deionized water is a good starting point, as some suppliers indicate that this compound is soluble in water.[1] However, due to its hydrophobic nature, organic solvents are often required. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a concentrated stock solution, which can then be diluted into your aqueous experimental buffer. Other organic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can also be used.
Q4: My this compound dissolved in DMSO but precipitated when I added it to my aqueous buffer. What should I do?
A4: This is a common issue when the final concentration of the peptide in the aqueous buffer exceeds its solubility limit. To avoid this, add the concentrated peptide stock solution dropwise to the vortexing or stirring aqueous buffer. This gradual addition helps to prevent localized high concentrations and promotes better mixing.
Q5: Can I use sonication or heating to help dissolve my this compound?
A5: Yes, both methods can be employed cautiously. Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also increase solubility. However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.
Q6: How does the presence of TFA affect this compound's solubility and activity?
A6: Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification and can remain as a counterion in the final lyophilized product. TFA can impact the peptide's net charge and conformation, which in turn can affect its solubility and biological activity.[2][3] In some cases, exchanging the TFA counterion for another, such as acetate (B1210297) or hydrochloride, may improve solubility and reduce potential interference in biological assays.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized peptide does not dissolve in water. | High hydrophobicity of the this compound sequence. | Try dissolving in a small amount of an organic solvent like DMSO first, then slowly dilute with your aqueous buffer. |
| Peptide precipitates upon addition to aqueous buffer. | The solubility limit in the final buffer has been exceeded. | Add the concentrated organic stock solution dropwise to the vigorously stirring aqueous buffer. Consider using a lower final concentration of the peptide. |
| Solution remains cloudy or contains visible particles. | Peptide aggregation. | Use gentle sonication or warming (not exceeding 40°C). Filter the solution through a 0.22 µm filter to remove insoluble aggregates. |
| Inconsistent experimental results. | Peptide degradation or aggregation over time. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. Consider the stability of this compound, which can be prone to enzymatic degradation.[5] |
| Low biological activity observed. | Improper folding or interference from counterions (TFA). | Ensure the peptide is fully dissolved. Consider performing a counterion exchange to remove TFA if it is suspected to interfere with your assay.[3] |
Quantitative Solubility Data
Precise quantitative data for the maximum solubility of synthetic this compound in various solvents is not widely available in published literature. The solubility can be influenced by factors such as the specific synthesis batch, purity, and the presence of counterions. However, the following table provides some reported concentrations at which synthetic this compound has been successfully dissolved.
| Solvent | Concentration | Notes | Reference |
| Ultrapure Water | 4000 pg/mL | Reconstitution of a standard for an EIA kit. | [6] |
| Buffer Solution | 25 ng/mL | Reconstitution of a standard for an ELISA kit. | [7] |
| Deionized Water | 40 µM | Used for preparing solutions for CD and NMR conformational analysis. | [8] |
| Distilled Water | Soluble | General statement from a product datasheet without a specific concentration. | [1] |
| 2,2,2-trifluoroethanol (TFE)-H₂O mixture | Not specified | Used to induce secondary structure for NMR studies, indicating solubility in this co-solvent system. | [7] |
Experimental Protocols
Protocol 1: Basic Solubilization of Synthetic this compound
This protocol provides a general step-by-step method for dissolving lyophilized synthetic this compound.
-
Equilibrate : Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Centrifuge : Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution :
-
For a hydrophilic or unknown peptide , add the required volume of sterile, deionized water to achieve the desired concentration.
-
For a hydrophobic peptide , add a minimal amount of 100% DMSO to the vial to dissolve the peptide.
-
-
Vortex/Sonicate : Gently vortex the solution. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 10-20 seconds) until the solution is clear.
-
Dilution (if using organic solvent) : If the peptide was dissolved in DMSO, slowly add this stock solution dropwise to your aqueous buffer while stirring to reach the final desired concentration.
-
Sterilization : If required for cell culture experiments, filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Solubilization for In Vitro Assays
This protocol is tailored for preparing this compound solutions for use in biological assays, such as cell culture experiments.
-
Reconstitution of Stock Solution :
-
Based on the peptide's properties (or if unknown), first attempt to dissolve a small test amount in sterile water or a buffer like PBS (pH 7.4).
-
If solubility is poor, prepare a concentrated stock solution (e.g., 1-10 mM) in sterile DMSO.
-
-
Working Solution Preparation :
-
Vortex your aqueous cell culture medium or assay buffer.
-
Slowly add the required volume of the this compound stock solution dropwise to the stirring medium to achieve the final working concentration.
-
Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9][10][11][12][13]
-
-
Pre-Assay Check : Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high and needs to be adjusted.
-
Storage : If the working solution is not for immediate use, it should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: A workflow for solubilizing synthetic this compound.
Caption: A simplified diagram of the this compound signaling pathway via GPR39.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical properties and biological actions of this compound and its relevence in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse and Complementary Effects of Ghrelin and this compound | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. This compound regulates cardiovascular function and promotes cardioprotection through the nitric oxide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Obestatin Administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with in vivo administration of Obestatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported effects?
A1: this compound is a 23-amino acid peptide derived from the same precursor gene as ghrelin.[1][2] Initially, it was reported to have effects opposite to ghrelin, such as suppressing food intake, reducing body weight gain, and inhibiting gastrointestinal motility.[3] However, these findings have been a subject of controversy, with many studies failing to reproduce the anorexic effects.[4][5] Other reported physiological roles for this compound include improving memory, regulating sleep, promoting cell survival, and influencing insulin (B600854) secretion.[1][6]
Q2: What is the proposed receptor for this compound?
A2: The orphan G protein-coupled receptor GPR39 was initially identified as the receptor for this compound.[3] However, subsequent research has questioned this, with multiple studies unable to demonstrate this compound binding to or activation of GPR39.[7][8] Some evidence suggests this compound may exert effects through the glucagon-like peptide-1 receptor (GLP-1R) to promote pancreatic beta-cell survival.[1] The definitive receptor for many of this compound's actions remains an area of active investigation.
Q3: What is a typical starting dosage for in vivo this compound administration in rodents?
A3: Effective doses of this compound have shown significant variability in the literature. For acute food intake studies, doses have ranged from 10 to 100 nmol/kg (intraperitoneal, i.p.) in mice and 100 to 300 nmol/kg (i.p.) in rats.[9] Interestingly, a U-shaped dose-response curve has been reported, where both low and high doses were ineffective.[9][10] For chronic studies, continuous subcutaneous infusion via osmotic minipumps at a rate of 300 nmol/kg/24 hours has been used in rats.[11] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint.
Q4: Which administration route is best for this compound?
A4: The most common routes for this compound administration are intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.). The choice of route depends on the desired pharmacokinetic profile. Due to this compound's short half-life in plasma (reported to be around 22 minutes), continuous infusion via an osmotic minipump may be preferable for chronic studies to maintain stable circulating levels.[11][12] For acute studies, i.p. or i.v. injections are frequently used.[5][9]
Q5: How should I prepare and store this compound for in vivo use?
A5: this compound is a peptide and is susceptible to degradation.[13][14] It should be reconstituted in a sterile, buffered solution such as saline (0.9% NaCl).[4] For storage, it is recommended to follow the manufacturer's instructions, which typically involve storing the lyophilized powder at -20°C or below. Once reconstituted, it is best to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in solution at 4°C is limited.
Troubleshooting Guide
| Problem/Observation | Potential Causes | Recommended Solutions |
| Lack of expected biological effect (e.g., no change in food intake). | 1. Ineffective Dosage: A U-shaped dose-response curve has been reported for this compound's effect on food intake, meaning both very low and very high doses can be ineffective.[9][10] 2. Peptide Degradation: this compound has a short half-life and is rapidly degraded by proteases in circulation.[14][15] Improper storage or handling can lead to loss of activity. 3. Controversial Effects: The anorexigenic effects of this compound are highly debated, with many research groups unable to replicate the initial findings.[4][5][15] Your experimental model may not be responsive. 4. Administration Route: Bolus injections may not provide sustained exposure due to rapid clearance.[12] | 1. Perform a Dose-Response Study: Test a wide range of doses (e.g., from 10 nmol/kg to 1 µmol/kg) to identify the optimal effective concentration for your model.[9][16] 2. Ensure Proper Handling: Reconstitute the peptide immediately before use or store aliquots at -80°C. Consider adding protease inhibitors to your vehicle, though this needs to be validated for in vivo use. 3. Re-evaluate Experimental Design: Consider measuring other reported effects of this compound, such as its impact on gastric motility or glucose homeostasis, which may be more robust in your model.[17][18] 4. Use Continuous Infusion: For longer-term studies, use osmotic minipumps for subcutaneous infusion to maintain stable plasma concentrations.[11] |
| High variability between experimental animals. | 1. Animal's Physiological State: The effects of this compound can be influenced by the animal's feeding state (e.g., fasted vs. fed).[12] 2. Circadian Rhythms: this compound levels can exhibit diurnal variations.[15] 3. Batch-to-Batch Peptide Variability: Purity and activity can vary between different synthesis batches or suppliers. | 1. Standardize Procedures: Ensure all animals are in the same physiological state (e.g., fasted for a specific duration) before administration.[4] 2. Control for Time of Day: Perform all injections and measurements at the same time each day to minimize the impact of circadian rhythms. 3. Quality Control: If possible, test the activity of new batches of this compound in a simple in vitro assay before starting in vivo experiments. Consider sourcing from a reputable supplier. |
| Precipitation or solubility issues with the this compound solution. | 1. Improper Vehicle: The peptide may not be fully soluble in the chosen vehicle. 2. High Concentration: Attempting to dissolve a large amount of peptide in a small volume can lead to precipitation. | 1. Use Recommended Vehicle: Reconstitute this compound in sterile 0.9% saline or another buffered solution as recommended by the supplier.[4] 2. Check Solubility Limits: Adhere to the solubility information provided by the manufacturer. If a higher concentration is needed, you may need to explore alternative, biocompatible solvents, but this requires careful validation. |
Quantitative Data Summary
Table 1: In Vivo this compound Dosages and Effects in Rodent Models
| Species | Administration Route | Dosage Range | Observed Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | 10 - 100 nmol/kg | Inhibition of acute food intake. | [9] |
| Mouse | Intraperitoneal (i.p.) | 60 - 500 nmol/kg | No effect on fasting-induced hyperphagia. | [4] |
| Mouse | Intraperitoneal (i.p.) | 0.3 mg/kg | No effect on food intake in diet-induced obese mice. | [5] |
| Rat | Intraperitoneal (i.p.) | 100 - 300 nmol/kg | Inhibition of acute food intake. | [9] |
| Rat | Intravenous (i.v.) | 0.3 or 3 mg/kg | No effect on fasted gastric motility. | [5] |
| Rat | Subcutaneous (s.c.) Infusion | 300 nmol/kg/24h | Activation of Akt in white adipose tissue. | [11] |
| Rat | Intraperitoneal (i.p.) | 25 µg/kg (twice daily) | Significant decrease in blood glucose in diabetic rats. | [18] |
| Rat | Intravenous (i.v.) | 100 µg/kg | Attenuated mesenteric ischemia-reperfusion injury. | [19] |
Experimental Protocols
Protocol: Acute Food Intake Study in Mice Following Intraperitoneal this compound Administration
This protocol is adapted from methodologies described in the literature.[4][9]
1. Animals and Acclimation:
- Use male C57BL/6 mice (8-10 weeks old).
- House animals individually for at least one week before the experiment to acclimate them to the cages and monitoring conditions.
- Maintain a 12:12 hour light-dark cycle and provide ad libitum access to standard chow and water.
- Handle the mice daily, including sham i.p. injections with saline, to reduce stress associated with the procedure.[4]
2. Reagent Preparation:
- Vehicle: Prepare sterile 0.9% sodium chloride (saline) solution.
- This compound Solution: On the day of the experiment, reconstitute lyophilized mouse this compound in the sterile saline vehicle to the desired final concentrations (e.g., for doses of 10, 30, and 100 nmol/kg). Keep the solution on ice.
3. Experimental Procedure:
- Fast the mice overnight (approximately 18 hours) with free access to water.[4]
- At the beginning of the light cycle, weigh each mouse to determine the precise injection volume.
- Administer this compound or vehicle via intraperitoneal (i.p.) injection.
- Immediately after injection, provide a pre-weighed amount of standard chow.
- Measure cumulative food intake at regular intervals (e.g., 30 min, 1h, 2h, 4h, and 6h) by weighing the remaining food.[4]
4. Data Analysis:
- Calculate the food intake in grams (g) for each time point.
- Normalize food intake to the body weight of the animal (e.g., g/kg body weight).
- Compare the food intake between the vehicle-treated group and the different this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Visualizations
Signaling Pathways and Workflows
References
- 1. karger.com [karger.com]
- 2. Biochemical properties and biological actions of this compound and its relevence in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of peripheral this compound on food intake and gastric emptying in ghrelin-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preproghrelin-derived peptide, this compound, fails to influence food intake in lean or obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technological difficulties in ghrelin and this compound assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro metabolic stability of this compound: kinetics and identification of cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. wjgnet.com [wjgnet.com]
- 18. Evaluation the Effect of Chronic this compound Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]
- 19. Treatment with either this compound or ghrelin attenuates mesenteric ischemia-reperfusion-induced oxidative injury of the ileum and the remote organ lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Obestatin Enigma: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides a centralized resource for researchers, scientists, and drug development professionals investigating the multifaceted and often contradictory effects of the peptide hormone Obestatin. Inconsistencies in experimental outcomes have made interpreting data on this compound's role in metabolic regulation a significant challenge. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental context to aid in the design and interpretation of future studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show no effect on food intake or body weight. Is this expected?
A1: Yes, this is a common finding and a central point of controversy in this compound research. While the initial discovery of this compound reported a reduction in food intake and body weight gain in rodents, numerous subsequent studies have failed to replicate these anorexigenic effects.[1][2][3][4][5] Some research groups have observed no significant influence of this compound on appetite or body composition.[1][5] The reasons for these discrepancies are not fully understood but may be attributable to variations in experimental protocols.
Q2: What are the potential reasons for the conflicting data on this compound's effects on food intake?
A2: Several factors may contribute to the divergent findings:
-
Dosage: The dose-response relationship for this compound may be complex, with some studies suggesting a U-shaped curve where both low and high doses are ineffective.[4]
-
Route and Frequency of Administration: The method of delivery (e.g., intraperitoneal, intravenous, intracisternal) and the frequency of dosing can significantly impact the observed effects.[5]
-
Animal Models: Differences in species, strain, age, and metabolic state (e.g., lean vs. obese) of the animal models used can lead to varied responses.[5]
-
Peptide Stability: this compound has a short half-life in plasma, and its rapid degradation could influence experimental outcomes.[4]
Q3: There is conflicting information about this compound's receptor. What is the current consensus?
A3: The identity of the functional this compound receptor remains a subject of debate. Initially, the orphan G protein-coupled receptor GPR39 was identified as the this compound receptor.[6][7] However, subsequent research has cast doubt on this, with many studies unable to demonstrate a direct interaction or functional activation of GPR39 by this compound.[1][8][9] Other receptors, such as the Glucagon-Like Peptide-1 Receptor (GLP-1R), have been proposed to mediate some of this compound's effects, particularly in pancreatic β-cells.[10] It is also possible that this compound's effects are mediated through a yet-to-be-identified receptor or through indirect mechanisms.
Q4: My experiments on gastrointestinal motility are yielding inconsistent results with this compound treatment. Why might this be?
A4: Similar to its effects on food intake, the influence of this compound on gastrointestinal motility is controversial. While the initial report suggested an inhibitory effect on jejunal contractions[6][7], subsequent studies have produced conflicting results, with some showing inhibition of gastric emptying and others reporting no effect.[3][9][11][12] The feeding state of the animal (fed vs. fasted) appears to be a critical factor, with some studies observing inhibitory effects only in the fed state.[9][12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No reproducible effect on food intake or body weight | Inappropriate dosage, route of administration, or animal model. | - Conduct a thorough dose-response study to identify the optimal effective dose. - Compare different routes of administration (e.g., IP, IV, subcutaneous). - Consider the metabolic state of your animal model (e.g., lean, diet-induced obese). |
| Inconsistent results in gastrointestinal motility assays | The feeding state of the animals may be influencing the outcome. | - Standardize and control the feeding state of the animals (fed vs. fasted) in your experimental design. - Measure motility at different time points post-Obestatin administration. |
| Difficulty in demonstrating this compound binding to GPR39 | The interaction between this compound and GPR39 is weak or may not be direct in your experimental system. | - Use multiple binding assay formats to confirm results. - Consider investigating other potential receptors like GLP-1R, especially in relevant cell types (e.g., pancreatic islets). - Explore downstream signaling pathways to assess functional responses. |
Summary of Conflicting Quantitative Data
Table 1: Effects of this compound on Food Intake and Body Weight
| Study Finding | Supporting Studies (Citation) | Contradictory Studies (Citation) |
| Decreased Food Intake | Zhang et al. (2005)[6][7], Bresciani et al. (2006), Green et al. (2007), Nagaraj et al. (2008, 2009), Brunetti et al. (2009, 2010), Hassouna et al. (2012)[3], Lagaud et al. (2007)[4] | Seoane et al. (2006), Sibilia et al. (2006), Gourcerol et al. (2006, 2007a, 2007b)[3], Nogueiras et al. (2007)[1][3], Tremblay et al. (2007), Yamamoto et al. (2007), Zizzari et al. (2007)[3], Holst et al. (2007)[3][8], Kobelt et al. (2008), Mondal et al. (2008), Unniappan et al. (2008), Depoortere et al. (2008), Van Dijck et al. (2009), Agnew et al. (2011), Ren et al. (2013a), Yuan et al. (2015)[3], Gourcerol et al. (2007)[5] |
| Decreased Body Weight Gain | Zhang et al. (2005)[6][7], Lagaud et al. (2007)[4] | Nogueiras et al. (2007)[1] |
Table 2: Effects of this compound on Gastrointestinal Motility
| Study Finding | Supporting Studies (Citation) | Contradictory Studies (Citation) |
| Inhibited Gastric Emptying/Jejunal Contraction | Zhang et al. (2005)[6][7][9] | Bassil et al. (2007), De Smet et al. (2007), Gourcerol and Taché (2007), Gourcerol et al. (2007a), Yamamoto et al. (2007), Chen et al. (2008, 2010, 2012a, 2012b), Depoortere et al. (2008)[3] |
Experimental Protocols
Key Experiment: In Vivo Assessment of this compound on Food Intake
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), individually housed.
-
Acclimatization: Acclimatize animals to housing conditions and handling for at least one week prior to the experiment.
-
Peptide Preparation: Dissolve rat this compound (human, rat) in sterile saline. Prepare fresh on the day of the experiment.
-
Dosing: Administer this compound or vehicle (saline) via intraperitoneal (IP) injection at a range of doses (e.g., 10, 100, 300 nmol/kg).
-
Food Intake Measurement: Provide a pre-weighed amount of standard chow immediately after injection. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Analyze the cumulative food intake at each time point using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Signaling Pathways and Experimental Workflows
The proposed signaling pathways for this compound are diverse and appear to be cell-type specific. The following diagrams illustrate some of the key pathways that have been investigated.
Caption: Proposed this compound signaling via the PI3K/Akt pathway.
References
- 1. karger.com [karger.com]
- 2. The ghrelin/obestatin balance in the physiological and pathological control of growth hormone secretion, body composition and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preproghrelin-derived peptide, this compound, fails to influence food intake in lean or obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Peptide Encoded by the Ghrelin Gene, Opposes Ghrelin's Effects on Food Intake - ProQuest [proquest.com]
- 8. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ghrelin, Des-Acyl Ghrelin, and this compound: Regulatory Roles on the Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse and Complementary Effects of Ghrelin and this compound | MDPI [mdpi.com]
- 11. Function of this compound in the digestive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
Navigating the Nuances of Obestatin Measurement: A Technical Support Center
Welcome to the technical support center for commercial Obestatin ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to address the inherent variability and challenges associated with this compound quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve more reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are there significant discrepancies in reported plasma this compound concentrations across different studies?
A1: The wide range of reported this compound levels in scientific literature is a known issue. This variability is primarily attributed to several factors:
-
Peptide Instability: this compound is a peptide that is highly susceptible to enzymatic degradation in biological samples.[1][2] Without proper sample handling, including the immediate addition of protease inhibitors, the measured concentrations can be artificially low.
-
Lack of International Standard: There is currently no international standard for this compound, leading to variations in the calibration of different commercial kits.[1][2]
-
Antibody Specificity: The polyclonal antibodies used in many kits may have varying specificities for different isoforms or fragments of this compound, contributing to different results between kits.[1][2]
-
Assay Sensitivity and Design: Commercial kits differ in their assay principles (e.g., competitive vs. sandwich ELISA), sensitivity, and the specific epitopes their antibodies recognize, all of which can lead to different quantitative outcomes.[3]
Q2: What is the proposed biological role of this compound and its relationship with Ghrelin?
A2: this compound and Ghrelin are both derived from the same precursor protein, preproghrelin.[3] Initially, it was proposed that they have opposing "yin-yang" effects, with Ghrelin stimulating appetite and this compound suppressing it.[4] However, the anorexigenic effects of this compound have been a subject of controversy. Current research suggests this compound may play roles in metabolism, cardiovascular function, cell survival, and potentially in conditions like diabetes and obesity.[3][5]
Q3: Is there a consensus on the this compound receptor?
A3: The definitive receptor for this compound is still under investigation. The G protein-coupled receptor 39 (GPR39) was initially proposed as its receptor.[6] However, other studies have suggested the glucagon-like peptide-1 receptor (GLP-1R) as a potential candidate, as some of this compound's effects on pancreatic β-cells appear to be mediated through it.[6][7] The lack of a confirmed unique receptor adds to the complexity of studying its biological functions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inconsistent pipetting technique. | Ensure pipettes are properly calibrated. Use fresh tips for each standard and sample. When using a multichannel pipette, ensure all tips are securely fitted and aspirating equal volumes. |
| Inadequate plate washing. | Ensure complete removal of liquid after each wash step. Tap the inverted plate on absorbent paper to remove residual buffer. Consider increasing the number of washes or including a soak step.[8] | |
| Bubbles in wells. | Inspect the plate for bubbles before reading and gently tap the plate to remove them. | |
| High Background Signal | Insufficient washing. | As above, optimize the washing procedure. |
| Contaminated reagents. | Use fresh, properly stored reagents. Avoid cross-contamination between reagents. | |
| Extended incubation times or incorrect temperature. | Strictly adhere to the incubation times and temperatures specified in the kit protocol.[8] | |
| Low or No Signal | Incorrect reagent preparation or addition sequence. | Carefully review the kit manual and ensure all reagents are prepared correctly and added in the specified order. |
| Inactive enzyme conjugate. | Ensure the enzyme conjugate has been stored correctly and has not expired. | |
| Degraded this compound in samples or standards. | This compound is very unstable. Ensure samples were collected with protease inhibitors and have been stored properly at -80°C with minimal freeze-thaw cycles.[1][2] Reconstitute standards immediately before use. | |
| Standard Curve is Poor or Non-linear | Improper standard dilution. | Prepare fresh serial dilutions of the standard for each assay. Do not reuse diluted standards. |
| Pipetting errors. | Use calibrated pipettes and proper technique to ensure accurate dilutions. | |
| Incorrect curve fitting. | Use the appropriate curve fitting model as recommended by the kit manufacturer (e.g., four-parameter logistic fit). |
Performance of Commercial this compound ELISA Kits
The following table summarizes publicly available data from various commercial this compound ELISA kits. This information is intended for comparative purposes; for the most accurate and up-to-date information, please refer to the manufacturer's datasheet for the specific kit and lot number you are using.
| Manufacturer/Kit | Assay Type | Detection Range (pg/mL) | Sensitivity (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Type |
| BioVendor (RA19025R) | Sandwich | 31.3 - 4000 | 62.5 | 3.7 | 11.9 | Plasma-EDTA |
| Cloud-Clone (SEA791Hu) | Sandwich | 78 - 5000 | < 32 | < 10 | < 12 | Serum, Plasma, other biological fluids |
| FineTest (EH2063) | Competitive | 15.625 - 1000 | 9.375 | Not specified | Not specified | Serum, Plasma, Cell Culture Supernatant, Tissue Lysate |
| RayBiotech (EIA-OBE) | Competitive | 100 - 1000 | 100 | Not specified | Not specified | Plasma, Serum |
| Generic EIA Kit | Competitive | 231 - 25000 | Not specified | 3.5 - 9.9 | 5.6 - 9.0 | Human Serum, Plasma |
| Assay Genie (SBRS0101) | Competitive | 100 - 1000 | 100 | Not specified | Not specified | Cell Culture Supernatants, Serum |
| SR Group (Human this compound ELISA) | Competitive | 780 - 50000 | 470 | Not specified | Not specified | Serum, plasma and other biological fluids |
Note: CV = Coefficient of Variation. This data is compiled from publicly available datasheets and may not be exhaustive.
Detailed Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Measurement
Given the instability of this compound, stringent sample collection and processing are critical.
Materials:
-
Vacutainer tubes containing EDTA as an anticoagulant.
-
Protease inhibitor cocktail (e.g., Pefabloc SC, aprotinin). One kit manual specifically recommends adding pepstatin A to a final concentration of 10µM.[8]
-
Refrigerated centrifuge.
-
Cryovials for aliquotting.
Procedure:
-
Blood Collection: Collect whole blood into pre-chilled EDTA-containing tubes.
-
Inhibitor Addition: Immediately after collection, add a broad-spectrum protease inhibitor cocktail to the blood sample. Gently invert the tube several times to mix.
-
Centrifugation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C. This should be done within 30 minutes of collection.[1][9]
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
Aliquoting and Storage: Aliquot the plasma into cryovials to avoid repeated freeze-thaw cycles. Immediately freeze and store the aliquots at -80°C until analysis.[10]
Protocol 2: General this compound Competitive ELISA Procedure
This protocol is a generalized representation of a competitive ELISA. Always refer to the specific manual of the commercial kit you are using.
Materials:
-
This compound ELISA kit (pre-coated microplate, standards, biotinylated this compound, enzyme conjugate, wash buffer, substrate, stop solution).
-
Calibrated single and multichannel pipettes.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Plate washer (optional).
-
Distilled or deionized water.
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, wash buffer, and other reagents as instructed in the kit manual.
-
Standard and Sample Addition: Add a defined volume of the standard or sample to the appropriate wells of the pre-coated microplate.
-
Biotinylated this compound Addition: Add the biotinylated this compound to each well. This will compete with the this compound in the sample for binding to the primary antibody.
-
Incubation: Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.
-
Enzyme Conjugate Addition: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubation: Seal the plate and incubate as specified in the protocol.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate to each well. A blue color will develop.
-
Incubation: Incubate in the dark for the specified time (usually 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve and interpolating the sample absorbance values. The concentration is inversely proportional to the signal.
Visualizations
Caption: General workflow for a competitive this compound ELISA.
Caption: A proposed signaling pathway for this compound via the GPR39 receptor.
References
- 1. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 2. Human this compound ELISA | BioVendor R&D [biovendor.com]
- 3. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Biochemical properties and biological actions of this compound and its relevence in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. mdpi.com [mdpi.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. bosterbio.com [bosterbio.com]
- 10. protavio.com [protavio.com]
Technical Support Center: Investigating the Obestatin Receptor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the elusive Obestatin receptor. The identification of a definitive receptor for this compound has been a significant challenge in the field, with conflicting reports and a lack of consensus. This guide aims to address common issues encountered during experiments and provide a framework for navigating this complex area of research.
Frequently Asked Questions (FAQs)
Q1: What is the current consensus on the authentic this compound receptor?
A1: There is currently no scientific consensus on a single, authentic receptor for this compound. The G protein-coupled receptor 39 (GPR39) was initially proposed as the this compound receptor, but numerous subsequent studies have failed to reproduce this finding.[1][2] Other candidate receptors, including the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Growth Hormone Secretagogue Receptor (GHS-R), have been suggested, but their roles remain controversial and are not universally accepted.[3][4] It is also possible that this compound exerts its effects through a yet-unidentified receptor or via receptor-independent mechanisms.
Q2: Why are the reported physiological effects of this compound so inconsistent?
A2: The inconsistent findings regarding this compound's effects, particularly on food intake and body weight, are likely a direct consequence of the unresolved receptor identity.[5] Different experimental conditions, animal models, and the potential for this compound to interact with multiple low-affinity binding sites could all contribute to the variability in observed outcomes. Furthermore, the physiological relevance and the precise processing of the preproghrelin peptide to yield bioactive this compound are still matters of debate.[4]
Q3: Is GPR39 still a viable candidate for the this compound receptor?
Q4: What is the evidence for GLP-1R and GHS-R as this compound receptors?
A4: Some studies have suggested that this compound can bind to and signal through the GLP-1R, a receptor for the incretin (B1656795) hormone GLP-1.[3] However, other research groups have failed to replicate this interaction.[3][4] Similarly, a potential role for the GHS-R, the receptor for ghrelin, has been proposed, with some evidence suggesting this compound can modulate GHS-R signaling.[3][7] The interactions with both GLP-1R and GHS-R, if they occur, may be of low affinity or indirect, potentially involving receptor heterodimerization.[4]
Troubleshooting Guides
Problem 1: Inconsistent or No Binding in Radioligand Binding Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression: The cell line or tissue preparation may not express sufficient levels of the candidate receptor. | Solution: Verify receptor expression using RT-qPCR or Western blotting. Consider using a cell line engineered to overexpress the receptor of interest (e.g., CHO or HEK293 cells). |
| Poor Radioligand Quality: The iodinated this compound may have lost its activity due to degradation. | Solution: Use a fresh batch of radioligand. Assess the quality and purity of the radioligand before use. |
| Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding. | Solution: Systematically optimize incubation time and temperature. Ensure the binding buffer composition (pH, ionic strength, protease inhibitors) is appropriate. A common binding buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[8] |
| High Non-Specific Binding: The radioligand may be binding to non-receptor components. | Solution: Include a step to pre-coat assay tubes or plates with a blocking agent like BSA. Optimize the concentration of the unlabeled competitor used to define non-specific binding (typically 1 µM). |
| Incorrect Candidate Receptor: The chosen cell line or tissue may not express the authentic this compound receptor. | Solution: Test a panel of cell lines expressing different candidate receptors (GPR39, GLP-1R, GHS-R). Be prepared for the possibility of negative results, which are themselves valuable data in this field. |
Problem 2: Lack of a Functional Response in Downstream Signaling Assays (e.g., cAMP, p-ERK, p-Akt)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Unresponsive: The chosen cell line may lack the necessary downstream signaling components to respond to this compound, even if the receptor is present. | Solution: Use a cell line known to exhibit the signaling pathway of interest in response to other stimuli as a positive control. |
| Incorrect Signaling Pathway Investigated: this compound may signal through a pathway other than the one being assayed. | Solution: Screen for activation of multiple signaling pathways, including cAMP, ERK1/2, Akt, and intracellular calcium mobilization. |
| Transient or Weak Signal: The signaling response may be weak or occur over a very short time course. | Solution: Perform a detailed time-course and dose-response experiment. For phosphorylation events, time points as early as 5-10 minutes should be included. |
| Receptor Desensitization: Prolonged exposure to this compound may lead to receptor desensitization and loss of signal. | Solution: Keep stimulation times short, particularly for initial characterization experiments. |
| Controversial Agonist: this compound itself may not be a potent agonist for the chosen receptor in your experimental system. | Solution: Unfortunately, this is a core challenge. Ensure the purity and bioactivity of your this compound peptide. Compare your results with published data, acknowledging the existing discrepancies in the literature. |
Experimental Protocols
Competitive Radioligand Binding Assay (Generalized Protocol)
This protocol provides a general framework. Specific parameters should be optimized for each candidate receptor and cell system.
-
Membrane Preparation:
-
Culture cells expressing the candidate receptor (e.g., HEK293-GPR39, CHO-GLP-1R).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Perform differential centrifugation to isolate the membrane fraction (e.g., a low-speed spin to remove nuclei followed by a high-speed spin to pellet membranes).[8]
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add membrane preparation, a fixed concentration of [¹²⁵I]-Obestatin (typically at or below the Kd, if known), and binding buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, [¹²⁵I]-Obestatin, and a high concentration of unlabeled this compound (e.g., 1 µM).
-
Competition: Add membrane preparation, [¹²⁵I]-Obestatin, and increasing concentrations of unlabeled this compound or other test compounds.
-
-
Incubation:
-
Incubate plates at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Western Blot for Phospho-Akt (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204)
-
Cell Culture and Treatment:
-
Plate cells (e.g., gastric cancer cell lines like AGS or KATO-III) and allow them to adhere.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Treat cells with various concentrations of this compound for different time points (e.g., 0, 5, 10, 30, 60 minutes).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples in Laemmli buffer and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[9][10][11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each respective target.
-
cAMP Accumulation Assay (Generalized Protocol)
-
Cell Preparation:
-
Assay Setup (in 384-well plates):
-
Dispense cells into the assay plate.
-
Add increasing concentrations of this compound or a known agonist/antagonist.
-
For Gαi-coupled receptors, a co-treatment with forskolin (B1673556) (an adenylyl cyclase activator) is typically used to induce a measurable decrease in cAMP.[14]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the experimental samples based on the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀.
-
Visualizations
Caption: Putative (and controversial) GPR39 signaling pathway for this compound.
Caption: Proposed GLP-1R-mediated signaling cascade for this compound.
Caption: this compound-activated PI3K/Akt and MAPK/ERK signaling pathways.
Caption: General experimental workflow for identifying the this compound receptor.
References
- 1. This compound does not activate orphan G protein-coupled receptor GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is GPR39 the natural receptor of this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse and Complementary Effects of Ghrelin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Technical Support Center: Protocol for Validating Obestatin Antibody Specificity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of antibodies targeting the peptide hormone Obestatin. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during the validation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when validating an this compound antibody?
The main challenge is ensuring the antibody does not cross-react with other peptides derived from the same precursor, preproghrelin.[1][2] this compound is a 23-amino acid peptide, while ghrelin is a 28-amino acid peptide, both originating from the same gene.[3] Due to this shared origin, antibodies raised against this compound may recognize epitopes on ghrelin or the unprocessed preproghrelin, leading to inaccurate results. Therefore, rigorous cross-reactivity testing is essential.
Q2: What are the minimum recommended validation steps for an this compound antibody?
A multi-pronged approach is necessary. At a minimum, you should perform:
-
Western Blot (WB): To confirm the antibody detects a band at the expected molecular weight for the preproghrelin precursor (~13 kDa) in relevant cell lysates or tissue homogenates (e.g., from the stomach).[4]
-
Peptide Competition Assay: This is a critical step to confirm that the signal observed in applications like WB, ELISA, or Immunohistochemistry (IHC) is specific to this compound. The signal should be abolished or significantly reduced when the antibody is pre-incubated with the this compound peptide.[5][6][7]
-
Cross-Reactivity Analysis: Test the antibody against related peptides, especially acylated and des-acyl ghrelin, to ensure specificity. This can be done via dot blot or a competitive ELISA.[8]
Q3: Why is the Peptide Competition Assay so important?
The Peptide Competition Assay (PCA) provides strong evidence of specificity by demonstrating that the antibody's binding site can be blocked by the immunizing peptide.[9] In this assay, the antibody is pre-incubated with a molar excess of the this compound peptide before being used in an application like Western Blotting.[6] If the antibody is specific, the peptide will occupy the antigen-binding sites, preventing the antibody from binding to the target protein on the membrane, thus eliminating the signal.[5][9] This control is crucial for distinguishing the specific target band from non-specific bands.[6]
Q4: Can I trust the datasheet information alone?
While datasheets provide a starting point with recommended applications and dilutions, they are not a substitute for in-house validation.[10][11] Due to the inherent variability in experimental conditions, sample types, and the instability of peptides like this compound, it is crucial to validate antibody performance under your specific experimental conditions.[12][13]
Core Validation Protocols & Workflows
A logical workflow is critical for efficiently validating your this compound antibody. The following diagram outlines the recommended experimental progression.
References
- 1. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One ancestor, several peptides post-translational modifications of preproghrelin generate several peptides with antithetical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (human) peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. fabgennix.com [fabgennix.com]
- 10. 4adi.com [4adi.com]
- 11. 4adi.com [4adi.com]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Integrity of Obestatin in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of obestatin in plasma samples. Accurate measurement of this crucial peptide hormone is paramount for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound concentration lower than expected in my plasma samples?
A1: Low this compound concentrations are often due to its rapid degradation by endogenous proteases present in blood. This compound has a short half-life in plasma, with studies in mice showing it to be around 42.2 minutes.[1] Key enzymes responsible for this degradation include aminopeptidases and post-prolyl endopeptidase.[1] To prevent this, it is critical to use appropriate collection tubes and protease inhibitors.
Q2: What is the best anticoagulant to use for collecting blood for this compound measurement?
A2: EDTA is the recommended anticoagulant for collecting blood samples for this compound analysis. It is crucial to also supplement the collection tubes with protease inhibitors to prevent the rapid degradation of this compound.
Q3: Can I use serum samples for this compound measurement?
A3: It is generally recommended to use plasma instead of serum. The clotting process in serum collection can lead to the release of proteases from platelets and other blood cells, potentially increasing the degradation of this compound.
Q4: How should I store my plasma samples to ensure this compound stability?
A4: For long-term storage, plasma samples should be kept at -20°C or, ideally, at -80°C. One study has shown that this compound in solution is stable for up to 2 weeks at -20°C and can withstand up to three freeze-thaw cycles.[2][3] However, to minimize degradation, it is best to aliquot samples after the initial processing to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels | Inadequate protease inhibition during sample collection. | Use blood collection tubes containing both EDTA and a protease inhibitor cocktail, such as aprotinin. Commercially available tubes like the BD™ P800, which contain a proprietary mix of protease inhibitors, have been shown to effectively stabilize various peptides in plasma.[4][5][6][7][8] |
| Improper sample handling and storage. | Process blood samples immediately after collection by centrifuging at a low speed (e.g., 1,600 x g for 15 minutes at 4°C) to separate the plasma. Store the plasma at -20°C or -80°C until analysis. Avoid leaving samples at room temperature for extended periods. | |
| Use of serum instead of plasma. | Collect blood in EDTA tubes to obtain plasma. The coagulation cascade in serum can release proteases that degrade this compound. | |
| High variability between sample replicates | Inconsistent addition of protease inhibitors. | If preparing your own inhibitor cocktail, ensure it is thoroughly mixed and added to each collection tube at the correct concentration before blood collection. |
| Variable time between blood collection and processing. | Standardize the time from blood draw to centrifugation and freezing of plasma across all samples to ensure uniform handling. | |
| Repeated freeze-thaw cycles. | Aliquot plasma into smaller volumes after the initial processing to avoid thawing the entire sample multiple times. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
This protocol outlines the recommended procedure for collecting and processing blood samples to ensure the stability of this compound.
-
Prepare Collection Tubes:
-
For each sample, label a chilled EDTA-containing vacutainer tube.
-
Add a protease inhibitor cocktail to the tube immediately before blood collection. A common and effective inhibitor is aprotinin, which should be added to a final concentration of 0.6 TIU per mL of blood.
-
-
Blood Collection:
-
Collect the desired volume of whole blood directly into the prepared EDTA tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Place the tube on ice immediately.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Transfer the plasma into a clean, labeled polypropylene (B1209903) tube.
-
For immediate analysis, store the plasma at 4°C.
-
For long-term storage, aliquot the plasma into smaller volumes and store at -80°C.
-
Protocol 2: Preparation of a General Protease Inhibitor Cocktail (100X Stock)
This protocol provides instructions for preparing a broad-spectrum protease inhibitor cocktail.
-
Reagents:
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride)
-
Aprotinin
-
Bestatin
-
E-64
-
Leupeptin
-
Pepstatin A
-
DMSO (Dimethyl sulfoxide)
-
EDTA (optional, for metalloprotease inhibition)
-
-
Procedure:
-
Prepare a 100X stock solution by dissolving the inhibitors in DMSO at the following concentrations:
-
AEBSF: 100 mM
-
Aprotinin: 80 µM
-
Bestatin: 5 mM
-
E-64: 1.5 mM
-
Leupeptin: 2 mM
-
Pepstatin A: 1 mM
-
-
Store the 100X stock solution in aliquots at -20°C.
-
For use, dilute the stock solution 1:100 in the plasma sample (e.g., add 10 µL of 100X stock to 990 µL of plasma).
-
Quantitative Data Summary
The stability of peptides like this compound is significantly influenced by the type of collection tube and the presence of protease inhibitors. While direct comparative data for this compound is limited, studies on other labile peptides provide valuable insights.
Table 1: Half-Life of Mouse this compound in Different Tissues
| Biological Matrix | Half-Life (minutes) |
| Mouse Plasma | 42.2 |
| Mouse Liver Homogenate | 12.6 |
| Mouse Kidney Membranes | 138.0 |
| (Data sourced from Vergote et al., 2008) |
Table 2: Comparison of Peptide Stability in Different Blood Collection Tubes at Room Temperature
| Peptide | Half-Life in EDTA Tube (hours) | Half-Life in P800 Tube (hours) |
| GLP-1 (7-36 amide) | 6.0 | > 96 |
| GIP (1-42) | 20.6 | > 96 |
| Oxyntomodulin | - | > 72 |
| Glucagon | 5 - 24 | > 45 |
| (Data adapted from Yi et al., 2015, demonstrating the enhanced stability of various peptides in P800 tubes compared to standard EDTA tubes)[4] |
Visualizations
This compound Sample Processing Workflow
Caption: Workflow for optimal collection and processing of plasma samples for this compound analysis.
Putative this compound Signaling Pathway
The signaling pathway of this compound is still under investigation, with some controversy surrounding its primary receptor. While GPR39 was initially proposed, subsequent studies have yielded conflicting results.[9][10][11][12] The diagram below illustrates a potential pathway based on current research.
Caption: A proposed signaling pathway for this compound, primarily through the putative GPR39 receptor.
References
- 1. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a sensitive and quantitative HPLC-FLD method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Blood Collection Methods and Long-Term Plasma Storage on Quorum-Sensing Peptide Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lp.bd.com [lp.bd.com]
- 7. dlongwood.com [dlongwood.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. academic.oup.com [academic.oup.com]
- 10. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for Obestatin Immunohistochemistry
Welcome to the technical support center for Obestatin immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing tissue fixation methods for the reliable detection of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound immunohistochemistry, with a focus on problems related to tissue fixation.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Epitope Masking due to Over-fixation: Formaldehyde-based fixatives can create cross-links that mask the this compound epitope, preventing antibody binding.[1][2][3] | - Reduce Fixation Time: If using 4% paraformaldehyde, try reducing the immersion fixation time. For many tissues, 4-24 hours is a standard starting point, but this may need to be optimized.[4][5] - Implement Antigen Retrieval: Use heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) to unmask the epitope.[1][2][3][6] For a peptide like this compound, HIER with a citrate (B86180) buffer (pH 6.0) is a good starting point.[3][7] - Choose a Milder Fixative: Consider using an alcohol-based fixative like methanol (B129727) or ethanol (B145695), especially for frozen sections, as they are less likely to cause extensive cross-linking.[4][8] |
| Under-fixation: Insufficient fixation can lead to poor tissue morphology and loss of the this compound antigen.[4][9] | - Increase Fixation Time: Ensure the tissue is fixed for an adequate duration. For immersion fixation, the fixative volume should be 50-100 times the tissue volume to ensure complete penetration.[4] - Optimize Tissue Thickness: Ensure tissue samples are no thicker than 10 mm for proper fixative penetration during immersion.[4] - Consider Perfusion Fixation: For whole animal studies, perfusion fixation provides rapid and uniform fixation of tissues.[9][10][11] | |
| Incorrect Antibody Dilution: The primary antibody concentration may be too low. | - Titrate the Primary Antibody: Perform a series of dilutions to determine the optimal antibody concentration.[12] | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to tissue components. | - Blocking Step: Ensure an adequate blocking step is performed using normal serum from the same species as the secondary antibody.[7][12] - Increase Wash Steps: Thorough washing after primary and secondary antibody incubations is critical to remove unbound antibodies.[13] |
| Endogenous Enzyme Activity: If using an enzyme-based detection system (e.g., HRP), endogenous peroxidases in the tissue can cause background staining.[7][13] | - Quenching: Treat slides with a 3% hydrogen peroxide solution before primary antibody incubation to block endogenous peroxidase activity.[7][13] | |
| Uneven Staining | Incomplete Deparaffinization: Residual paraffin (B1166041) can prevent uniform antibody access to the tissue.[13] | - Use Fresh Reagents: Ensure fresh xylene and alcohols are used for the deparaffinization and rehydration steps.[13] |
| Tissue Drying Out: Allowing the tissue sections to dry at any point during the staining procedure can lead to inconsistent results.[12] | - Maintain Hydration: Keep slides in a humidified chamber during incubations and ensure they remain submerged in buffer during wash steps.[12] | |
| Poor Tissue Morphology | Inappropriate Fixative: Some fixatives, particularly those that are alcohol-based, may not preserve tissue structure as well as formaldehyde (B43269).[4] | - Use a Cross-linking Fixative: 4% paraformaldehyde is generally recommended for good morphological preservation.[4][11] |
| Harsh Antigen Retrieval: Overly aggressive antigen retrieval methods can damage the tissue.[7] | - Optimize Retrieval Conditions: Reduce the heating time or temperature for HIER, or decrease the incubation time or concentration of the enzyme for PIER.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial fixative for this compound immunohistochemistry?
A1: For a peptide like this compound, a good starting point is 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[4][9] This fixative provides a good balance between preserving tissue morphology and retaining antigenicity.[11][14] However, the optimal fixation time should be determined empirically, typically starting with a 4-24 hour immersion at room temperature.[4][5]
Q2: When should I consider using a different fixative?
A2: If you experience weak or no staining with 4% PFA even after optimizing antigen retrieval, consider a less harsh fixative. For frozen sections, cold methanol or acetone (B3395972) can be effective as they fix by precipitation rather than cross-linking, which may better preserve the this compound epitope.[4][8]
Q3: Is antigen retrieval necessary for this compound IHC?
A3: For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is almost always necessary to reverse the cross-linking caused by formaldehyde and expose the this compound epitope.[1][3][6]
Q4: Which antigen retrieval method is recommended for this compound?
A4: Heat-Induced Epitope Retrieval (HIER) is the most commonly used method and is generally more successful than Protease-Induced Epitope Retrieval (PIER).[2][3] A common starting point for HIER is to boil sections in 10 mM sodium citrate buffer (pH 6.0).[3][15] However, testing different buffers, such as EDTA (pH 8.0 or 9.0), may yield better results for some antibodies.[3][15]
Q5: How can I optimize the HIER protocol?
A5: The key factors to optimize in HIER are the heating time, temperature, and the pH of the retrieval buffer.[6] You can use a microwave, pressure cooker, or water bath for heating.[1][2] It is recommended to test a range of heating times to find the optimal condition for your specific antibody and tissue type.[1]
Q6: What are the differences between immersion and perfusion fixation?
A6: Immersion fixation involves submerging the dissected tissue in a fixative solution. It is suitable for small tissue pieces.[9][10] Perfusion fixation involves introducing the fixative through the vascular system of the animal, which allows for rapid and uniform fixation of all tissues.[9][10][11] Perfusion is often preferred for larger tissues or when multiple tissues from the same animal are being analyzed.[9]
Experimental Protocols
Protocol 1: Paraffin-Embedded Tissue Preparation (Immersion Fixation)
-
Tissue Dissection: Immediately after dissection, place the tissue in a cassette.
-
Fixation: Immerse the cassette in 4% paraformaldehyde in PBS (pH 7.4) for 4-24 hours at room temperature. The volume of the fixative should be 50-100 times the volume of the tissue.[4]
-
Dehydration: Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).[5][8]
-
Clearing: Clear the ethanol with xylene or a xylene substitute.[5][8]
-
Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax at 60°C.[5][8]
-
Embedding: Embed the tissue in a paraffin block and allow it to cool and harden.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 30-60 minutes at 57°C.[11]
Protocol 2: Frozen Tissue Preparation
-
Tissue Dissection: Immediately after dissection, embed the fresh tissue in Optimal Cutting Temperature (OCT) compound in a cryomold.
-
Freezing: Snap-freeze the block by immersing it in isopentane (B150273) cooled with liquid nitrogen or by placing it on dry ice.[8]
-
Storage: Store the frozen blocks at -80°C for up to one year.[5][8]
-
Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on positively charged slides.
-
Fixation: Fix the sections in cold acetone or methanol for 10-20 minutes at -20°C.[4][16]
-
Drying: Air-dry the slides for at least 15 minutes at room temperature before proceeding with staining.[16]
Protocol 3: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinization and Rehydration: For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.[15]
-
Antigen Retrieval: Immerse the slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heating: Heat the slides in a microwave oven at a high setting for 5 minutes, followed by a low setting for 10 minutes. Alternatively, use a pressure cooker or water bath at 95-100°C for 20-40 minutes.[3][15]
-
Cooling: Allow the slides to cool down to room temperature in the retrieval buffer for at least 20 minutes.
-
Washing: Rinse the slides with PBS or TBS before proceeding with the blocking step.
Visual Guides
Caption: Workflow for tissue fixation and preparation.
Caption: Troubleshooting logic for common fixation issues.
References
- 1. IHC antigen retrieval protocol | Abcam [abcam.com]
- 2. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Appropriate Fixation of IHC/ICC Samples | R&D Systems: R&D Systems [rndsystems.com]
- 5. Preparing Samples for IHC: Paraffin vs. Frozen: Novus Biologicals [novusbio.com]
- 6. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 7. bma.ch [bma.ch]
- 8. Sample preparation | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Fixation Strategies and Formulations | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sysy.com [sysy.com]
- 12. documents.cap.org [documents.cap.org]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Five Types of Tissue Preparation for Immunohistochemistry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Validation & Comparative
A Tale of Two Peptides: Unraveling the Contrasting Effects of Obestatin and Ghrelin on Food Intake
A Comprehensive Comparison Guide for Researchers and Drug Development Professionals
Ghrelin, the so-called "hunger hormone," and obestatin, a peptide initially hailed as its anorexigenic counterpart, both originate from the same preproghrelin gene.[1][2] This shared lineage belies their purportedly opposing roles in the intricate regulation of appetite and energy balance. While ghrelin's function as a potent stimulator of food intake is well-established, the physiological role of this compound remains a subject of considerable scientific debate. This guide provides an objective comparison of the effects of this compound and ghrelin on food intake, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to aid researchers, scientists, and drug development professionals in this complex field.
Quantitative Comparison of Effects on Food Intake
The following table summarizes key quantitative data from rodent studies investigating the effects of this compound and ghrelin on food intake and body weight. It is important to note the variability in experimental outcomes, particularly for this compound, which likely stems from differences in animal models, experimental conditions, and routes of administration.
| Parameter | Ghrelin | This compound | Reference |
| Effect on Food Intake | Stimulates food intake. Intracerebroventricular (ICV) administration in rats significantly increases food intake. | Initially reported to suppress food intake.[1] However, many subsequent studies have failed to reproduce this effect, showing no significant change in food intake in both lean and obese rodents.[3][4] | [1][3][4] |
| Quantitative Effect on Food Intake (Rodents) | A single systemic injection in satiated mice can increase food intake by approximately seven-fold within 15 minutes.[5] Chronic ICV infusion in rats increases food intake and body weight gain.[6] | Acute intraperitoneal (i.p.) administration of 10-100 nmol/kg was reported to inhibit feeding in mice, and 100-300 nmol/kg i.p. in rats.[7][8] However, other studies using i.p. doses ranging from 0.1 to 3 mg/kg found no effect on acute food intake in rats.[3] | [3][5][6][7][8] |
| Effect on Body Weight | Promotes weight gain through increased food intake and adiposity.[9] | Initially reported to decrease body weight gain.[1] This effect is not consistently observed in subsequent studies.[8] | [1][8][9] |
| Antagonism of Ghrelin's Effect | - | Some studies suggest that this compound can inhibit the orexigenic effect of ghrelin, particularly in fed mice.[4][10][11][12] Other studies have not observed this antagonistic relationship.[12] | [4][10][11][12] |
Experimental Protocols
Understanding the methodologies employed in studying this compound and ghrelin is crucial for interpreting the often-conflicting data. Below are generalized protocols for assessing the effects of these peptides on food intake in rodents.
Acute Food Intake Study in Mice
-
Animals: Adult male C57BL/6 mice are commonly used. They are individually housed to allow for accurate food intake measurement.
-
Acclimation: Mice are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Fasting: To standardize hunger levels, mice are typically fasted for a period of 12-24 hours before the experiment, with free access to water.
-
Drug Administration:
-
Ghrelin or a vehicle (e.g., saline) is administered via intraperitoneal (i.p.) or intracerebroventricular (ICV) injection. A common i.p. dose is 1 µmol/kg body weight.[4]
-
This compound or a vehicle is administered via the same route. Doses have varied widely in the literature, for example, 1 µmol/kg body weight i.p.[4]
-
-
Food Intake Measurement: Immediately after injection, a pre-weighed amount of standard chow is provided. Food intake is then measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Chronic Food Intake and Body Weight Study in Rats
-
Animals: Adult male Sprague-Dawley or Wistar rats are often used.
-
Surgical Preparation: For chronic central administration, rats are surgically implanted with a cannula into the lateral cerebral ventricle. For peripheral administration, osmotic mini-pumps can be implanted subcutaneously for continuous infusion.
-
Recovery: Animals are allowed to recover from surgery for at least one week.
-
Drug Administration:
-
Ghrelin, this compound, or a vehicle is continuously infused over a period of several days (e.g., 7 days).
-
-
Measurements:
-
Food Intake: Daily food intake is measured by weighing the food hoppers.
-
Body Weight: Body weight is recorded daily at the same time.
-
-
Data Analysis: Changes in daily food intake and body weight are compared between the treatment groups over the course of the study.
Signaling Pathways
The signaling mechanisms of ghrelin are relatively well-understood, whereas the pathway for this compound remains controversial.
Ghrelin Signaling Pathway
Ghrelin exerts its effects primarily through the growth hormone secretagogue receptor type 1a (GHS-R1a), a G protein-coupled receptor. Upon binding, GHS-R1a can activate multiple downstream signaling cascades, leading to an increase in intracellular calcium and the activation of various kinases. This ultimately influences the activity of hypothalamic neurons that regulate appetite.
This compound Signaling Pathway: A Matter of Debate
This compound was initially reported to bind to the orphan G protein-coupled receptor GPR39.[1] However, numerous subsequent studies have failed to confirm this interaction, and GPR39 is no longer widely accepted as the this compound receptor. The true receptor and its downstream signaling pathway remain to be definitively identified, contributing to the controversy surrounding this compound's physiological functions.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound and ghrelin on food intake.
References
- 1. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preproghrelin-derived peptide, this compound, fails to influence food intake in lean or obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin treatment induces rapid and delayed increments of food intake: a heuristic model to explain ghrelin’s orexigenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Physiological Role of Ghrelin in the Regulation of Energy and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ghrelin: much more than a hunger hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ghrelin/obestatin balance in the physiological and pathological control of growth hormone secretion, body composition and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Natural Variant of this compound, Q90L, Inhibits Ghrelin's Action on Food Intake and GH Secretion and Targets NPY and GHRH Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The GPR39 and Obestatin Saga: A Tale of a De-Orphanized Receptor
The initial excitement surrounding the discovery of obestatin, a peptide derived from the ghrelin gene, and its putative receptor, GPR39, has been tempered by a decade of conflicting research.[1][2] Originally touted as a promising therapeutic target for metabolic diseases due to its reported effects on food intake and gastric motility, the validation of GPR39 as the bona fide this compound receptor has been a subject of intense scientific debate.[1][3] This comparison guide provides a comprehensive overview of the experimental evidence for and against the GPR39-obestatin interaction, offering researchers, scientists, and drug development professionals a clear perspective on this controversial topic.
The Initial Hypothesis: this compound as the Endogenous Ligand for GPR39
In 2005, Zhang et al. reported the identification of this compound and proposed GPR39 as its cognate receptor.[2] Their initial findings suggested that this compound binds to GPR39 with high affinity and activates downstream signaling pathways, leading to the suppression of food intake and gastrointestinal motility, effects contrary to those of ghrelin.[2] This discovery sparked considerable interest in the this compound/GPR39 system as a potential target for treating obesity and other metabolic disorders.
The Counter-Narrative: Evidence Challenging the GPR39-Obestatin Link
However, subsequent studies from multiple independent laboratories failed to reproduce the initial findings.[4][5][6] These studies consistently demonstrated a lack of direct binding of this compound to GPR39 and an inability of this compound to activate GPR39-mediated signaling cascades, such as cyclic AMP (cAMP) production and intracellular calcium mobilization.[5][7] Furthermore, many in vivo studies could not replicate the anorexigenic (appetite-suppressing) effects of this compound.[1][6]
A significant turning point in this narrative was the identification of zinc ions (Zn2+) as a potent activator of GPR39.[5][6][8] This discovery provided a robust positive control for GPR39 activation assays and further highlighted the lack of a discernible effect from this compound in the same experimental setups.[5][6]
A Lingering Connection: Context-Dependent Interactions?
Despite the compelling evidence against a direct ligand-receptor relationship, some studies, particularly in the fields of cancer biology and tissue regeneration, continue to report functional links between this compound and GPR39.[9][10][11] These reports often show that the observed cellular effects of this compound are attenuated or abolished when GPR39 expression is knocked down, suggesting that GPR39 may still play a role in mediating this compound's actions, perhaps through an indirect mechanism or as part of a larger receptor complex.[10][11]
Alternative Suitors: The Search for the True this compound Receptor
The controversy surrounding GPR39 has led researchers to explore alternative receptors for this compound. Among the proposed candidates are the glucagon-like peptide-1 receptor (GLP-1R) and the ghrelin receptor itself, GHS-R.[9][12] Evidence for these interactions, however, is also not definitive and remains an active area of investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the interaction between this compound and GPR39.
Table 1: GPR39 Activation Assays
| Ligand | Receptor | Cell Line | Assay Type | Result | Reference |
| This compound | GPR39 | HEK293, CHO, COS-7 | cAMP Accumulation | No significant activation | [5][6] |
| This compound | GPR39 | HEK293 | Inositol Phosphate Turnover | No significant activation | [6] |
| This compound | GPR39 | HEK293 | Calcium Mobilization | No significant activation | [5] |
| Zn2+ | GPR39 | HEK293, CHO, COS-7 | cAMP Accumulation | Significant activation | [5][6] |
| Zn2+ | GPR39 | HEK293 | Inositol Phosphate Turnover | Significant activation | [6] |
| Zn2+ | GPR39 | HEK293 | Calcium Mobilization | Significant activation | [5] |
Table 2: In Vivo Effects on Food Intake
| Treatment | Animal Model | Route of Administration | Effect on Food Intake | Reference |
| This compound | Mice | Intraperitoneal | No significant and reproducible effect | [4][6] |
| This compound | Rats | Intraperitoneal | Suppression | [2] |
Experimental Protocols
cAMP Accumulation Assay
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a GPR39 expression vector or an empty vector (mock) using a suitable transfection reagent.
-
Assay Preparation: 24-48 hours post-transfection, cells are harvested and seeded into 96-well plates.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period, followed by stimulation with varying concentrations of this compound, ZnCl2 (as a positive control), or vehicle for 15-30 minutes at 37°C.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: cAMP levels are normalized to the vehicle control, and dose-response curves are generated to determine EC50 values.
Intracellular Calcium Mobilization Assay
-
Cell Culture and Transfection: CHO-K1 cells stably expressing GPR39 or mock-transfected cells are seeded into black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Signal Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of ligands.
-
Ligand Addition and Reading: Varying concentrations of this compound, ZnCl2, or vehicle are added to the wells, and the change in fluorescence intensity is monitored in real-time.
-
Data Analysis: The peak fluorescence response is normalized to the baseline to determine the fold increase in intracellular calcium.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathways and a typical experimental workflow for validating the GPR39-obestatin interaction.
Caption: Proposed GPR39 signaling pathways.
Caption: Experimental workflow for GPR39 validation.
Caption: Evidence for and against GPR39 as the this compound receptor.
Conclusion
The weight of the available evidence strongly suggests that GPR39 is not the direct, high-affinity receptor for this compound as initially proposed. The consistent failure to demonstrate robust binding and activation of GPR39 by this compound across multiple independent research groups stands in stark contrast to the clear and reproducible activation by zinc ions. While some context-dependent functional links between this compound and GPR39 may exist, the physiological relevance of these interactions remains to be fully elucidated. The quest to definitively identify the this compound receptor and unravel its biological functions continues, with GLP-1R and GHS-R emerging as potential, albeit unconfirmed, candidates. For researchers and drug development professionals, a critical and objective evaluation of the literature is paramount when considering the this compound/GPR39 system as a therapeutic target.
References
- 1. This compound--a ghrelin-associated peptide that does not hold its promise to suppress food intake and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is GPR39 the natural receptor of this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound does not activate orphan G protein-coupled receptor GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The this compound/GPR39 System Is Up-regulated by Muscle Injury and Functions as an Autocrine Regenerative System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Obestatin's Effects Across Species: A Guide for Researchers
Introduction
Obestatin, a 23-amino acid peptide derived from the same preproghrelin gene as the orexigenic hormone ghrelin, was initially identified as a physiological antagonist to ghrelin, with anorectic and weight-reducing effects.[1][2] However, subsequent research has yielded a complex and often contradictory body of evidence, making it a controversial yet intriguing subject of study in metabolism and endocrinology. This guide provides a comparative overview of this compound's reported effects on key metabolic parameters across different species, primarily focusing on rodents, for which the most extensive data is available. It aims to offer an objective summary of the existing experimental data, detail the methodologies employed, and visualize the proposed signaling pathways to aid researchers, scientists, and drug development professionals in navigating this complex field.
Data Presentation: A Comparative Summary of this compound's Effects
The physiological role of this compound remains a subject of intense debate, with numerous studies presenting conflicting results regarding its influence on food intake, body weight, gastrointestinal motility, and insulin (B600854) secretion. The following tables summarize the quantitative findings from various studies in different species, highlighting the disparate outcomes.
Table 1: Effects of this compound on Food Intake and Body Weight
| Species/Model | Administration Route & Dose | Reported Effect on Food Intake | Reported Effect on Body Weight | Citation(s) |
| Mice | Intraperitoneal (i.p.) 10-100 nmol/kg | Inhibition | Decrease in weight gain with 7-day treatment | [3] |
| Mice | i.p. 1 µmol/kg | No effect in fed or fasted/refed mice | No effect on body weight gain | [4][5] |
| Mice | i.p. 1 µmol/kg | Reduced food intake by 43-53% | Not specified | [6] |
| Mice (ghrelin-/-) | Not specified | No effect | Not specified | [7] |
| Mice (DIO) | i.p. 0.3 mg/kg | No effect | Not specified | [8] |
| Rats (lean & Zucker fatty) | i.p. 100-300 nmol/kg | Inhibition | Not specified | [3] |
| Rats | Subcutaneous (s.c.) infusion up to 1000 nmol/kg/day | No change | No change | [9] |
| Rats | i.p. 0.1-3 mg/kg | No effect | Not specified | [8] |
| Rats | Not specified | Suppression | Decreased body-weight gain | [1][2] |
| Rats (diabetic) | i.p. 25 µg/kg twice daily for 30 days | Not specified | Significant decrease | [10] |
Table 2: Effects of this compound on Gastrointestinal (GI) Motility
| Species/Model | Experimental Setup | Reported Effect | Citation(s) |
| Rats | In vivo | Inhibited jejunal contraction | [1][2] |
| Rats | In vitro (jejunum & forestomach) & In vivo (gastric emptying) | No effect on GI motility | [11] |
| Rats | In vivo (conscious rats) | Inhibited antrum and duodenum motility in the fed state, but not in the fasted state | [12][13] |
| Rats (suckling & adolescent) | Not specified | Increased GI contractility | [14] |
| Rats (adult) | Not specified | Decreased duodenal and jejunal motility | [14] |
Table 3: Effects of this compound on Insulin Secretion
| Species/Model | Experimental Setup | Reported Effect | Citation(s) |
| Rats | In vitro (isolated islets) | No effect on insulin release | [9] |
| Rats (normoglycemic) | In vivo | No effect on circulating insulin | [14] |
| Rats (diabetic) | In vivo | Improved insulin levels | [10] |
| Mice (normoglycemic) | In vivo | No effect on circulating insulin | [6][14] |
| Mice & Rats | In vivo & In vitro (isolated islets) | Inhibited glucose-induced insulin secretion | [14] |
| Mice & Humans | In vitro (pancreatic islets) | Stimulated insulin secretion | [14] |
| Mice (ghrelin-/-) | In vitro (pancreatic islets) | Augmented glucose-stimulated insulin secretion (GSIS) | [15] |
| Mice (GHS-R null) | In vivo & Ex vivo (pancreatic islets) | This compound-induced GSIS was abolished | [15] |
| Human Islets | In vitro | Stimulated insulin secretion and gene expression | [16] |
Experimental Protocols
The variability in experimental outcomes may be partially attributed to differences in methodologies. Below are summaries of typical experimental protocols cited in the literature.
Animal Models and Administration
-
Species: The most commonly used species are mice (e.g., C57Bl/6, diet-induced obese) and rats (e.g., Sprague-Dawley, Wistar, Zucker fatty).[3][5][8][10]
-
Administration Routes: this compound has been administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), and intracerebroventricular (i.c.v.).[3][4][5][8]
-
Dosage: Doses have ranged widely, from nmol/kg to µmol/kg for systemic administration. For instance, acute feeding inhibition was reported at 10-100 nmol/kg (i.p.) in mice and 100-300 nmol/kg (i.p.) in rats.[3] However, many studies using doses up to 1 µmol/kg (i.p.) found no effect on food intake.[5] Chronic studies have utilized osmotic mini-pumps for continuous infusion.[9]
Measurement of Food Intake and Body Weight
-
Food intake is typically measured at various time points (e.g., 1, 2, 4, 12, and 24 hours) after this compound administration.[4][17]
-
Body weight is monitored daily during chronic studies.[4]
-
Experiments are often conducted in both ad libitum fed and fasted animals.[5]
Gastrointestinal Motility Assays
-
In vitro: Isolated segments of the jejunum are mounted in organ baths to measure contractile activity.[11]
-
In vivo: Gastric emptying is assessed by measuring the amount of a test meal remaining in the stomach after a specific period. Myoelectrical activity in the small intestine is recorded using implanted electrodes.[11]
Insulin Secretion and Glucose Homeostasis Studies
-
In vitro: Isolated pancreatic islets from mice, rats, or humans are cultured and incubated with this compound at varying glucose concentrations. Insulin secretion into the medium is then measured.[9][15][16]
-
In vivo: Glucose tolerance tests (GTT) are performed, where blood glucose and insulin levels are monitored after a glucose challenge in animals pre-treated with this compound.[9]
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for in vivo studies investigating the effects of this compound.
Signaling Pathways
The identity of the this compound receptor is a primary point of contention. While GPR39 was initially proposed, much of the recent evidence points towards alternative pathways, particularly in pancreatic β-cells.
The Controversial GPR39 Pathway
The initial hypothesis posited that this compound binds to and activates the G protein-coupled receptor GPR39. However, numerous studies have failed to replicate this finding.[9][18][19]
Alternative Signaling in Pancreatic β-Cells
More recent evidence suggests that this compound's effects, particularly on pancreatic β-cell survival and insulin secretion, may be mediated through the GLP-1 receptor (GLP-1R) or the ghrelin receptor (GHS-R).[15][16] These interactions lead to the activation of key pro-survival and pro-secretory pathways.
The study of this compound is characterized by a significant lack of consensus. While initial findings painted a clear picture of an anorexigenic hormone that counteracts ghrelin, the majority of subsequent studies in rodents have failed to consistently reproduce these effects on food intake and body weight. The effects on gastrointestinal motility and insulin secretion are similarly variable and appear to be highly dependent on the experimental conditions, including the species, feeding state, and dosage used.
The controversy extends to its molecular mechanism, with the initial receptor, GPR39, now largely disputed. Emerging evidence suggests that this compound may exert its effects through other receptors, such as GLP-1R and GHS-R, particularly in the pancreas. This highlights a potential tissue-specific action of the peptide.
For researchers in this field, it is critical to acknowledge the existing discrepancies and design experiments that can control for the variables that might contribute to these different outcomes. Future studies should focus on standardized protocols, the use of different species beyond rodents, and advanced techniques to definitively identify the this compound receptor(s) and elucidate its signaling pathways in various tissues. Such efforts will be crucial to finally unravel the true physiological role of this enigmatic peptide.
References
- 1. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct and indirect effects of this compound peptides on food intake and the regulation of glucose homeostasis and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of peripheral this compound on food intake and gastric emptying in ghrelin-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preproghrelin-derived peptide, this compound, fails to influence food intake in lean or obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic effects of chronic this compound infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation the Effect of Chronic this compound Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]
- 11. Little or no ability of this compound to interact with ghrelin or modify motility in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ghrelin, des-acyl ghrelin and this compound on the gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ghrelin, Des-Acyl Ghrelin, and this compound: Regulatory Roles on the Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. academic.oup.com [academic.oup.com]
- 19. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anorectic Effect of Obestatin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of Obestatin, a peptide derived from the same precursor as the orexigenic hormone ghrelin, initially generated significant excitement for its potential as an anorectic agent in the fight against obesity. However, the in vivo validation of this effect has been fraught with controversy, with conflicting findings reported in the scientific literature. This guide provides an objective comparison of the studies supporting and refuting the anorectic effects of this compound, presenting the available experimental data and methodologies to aid researchers in their evaluation of this enigmatic peptide.
The Controversy in a Nutshell
The central challenge in validating this compound's anorectic effect lies in the reproducibility of the initial findings. The pioneering study by Zhang et al. in 2005 reported that this compound suppressed food intake and body weight gain in rodents[1]. A subsequent study by Lagaud et al. in 2007 also demonstrated an inhibitory effect on feeding[2][3]. However, a substantial number of independent research groups have since failed to replicate these anorectic effects under various experimental conditions[3][4][5][6][7]. This discrepancy has led to a debate about the true physiological role of this compound in appetite regulation. It has been suggested that differences in experimental protocols, animal models, and even the source and stability of the this compound peptide itself may contribute to these conflicting results[3].
Comparative Efficacy of this compound In Vivo
To provide a clear overview of the conflicting findings, the following tables summarize the quantitative data from key studies that have investigated the in vivo effects of this compound on food intake and body weight.
Table 1: Studies Reporting an Anorectic Effect of this compound
| Study | Animal Model | This compound Dose & Route | Key Findings on Food Intake | Key Findings on Body Weight |
| Zhang et al. (2005)[1][8] | Male Sprague-Dawley Rats | 1 µmol/kg, IP | Suppressed cumulative food intake over 24 hours. | Decreased body weight gain over 8 days of treatment. |
| Lagaud et al. (2007)[2][3] | Male NIH Swiss Mice | 10-100 nmol/kg, IP | Acutely inhibited feeding; U-shaped dose-response. | Decreased body weight gain and food consumption over 7 days. |
| Lagaud et al. (2007)[2][3] | Lean & Zucker Fatty Rats | 100-300 nmol/kg, IP | Acutely inhibited feeding; U-shaped dose-response. | Not reported in this acute study. |
| Nagaraj et al. (2008)[9] | Adult Male Mice | Not specified | N-terminal fragment (1-13) mimicked this compound in reducing feed intake. | N-terminal fragment (1-13) mimicked this compound in reducing body weight gain. |
| Green et al. (2007)[10] | Male Mice | 1 µmol/kg, IP | 43-53% reduction in food intake in a 15-minute feeding period 4 hours post-injection. | Not reported in this acute study. |
Table 2: Studies Reporting No Anorectic Effect of this compound
| Study | Animal Model | This compound Dose & Route | Key Findings on Food Intake | Key Findings on Body Weight |
| Gourcerol et al. (2007)[4] | Male Sprague-Dawley Rats | 0.1-3 mg/kg, IP | No influence on acute food intake. | Not reported in this acute study. |
| Gourcerol et al. (2007)[4] | Diet-induced Obese Mice | 0.3 mg/kg, IP | Did not alter feeding response after a fast. | Not reported in this acute study. |
| Zizzari et al. (2007)[11][12] | Ad libitum fed & 24h-fasted Mice | 1 µmol/kg, IP | Ineffective in modifying food intake. However, it did inhibit ghrelin-induced food intake in fed mice. | Not reported. |
| Seoane et al. (2006)[7] | Male Sprague-Dawley Rats | Not specified, ICV | No effect on spontaneous or ghrelin-induced food intake. | Not reported. |
| Holst et al. (2007)[13][14] | Freely fed & fasted lean Mice | 0.25 & 2.5 mg/kg, IP | No significant and reproducible effect on acute food intake. | Not reported. |
Experimental Protocols
The variability in experimental design is a critical factor to consider when evaluating the conflicting data on this compound. Below are summaries of the methodologies employed in some of the key studies.
Protocol from a Study Reporting an Anorectic Effect (Lagaud et al., 2007) [2][3]
-
Animals: Male NIH Swiss mice and male lean and Zucker fatty rats.
-
Housing: Individually housed with free access to food and water, maintained on a 12-hour light/dark cycle.
-
Acclimatization: Animals were handled and received sham injections for several days before the experiment.
-
Administration: this compound was administered via intraperitoneal (IP) injection at the onset of the dark phase.
-
Food Intake Measurement: Pre-weighed food was provided at the time of injection, and the amount consumed was measured at various time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Chronic Study: For the 7-day study, mice received daily IP injections of this compound or vehicle, and both food intake and body weight were monitored daily.
Protocol from a Study Reporting No Anorectic Effect (Gourcerol et al., 2007) [4]
-
Animals: Male Sprague-Dawley rats and diet-induced obese (DIO) C57BL/6J mice.
-
Housing: Rats were housed individually; mice were housed in groups. Standard 12-hour light/dark cycle was maintained.
-
Acclimatization: Animals were habituated to the experimental conditions, including sham injections.
-
Administration: this compound was administered via intraperitoneal (IP) or intracisternal (IC) injection.
-
Food Intake Measurement: Food intake was measured at 1, 2, and 4 hours after IP injection in rats. In DIO mice, the feeding response to a fast was assessed.
-
Gastric Emptying: The effect of this compound on the gastric emptying of a semi-liquid caloric meal was also measured.
Visualizing the Experimental Workflow
To better understand the sequence of a typical in vivo experiment to validate an anorectic effect, the following workflow diagram is provided.
Signaling Pathways: A Tale of Uncertainty
The diagrams below illustrate the originally proposed (and now contested) signaling pathway for this compound via GPR39 and the established signaling pathway for the comparator anorectic peptide, GLP-1.
Proposed (Contested) this compound Signaling Pathway
Established GLP-1 Signaling Pathway for Anorexia
Conclusion
The in vivo anorectic effect of this compound remains a contentious issue in the field of metabolic research. While initial studies presented promising results, the lack of consistent replication by independent laboratories has cast doubt on its physiological role as a satiety hormone. The conflicting data underscore the importance of meticulous experimental design and the need for standardized protocols to resolve such discrepancies. The uncertainty surrounding its receptor and signaling pathway further complicates the picture.
For researchers and drug development professionals, the story of this compound serves as a crucial case study in the challenges of validating novel therapeutic targets. A thorough and critical evaluation of the existing literature, with close attention to the methodological differences between studies, is paramount. Future research should focus on resolving the existing controversies, perhaps through large, multi-center studies with standardized protocols, and on definitively identifying the this compound receptor and its downstream signaling pathways. Until then, the potential of this compound as a viable anti-obesity therapeutic remains an open and intriguing question.
References
- 1. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preproghrelin-derived peptide, this compound, fails to influence food intake in lean or obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of this compound effects on food intake: should this compound be renamed ghrelin-associated peptide (GAP)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound--a ghrelin-associated peptide that does not hold its promise to suppress food intake and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central this compound administration does not modify either spontaneous or ghrelin-induced food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragments of this compound as modulators of feed intake, circulating lipids, and stored fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct and indirect effects of this compound peptides on food intake and the regulation of glucose homeostasis and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diverse and Complementary Effects of Ghrelin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Obestatin ELISA Kits: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Obestatin, a peptide hormone with multifaceted roles in metabolism and cell proliferation, is crucial. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary tool for this purpose, offering a blend of sensitivity and specificity. However, the market presents a variety of commercial ELISA kits, each with its own set of performance characteristics. This guide provides an objective comparison of several commercially available this compound ELISA kits, supported by experimental data and detailed protocols to aid in selecting the most suitable kit for your research needs.
Performance Comparison of this compound ELISA Kits
The selection of an appropriate ELISA kit is contingent on factors such as the required sensitivity, the sample type, and the desired assay speed. Below is a summary of key quantitative data from various commercially available this compound ELISA kits. It is important to note that performance characteristics can vary between lots, and it is recommended to validate the chosen kit in your own laboratory setting.
| Feature | Kit A (e.g., RayBiotech)[1] | Kit B (e.g., FineTest)[2] | Kit C (e.g., Cloud-Clone) | Kit D (e.g., BioVendor)[3] | Kit E (e.g., Abcam) |
| Assay Principle | Competitive | Competitive | Sandwich | Sandwich | Sandwich |
| Detection Range | 0.1 - 1,000 pg/mL | 15.625 - 1,000 pg/mL | Varies by specific kit | 31.3 - 4,000 pg/mL | 23.44 - 1,500 pg/mL |
| Sensitivity | 0.1 pg/mL | 9.375 pg/mL | < 32 pg/mL | 62.5 pg/mL | ≤ 8 pg/mL |
| Sample Types | Plasma, Serum | Serum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate | Serum, Plasma, other biological fluids | Plasma-EDTA | EDTA Plasma |
| Assay Time | ~ 5 hours | ~ 2 hours | ~ 3 hours | ~ 24 hours | ~ 1.5 hours |
| Species Reactivity | Human, Mouse, Rat | Human | Human | Human | Human |
| Intra-assay CV | Not specified | Not specified | Not specified | 3.7% | Not specified |
| Inter-assay CV | Not specified | Not specified | Not specified | 11.9% | Not specified |
| Cross-Reactivity | No cross-reactivity with Ghrelin, Nesfatin, Angiotensin II, NPY, and APC. | No obvious cross-reaction with other analogues. | Not specified | Not specified | Not specified |
This compound Signaling Pathway
This compound, a 23-amino acid peptide derived from the same precursor as ghrelin, is involved in a variety of cellular processes.[4] Its signaling is complex and can vary depending on the cell type. The diagram below illustrates a simplified overview of some of the key signaling pathways activated by this compound. These pathways are primarily involved in cell proliferation, survival, and metabolism.
Caption: Simplified this compound signaling pathways.
Generalized Experimental Protocol for an this compound ELISA Kit
The following is a generalized protocol synthesized from the methodologies of several commercial this compound ELISA kits. It is essential to adhere to the specific protocol provided with the purchased kit, as incubation times, reagent concentrations, and washing steps can vary significantly. This protocol outlines the general workflow for both sandwich and competitive ELISA formats.
I. Reagent and Sample Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Reconstitute Standards and Controls: Prepare a dilution series of the this compound standard as instructed in the kit manual. This typically involves reconstituting a lyophilized standard and then performing serial dilutions to create a standard curve.
-
Prepare Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration.
-
Prepare Detection Antibody/Reagent: Depending on the kit, this may involve diluting a concentrated antibody or reagent.
-
Sample Preparation: Collect blood samples and prepare serum or plasma according to standard procedures. If using cell culture supernatants or tissue lysates, follow appropriate protocols for their collection and clarification. Samples may require dilution to fall within the assay's detection range.
II. Assay Procedure
The specific steps will differ based on whether the kit is a sandwich or competitive ELISA.
A. Generalized Sandwich ELISA Workflow
Caption: A generalized workflow for a sandwich ELISA.
B. Generalized Competitive ELISA Workflow
In a competitive ELISA, the concentration of this compound in the sample is inversely proportional to the signal produced.
-
Add Standard or Sample and Biotinylated-Obestatin to the wells of the microplate, which is pre-coated with an anti-Obestatin antibody.
-
Incubate to allow for the competitive binding between the this compound in the sample and the biotinylated this compound for the antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add a Streptavidin-HRP conjugate , which will bind to the captured biotinylated-Obestatin.
-
Incubate to allow for the binding to occur.
-
Wash the plate to remove unbound conjugate.
-
Add TMB substrate and incubate in the dark for color development. The amount of color is inversely proportional to the amount of this compound in the sample.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.
III. Data Analysis
-
Create a Standard Curve: Plot the absorbance values (or a derivative thereof) of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine Sample Concentrations: Interpolate the concentration of this compound in the samples from the standard curve.
-
Account for Dilution: Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.
Conclusion
The choice of a commercial this compound ELISA kit should be guided by a thorough evaluation of the performance characteristics in the context of the specific research application. While this guide provides a comparative overview, it is imperative for researchers to consult the manufacturer's documentation and, where possible, perform in-house validation to ensure the selected kit meets the specific needs of their study. Factors such as the required sensitivity, sample matrix, and available laboratory time will all play a role in making an informed decision.
References
A Comparative Guide to RIA and ELISA for Obestatin Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of the peptide hormone Obestatin is crucial for advancing our understanding of its physiological roles and therapeutic potential. This guide provides a detailed comparison of two common immunoassay techniques used for this compound quantification: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
General Principles
Radioimmunoassay (RIA) is a competitive immunoassay that utilizes a radiolabeled antigen (e.g., ¹²⁵I-Obestatin) to compete with the unlabeled this compound in a sample for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of this compound in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique that uses an enzyme-linked antibody to detect the binding of an antigen to a solid phase. For this compound, this is typically a competitive ELISA, where this compound in the sample competes with a labeled (e.g., biotinylated) this compound for binding to a limited amount of primary antibody. The resulting signal, generated by an enzymatic reaction, is inversely proportional to the amount of this compound in the sample.
Performance Characteristics
The performance of RIA and ELISA for this compound measurement can be evaluated based on several key parameters. The following tables summarize the performance characteristics of commercially available this compound RIA and ELISA kits.
Table 1: Performance Characteristics of this compound RIA Kits
| Parameter | Phoenix Pharmaceuticals Ultrasensitive RIA Kit (Human, Monkey) |
| Sensitivity | 77.59 pg/ml |
| Linear Range | 50 – 6400 pg/ml |
| Sample Type | Plasma, serum, culture media, tissue homogenate, CSF, urine |
| Cross-Reactivity | Data not consistently provided in a standardized format. |
Note: Data is sourced from manufacturer's technical datasheets. Performance may vary between lots and laboratories.
Table 2: Performance Characteristics of this compound ELISA Kits
| Parameter | RayBiotech ELISA Kit | Cloud-Clone Corp. ELISA Kit | FineTest ELISA Kit |
| Sensitivity | 0.1 pg/ml | < 32 pg/mL | 9.375 pg/ml |
| Detection Range | 0.1 - 1,000 pg/ml | 78 - 5,000 pg/mL | 15.625 - 1000 pg/ml |
| Sample Type | Plasma, Serum | Serum, plasma and other biological fluids | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate |
| Intra-assay CV (%) | Data not specified | Data not specified | Data not specified |
| Inter-assay CV (%) | Data not specified | Data not specified | Data not specified |
| Specificity | No cross-reactivity with Ghrelin, Nesfatin, Angiotensin II, NPY and APC.[1] | No significant cross-reactivity or interference between this compound and analogues was observed. | Specifically binds with OB , no obvious cross reaction with other analogues.[2] |
| Recovery (%) | Data not specified | Data not specified | Data not specified |
Note: Data is sourced from manufacturers' technical datasheets. Performance may vary between lots and laboratories.
Experimental Protocols
Below are generalized experimental protocols for RIA and ELISA for this compound measurement, based on commercially available kits.
Radioimmunoassay (RIA) Protocol (Competitive Binding)
-
Reagent Preparation: Reconstitute and dilute all reagents, including standards, antibody, and radiolabeled this compound, as per the kit instructions.
-
Assay Setup: Pipette standards, control samples, and unknown samples into respective tubes.
-
Antibody Addition: Add a fixed amount of anti-Obestatin antibody to all tubes (except for non-specific binding tubes).
-
Incubation: Vortex and incubate the tubes, typically overnight at 4°C, to allow for competitive binding.
-
Tracer Addition: Add radiolabeled this compound to all tubes.
-
Second Incubation: Vortex and incubate again, often overnight at 4°C.
-
Precipitation: Add a second antibody (precipitating antibody) and normal serum to all tubes (except total count tubes) to precipitate the primary antibody-antigen complexes. Incubate at room temperature.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated complexes.
-
Supernatant Removal: Carefully decant or aspirate the supernatant.
-
Radioactivity Counting: Measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the standards. Calculate the this compound concentration in the unknown samples from this curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Competitive)
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection reagents, according to the kit manual.
-
Plate Preparation: If the plate is not pre-coated, coat the microplate wells with a capture antibody. Block non-specific binding sites.
-
Standard and Sample Addition: Add standards, controls, and samples to the appropriate wells.
-
Biotinylated this compound Addition: Add a fixed amount of biotinylated this compound to each well.
-
Primary Antibody Addition: Add the primary anti-Obestatin antibody to each well.
-
Incubation: Incubate the plate, typically for several hours at room temperature or overnight at 4°C, to allow for competitive binding.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound reagents.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark to allow for color development.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the concentration of the standards. Determine the this compound concentration in the samples from this curve.
Workflow Visualization
The following diagrams illustrate the generalized workflows for RIA and competitive ELISA for this compound measurement.
Caption: Generalized workflow for Radioimmunoassay (RIA).
Caption: Generalized workflow for competitive ELISA.
Comparison Summary
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Competitive binding with a radiolabeled antigen. | Competitive binding with an enzyme-labeled antigen or antibody. |
| Label | Radioactive isotope (e.g., ¹²⁵I). | Enzyme (e.g., Horseradish Peroxidase). |
| Detection | Scintillation or gamma counting. | Colorimetric, fluorometric, or chemiluminescent signal. |
| Sensitivity | Historically considered more sensitive, though modern ELISAs can achieve comparable or better sensitivity.[3] | High sensitivity, often in the pg/ml range. |
| Specificity | Can be highly specific, but cross-reactivity with structurally similar molecules is a potential issue.[4] | Generally high specificity, especially with the use of monoclonal antibodies. Cross-reactivity should be assessed for each kit. |
| Throughput | Lower throughput, typically performed in tubes. | Higher throughput, suitable for 96-well plate format and automation. |
| Safety | Requires handling and disposal of radioactive materials, necessitating specialized facilities and training.[3] | Safer, as it does not involve radioactive substances. |
| Cost | Can be more expensive due to the cost of radioisotopes and waste disposal. | Generally more cost-effective. |
| Speed | Typically requires longer incubation times (often overnight). | Can be faster, with some kits offering results within a few hours. |
Conclusion
The choice between RIA and ELISA for this compound measurement depends on the specific requirements of the research.
-
RIA has been a longstanding method for hormone quantification and can offer high sensitivity. However, the use of radioactive materials presents significant safety, regulatory, and disposal challenges.
-
ELISA has emerged as a safer, more cost-effective, and higher-throughput alternative. Commercially available this compound ELISA kits demonstrate excellent sensitivity and specificity, making them a suitable choice for many research applications.
Recommendation: For most laboratories, particularly those not equipped to handle radioactive materials, ELISA is the recommended method for the quantification of this compound . The availability of high-quality commercial kits with good performance characteristics makes it an accessible and reliable technique.
It is crucial for researchers to validate any chosen assay in their own laboratory to ensure it meets the specific requirements of their study. Given the reported inconsistencies in this compound measurements, careful consideration of the assay's specificity and potential for cross-reactivity with other ghrelin-gene-derived peptides is paramount. The lack of direct cross-validation studies highlights a gap in the literature and underscores the need for such research to standardize this compound measurement across different platforms.
References
Obestatin's Dichotomous Roles: A Comparative Analysis in Wild-Type vs. Knockout Mouse Models
For researchers, scientists, and drug development professionals, understanding the nuanced effects of the peptide hormone Obestatin is critical. Derived from the same precursor as ghrelin, this compound has been a subject of intense scientific debate, with conflicting reports on its physiological functions. This guide provides a comprehensive comparison of this compound's effects in wild-type versus knockout mouse models, offering a clearer perspective on its potential as a therapeutic target.
The initial discovery of this compound suggested it acted as an anorectic hormone, opposing the orexigenic effects of ghrelin by suppressing food intake, reducing body weight gain, and inhibiting gastric emptying.[1][2] However, subsequent research has yielded inconsistent findings, with many studies failing to replicate these initial observations.[3][4] To dissect the true physiological role of this compound and its signaling mechanisms, researchers have turned to knockout mouse models, primarily focusing on the ghrelin receptor (GHSR) and the G-protein coupled receptor 39 (GPR39), its putative receptor.
Comparative Effects of this compound in Wild-Type and Knockout Mice
The following tables summarize the key quantitative findings from comparative studies on the effects of this compound in wild-type (WT), ghrelin knockout (ghrelin-/-), and GPR39 knockout (GPR39-/-) mice.
| Parameter Assessed | Mouse Model | Treatment | Key Findings | Reference |
| Food Intake | Wild-Type (ghrelin+/+) vs. Ghrelin Knockout (ghrelin-/-) | Intraperitoneal this compound | No significant effect on fasting-induced hyperphagia in either genotype. In fed mice, this compound was shown to inhibit ghrelin's orexigenic effect. | [1][3][5] |
| Gastric Emptying | Wild-Type (ghrelin+/+) vs. Ghrelin Knockout (ghrelin-/-) | Intraperitoneal this compound | No significant influence on gastric emptying in either genotype. This compound did not reverse the accelerated gastric emptying induced by ghrelin. | [1][3] |
| Gastric Contractility | Wild-Type (ghrelin+/+) vs. Ghrelin Knockout (ghrelin-/-) | This compound (in vitro) | This compound alone had no effect on EFS-induced contractions in fundic strips. However, it tended to reduce the excitatory effect of ghrelin in both genotypes. | [1][3] |
| Parameter Assessed | Mouse Model | Key Findings in Knockout Model | Reference |
| Gastric Emptying | GPR39 Knockout (GPR39-/-) | Significantly accelerated gastric emptying of a solid meal compared to wild-type mice. | [6] |
| Gastric Secretion | GPR39 Knockout (GPR39-/-) | Increased volume of gastric secretion after pylorus ligation, with no change in gastric acid secretion. | [6] |
| Body Weight & Composition | GPR39 Knockout (GPR39-/-) | Significantly higher mature body weight and body fat composition compared to wild-type mice. | [6] |
| Food Intake | GPR39 Knockout (GPR39-/-) | No difference in 24-hour food intake compared to wild-type, but reduced hyperphagia after fasting. | [6][7] |
| Metabolic Parameters | GPR39 Knockout (GPR39-/-) | Significantly increased cholesterol levels. | [6] |
| Gene Expression | GPR39 Knockout (GPR39-/-) | This compound failed to induce c-fos expression in the gastric mucosa, unlike in wild-type mice. | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.
Food Intake and Gastric Emptying Studies in Ghrelin Knockout Mice[1][3]
-
Animals: Male ghrelin+/+ and ghrelin-/- mice on a C57BL/6J background were used. Mice were individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified.
-
Food Intake Measurement: Mice were fasted for 18 hours. Following fasting, they received an intraperitoneal (i.p.) injection of either vehicle or this compound. Cumulative food intake was then measured at various time points (e.g., 30 minutes, 6 hours) post-injection.
-
Gastric Emptying Measurement (¹⁴C-Octanoic Acid Breath Test): After an 18-hour fast, mice were given a solid meal containing ¹⁴C-octanoic acid. Immediately after the meal, they received an i.p. injection of vehicle, ghrelin, this compound, or a combination of ghrelin and this compound. The rate of gastric emptying was determined by measuring the amount of ¹⁴CO₂ in the expired air over time.
Phenotyping of GPR39 Knockout Mice[6][7]
-
Generation of Knockout Mice: GPR39-/- mice were generated using standard homologous recombination techniques in embryonic stem cells. The genetic background of the mice was often a mix of Sv129 and C57BL/6.
-
Gastric Emptying Measurement: Similar to the protocol above, the ¹⁴C-octanoic acid breath test was used to measure the gastric emptying of a solid meal in GPR39-/- and wild-type littermates.
-
Gastric Secretion: Mice were fasted, and under anesthesia, the pylorus was ligated. Four hours later, the stomach contents were collected to measure the volume of gastric secretion and the concentration of gastric acid.
-
Body Composition Analysis: Body fat and lean mass were determined using techniques such as Dual-Energy X-ray Absorptiometry (DEXA).
-
Food Intake and Metabolic Monitoring: Mice were housed in metabolic cages to continuously monitor 24-hour food and water intake. Blood samples were collected to measure various metabolic parameters, including cholesterol levels.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound's downstream effects are believed to be mediated through the activation of several intracellular signaling cascades. In various cell types, including adipocytes and gastric cells, this compound has been shown to activate the PI3K/Akt and ERK1/2 pathways.[2][9][10] These pathways are crucial for processes like cell survival, proliferation, and metabolism.
Caption: this compound signaling cascade.
Experimental Workflow for Comparative Analysis
The logical flow of experiments to compare the effects of a peptide like this compound in wild-type versus knockout mice typically follows a structured path from in vivo observations to in vitro mechanistic studies.
Caption: Workflow for knockout mouse studies.
References
- 1. Effect of peripheral this compound on food intake and gastric emptying in ghrelin-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Effect of peripheral this compound on food intake and gastric emptying in ghrelin-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Altered gastrointestinal and metabolic function in the GPR39-obestatin receptor-knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound induction of early-response gene expression in gastrointestinal and adipose tissues and the mediatory role of G protein-coupled receptor, GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound regulates adipocyte function and protects against diet-induced insulin resistance and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Obestatin and Nesfatin-1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obestatin and Nesfatin-1 are two peptides with significant roles in metabolic regulation. While this compound is derived from the same preproghrelin gene as the orexigenic hormone ghrelin, Nesfatin-1 is cleaved from the precursor nucleobindin-2 (NUCB2). Both peptides have been implicated in a variety of physiological processes, including appetite control, glucose homeostasis, and cardiovascular function. Despite some overlapping physiological effects, their intracellular signaling mechanisms exhibit distinct characteristics. This guide provides a comparative analysis of this compound and Nesfatin-1 signaling, summarizing key quantitative data, detailing experimental protocols, and visualizing the respective pathways.
Comparative Summary of Signaling Pathways
The signaling pathways of this compound and Nesfatin-1 are complex and, in some aspects, still under investigation. A key difference lies in their receptor identification; while the receptor for Nesfatin-1 is yet to be identified but is strongly suggested to be a G-protein coupled receptor (GPCR), the initial proposed receptor for this compound, GPR39, is now highly contested.[1][2][3] This uncertainty surrounding their primary receptors makes a direct comparison of binding affinities challenging. However, downstream signaling events have been characterized for both peptides, revealing both unique and convergent pathways.
| Feature | This compound | Nesfatin-1 |
| Precursor | Preproghrelin[4] | Nucleobindin-2 (NUCB2)[4] |
| Receptor(s) | Controversial: GPR39 (disputed)[1][5], potential interaction with GLP-1R and GHS-R[6][7] | Unidentified, presumed to be a Gi/o or Gq-coupled GPCR[8][9] |
| Second Messengers | cAMP, Ca²⁺[10][11] | Ca²⁺, cAMP[4][8] |
| Key Signaling Pathways | - PI3K/Akt[10] - MAPK/ERK1/2[10] - cAMP/PKA/CREB[11] - AMPK[10] - mTOR[10] | - AMPK/mTOR[12] - MAPK/ERK[13] - PI3K/Akt[13] - PLC/PKC[14] - STAT3[13] |
| Reported Cellular Responses | - Inhibition of apoptosis[10] - Promotion of cell proliferation and survival[10] - Regulation of adipogenesis and lipolysis[15] - Modulation of insulin (B600854) secretion[7] | - Inhibition of apoptosis[13] - Regulation of glucose uptake and metabolism[16] - Modulation of ion channel activity[4] - Regulation of food intake and energy homeostasis[17] |
Quantitative Data on Signaling Events
Quantitative data directly comparing the signaling potency of this compound and Nesfatin-1 is scarce in the literature. However, some studies provide values for individual peptides.
| Parameter | Peptide | Value | Cell System/Tissue |
| Binding Affinity (Kd) | Nesfatin-1 | 0.17 nM | NB41A3 neuroblastoma cells |
| Nesfatin-1 | 0.79 nM | Mouse hypothalamus |
Note: Due to the controversy surrounding this compound's receptor, reliable binding affinity data is not available.
Signaling Pathway Diagrams
This compound Signaling Pathway
Caption: Putative signaling pathways of this compound.
Nesfatin-1 Signaling Pathway
Caption: Overview of Nesfatin-1 signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted to perform a comparative analysis of this compound and Nesfatin-1 signaling.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a radiolabeled ligand to its receptor in cell membranes.[3][6][18]
Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, radiolabeled ligand at various concentrations (for saturation assays) or a fixed concentration (for competition assays), and varying concentrations of unlabeled competitor ligand.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
For saturation binding, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the inhibitory constant (Ki).
-
Intracellular Calcium Measurement
This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon peptide stimulation.[1][5][19][20]
Methodology:
-
Cell Preparation:
-
Seed cells on glass coverslips and culture overnight.
-
-
Fura-2 AM Loading:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
Incubate the cells with Fura-2 AM (typically 1-5 µM) in the dark at room temperature or 37°C for 30-60 minutes.
-
Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before adding the stimulus.
-
Add this compound or Nesfatin-1 to the perfusion chamber and record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²⁺]i.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using the Grynkiewicz equation, which requires determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
cAMP Immunoassay
This protocol outlines a competitive enzyme immunoassay (EIA) for the quantification of intracellular cyclic AMP (cAMP) levels.[2][7][21][22]
Methodology:
-
Cell Stimulation:
-
Culture cells in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound or Nesfatin-1 for a defined period.
-
-
Cell Lysis:
-
Lyse the cells using the lysis buffer provided in the immunoassay kit.
-
-
cAMP Measurement:
-
Perform the competitive EIA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and cAMP standards to wells of a microplate pre-coated with an anti-cAMP antibody.
-
Adding a fixed amount of HRP-conjugated cAMP, which competes with the cAMP in the sample/standard for antibody binding.
-
Incubating to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Adding a substrate that is converted by HRP to a colored product.
-
-
-
Data Analysis:
-
Measure the absorbance of the colored product using a microplate reader. The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Western Blot for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated (activated) ERK1/2 by Western blotting.[8][12][23][24]
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to near confluence and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with this compound or Nesfatin-1 for various times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of p-ERK1/2 to total ERK1/2.
-
Conclusion
This compound and Nesfatin-1, despite their distinct origins, both play crucial roles in cellular signaling and metabolic regulation. While Nesfatin-1 signaling appears to be more extensively characterized, particularly its links to calcium mobilization and the AMPK/mTOR pathway, the signaling cascade of this compound remains more enigmatic, with ongoing debate about its primary receptor. The provided protocols offer a framework for researchers to conduct direct comparative studies, which are essential to fully elucidate the similarities and differences in the signaling mechanisms of these two important peptides. Such studies will be invaluable for understanding their physiological functions and for the development of novel therapeutic strategies targeting metabolic and other related disorders.
References
- 1. hellobio.com [hellobio.com]
- 2. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. “Sibling” battle or harmony: crosstalk between nesfatin-1 and ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Nesfatin-1 Receptor: Distribution, Signaling and Increasing Evidence for a G Protein-Coupled Receptor – A Systematic Review [frontiersin.org]
- 14. Nesfatin-1 increases intracellular calcium concentration by protein kinase C activation in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nesfatin-1 Action in the Brain Increases Insulin Sensitivity Through Akt/AMPK/TORC2 Pathway in Diet-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ghrelin, des-acyl ghrelin and nesfatin-1 in gastric X/A-like cells: Role as regulators of food intake and body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
The Obestatin Receptor Controversy: A Comparative Guide to GPR39 Binding Specificity
For decades, the identity of the physiological receptor for the peptide hormone Obestatin has been a subject of intense scientific debate. Initially hailed as the endogenous ligand for the G protein-coupled receptor 39 (GPR39), subsequent research has cast significant doubt on this pairing, proposing alternative candidates and leaving the field with a compelling puzzle. This guide provides a comprehensive comparison of the experimental evidence, objectively validating the specificity of this compound receptor binding and offering detailed insights into the methodologies employed.
The initial groundbreaking study in 2005 first reported that this compound, a peptide derived from the same precursor as ghrelin, binds to and activates GPR39, appearing to counteract ghrelin's appetite-stimulating effects. However, this finding has been difficult to replicate, with numerous independent research groups unable to demonstrate a direct interaction between this compound and GPR39.[1][2][3][4][5][6] This has led to a paradigm shift, with many in the scientific community now considering GPR39 to be an orphan receptor for which the true endogenous ligand is the divalent cation, Zinc (Zn2+).[1][2][3][6][7]
This guide will delve into the conflicting data, presenting evidence for and against GPR39 as the this compound receptor, as well as exploring alternative binding partners.
Evidence for GPR39 as the this compound Receptor
The primary evidence supporting the this compound-GPR39 interaction comes from the initial discovery paper. This study reported specific binding of radiolabeled this compound to cells expressing GPR39 and demonstrated this compound-induced activation of downstream signaling pathways. Some subsequent studies have also suggested a functional link between this compound and GPR39 in specific contexts, such as in human adipose tissue and certain cancer cell lines.[8][9]
Evidence Against GPR39 as the this compound Receptor and the Emergence of Zinc
A larger body of evidence now contradicts the initial findings. Multiple independent laboratories have failed to show specific binding of radiolabeled this compound to GPR39-expressing cells.[3][6] Furthermore, functional assays measuring downstream signaling pathways, such as inositol (B14025) phosphate (B84403) turnover, cAMP production, and β-arrestin recruitment, have consistently shown activation by Zinc but not by this compound in GPR39-transfected cells.[1][2][3][6]
Zinc has been shown to be a potent activator of GPR39, with EC50 values in the micromolar to nanomolar range, depending on the cell type and signaling pathway measured.[1][7][10] This has led to the widely accepted hypothesis that GPR39 functions as a zinc-sensing receptor.
Alternative Receptors for this compound
The lack of a definitive receptor for this compound has led researchers to investigate other potential candidates. The most prominent among these are the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Ghrelin Receptor (GHS-R).
-
Glucagon-Like Peptide-1 Receptor (GLP-1R): Some studies have suggested that this compound can bind to and signal through the GLP-1R, particularly in pancreatic β-cells and adipocytes.[11][12] However, other research has failed to confirm this interaction, with studies showing no direct binding of this compound to GLP-1R-expressing cells.[11][12][13]
-
Ghrelin Receptor (GHS-R): More recent evidence has proposed that this compound may exert some of its effects, particularly on insulin (B600854) secretion, through the ghrelin receptor, GHS-R.[12][13][14] This is a particularly intriguing hypothesis given that this compound and ghrelin are derived from the same precursor peptide. However, the exact nature of this interaction, whether direct or allosteric, remains to be fully elucidated.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the discrepancies in the binding and functional activation of GPR39 by this compound and Zinc.
Table 1: GPR39 Binding Affinity
| Ligand | Receptor | Cell Line | Binding Assay | Reported Kd / Ki | Reference |
| 125I-Obestatin | GPR39 | CHO | Radioligand Binding | ~1 nM | Zhang et al., 2005 |
| 125I-Obestatin | GPR39 | COS-7, CHO | Radioligand Binding | No specific binding detected | Holst et al., 2007[1] |
Table 2: GPR39 Functional Activity
| Ligand | Receptor | Cell Line | Functional Assay | Reported EC50 / IC50 | Reference |
| This compound | GPR39 | CHO | cAMP accumulation | Not reported | Zhang et al., 2005 |
| This compound | GPR39 | COS-7 | Inositol Phosphate Turnover | No effect | Holst et al., 2007[1] |
| This compound | GPR39 | COS-7 | cAMP accumulation | No effect | Holst et al., 2007[1] |
| This compound | GPR39 | HEK293 | Calcium Mobilization | No effect | Lauwers et al., 2006[2] |
| Zinc (Zn2+) | GPR39 | COS-7 | Inositol Phosphate Turnover | 22 ± 4 µM | Holst et al., 2007[1] |
| Zinc (Zn2+) | GPR39 | COS-7 | cAMP accumulation | 7.3 ± 2 µM | Holst et al., 2007[1] |
| Zinc (Zn2+) | GPR39 | Human Keratinocytes | Calcium Mobilization | Sub-nanomolar range | Popovics & Stewart, 2011[7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of this compound receptor binding.
Radioligand Competition Binding Assay
This assay is used to determine the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a receptor.
1. Membrane Preparation:
-
Cells stably or transiently expressing the receptor of interest (e.g., GPR39) are harvested.
-
Cells are lysed in a hypotonic buffer (e.g., 50mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
A fixed concentration of radiolabeled ligand (e.g., 125I-Obestatin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or other test compounds).
-
The binding buffer typically contains protease inhibitors and BSA to prevent ligand degradation and non-specific binding (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, 40 µg/ml bacitracin).[1]
-
The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any remaining unbound radioactivity.
4. Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
The data is then analyzed to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
Functional Assay: Intracellular Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors.
1. Cell Preparation:
-
Cells expressing the receptor of interest are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific time at 37°C.
-
After loading, the cells are washed to remove excess dye.
2. Ligand Stimulation and Measurement:
-
The plate is placed in a fluorometric imaging plate reader or a fluorescence microscope.
-
Baseline fluorescence is measured before the addition of the ligand.
-
The ligand (e.g., this compound or Zinc) is added to the wells, and the change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an increase in intracellular calcium.
3. Data Analysis:
-
The change in fluorescence is quantified and plotted against the ligand concentration to generate a dose-response curve.
-
From this curve, the EC50 (the concentration of ligand that produces 50% of the maximal response) can be determined.
Functional Assay: cAMP Accumulation
This assay measures the production of cyclic AMP (cAMP), a common second messenger for Gs-coupled receptors.
1. Cell Stimulation:
-
Cells expressing the receptor are incubated with the test ligand (e.g., this compound or Zinc) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The incubation is carried out for a specific time at 37°C.
2. Cell Lysis and cAMP Measurement:
-
The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
3. Data Analysis:
-
The amount of cAMP produced is normalized to the protein concentration of the cell lysate.
-
A dose-response curve is generated by plotting the cAMP concentration against the ligand concentration to determine the EC50.
Visualizations
The following diagrams illustrate key concepts in the validation of this compound receptor binding.
Caption: Proposed GPR39 signaling pathway activated by Zinc.
Caption: Experimental workflow of a competitive binding assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound does not activate orphan G protein-coupled receptor GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR39: a Zn2+-activated G protein-coupled receptor that regulates pancreatic, gastrointestinal and neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fundamental structural and biochemical features for the this compound/GPR39 system mitogenic action | Semantic Scholar [semanticscholar.org]
- 10. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Obestatin and Liraglutide
A comprehensive guide for researchers and drug development professionals on the contrasting and comparable metabolic actions of the controversial peptide Obestatin and the established therapeutic Liraglutide (B1674861).
In the landscape of metabolic research and therapeutic development, a clear understanding of the mechanisms and effects of bioactive peptides is paramount. This guide provides a detailed comparison of this compound, a peptide with a debated physiological role, and Liraglutide, a well-established glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity. We present a synthesis of experimental data, detail key experimental protocols, and visualize the intricate signaling pathways involved.
Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative effects of this compound and Liraglutide on key metabolic parameters as reported in various experimental and clinical studies.
Table 1: Effects on Body Weight and Food Intake
| Parameter | This compound | Liraglutide |
| Effect on Body Weight | Controversial: Some studies in rodents report decreased body weight gain[1][2], while others show no significant effect[3][4]. One study noted a reduction in final body weight in rats with prolonged administration[5]. | Consistent and significant weight loss in humans. The SCALE Obesity and Prediabetes trial showed a mean weight loss of 8.4 ± 7.3 kg over 56 weeks with 3.0 mg/day Liraglutide plus lifestyle intervention, compared to 2.8 ± 6.5 kg with placebo[6]. Another study reported a 4 to 6 kg weight loss compared to placebo[7]. |
| Effect on Food Intake | Controversial: Initial reports suggested suppression of food intake in rodents[8]. Some studies confirmed this with acute administration of specific doses[1], while a majority of studies found no effect on food intake[3][4]. | Consistently reduces food intake in both animal models and humans[9][10]. This is a primary mechanism for its weight loss effects[11]. |
| Supporting Data | In one rodent study, this compound administration (10-100 nmol/kg i.p. in mice; 100-300 nmol/kg i.p. in rats) acutely inhibited feeding[1]. 7-day treatment in mice decreased body weight gain and food consumption[2]. Conversely, another study found no change in 24h cumulative food intake or body weight in rats with continuous infusion of up to 1000 nmol/kg/day for seven days[4]. | In the SCALE Diabetes trial, 56 weeks of treatment with 3.0 mg and 1.8 mg liraglutide resulted in body weight reductions of 6% and 5% respectively, compared to 2% with placebo[12]. A separate study showed that 50% of individuals on 3.0 mg liraglutide achieved ≥5.0% body weight reduction[12]. |
Table 2: Effects on Glucose Metabolism
| Parameter | This compound | Liraglutide |
| Effect on Glucose Homeostasis | Reports suggest positive effects on glucose homeostasis[13]. It has been shown to lower serum glucose levels in diabetic rats[5][14]. Some studies indicate it can enhance glucose uptake in adipocytes[15]. However, one study found no alteration in glucose or insulin (B600854) responses during an IPGTT in rats[4]. | Well-established role in improving glycemic control. It enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) secretion, and lowers blood glucose levels[16]. |
| Effect on Insulin Secretion | Controversial: One study reported that this compound potentiated glucose-stimulated insulin secretion in β-cells and pancreatic islets[17]. Another study found no effect on insulin release from isolated islets in vitro[4]. | Stimulates insulin secretion in a glucose-dependent manner[11]. |
| Supporting Data | In type 2 diabetic rats, chronic this compound treatment significantly decreased serum glucose levels[14]. In vitro studies have shown this compound to increase glucose uptake in adipocytes[18]. | In a large clinical trial, liraglutide treatment was associated with a significant reduction in HbA1c levels, indicating improved glycemic control[12]. |
Table 3: Effects on Lipid Metabolism and Adipogenesis
| Parameter | This compound | Liraglutide |
| Effect on Lipid Profile | Has been shown to improve lipid metabolism[19][20][21]. In diabetic rats, this compound treatment led to a significant decrease in triglycerides and total cholesterol[14]. | Improves lipid profiles. It has been shown to reduce triglycerides and may have beneficial effects on other cardiovascular risk factors[22]. |
| Effect on Adipogenesis | Promotes adipogenesis[19][20][21]. | Induces adipogenic differentiation of preadipocytes[23][24]. |
| Supporting Data | Chronic this compound therapy in diabetic rats significantly reduced serum triglyceride and total cholesterol levels[14]. | Liraglutide treatment in obese patients with and without type 2 diabetes resulted in a decrease in serum triglycerides[22]. In vitro, liraglutide promoted the expression of key adipogenic transcription factors C/EBPα and PPARγ in a dose-dependent manner[23][24]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the metabolic effects of this compound and Liraglutide.
This compound: Glucose Uptake Assay in Isolated Rat Adipocytes
This protocol describes the method used to assess the effect of this compound on glucose uptake in primary rat adipocytes.
-
Adipocyte Isolation: Epididymal fat pads are excised from Wistar rats. The tissue is minced and digested with collagenase in a shaking water bath. The resulting cell suspension is filtered to remove undigested tissue, and the adipocytes are washed and collected.
-
Glucose Uptake Assay: Isolated adipocytes are incubated in a buffer containing radiolabeled 2-deoxy-D-[1-³H]glucose with or without varying concentrations of this compound and/or insulin.
-
Measurement: After the incubation period, the reaction is stopped, and the cells are washed to remove extracellular radiolabeled glucose. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.
-
Data Analysis: Glucose uptake is normalized to the protein content of the adipocytes. The results are expressed as a percentage of the basal or insulin-stimulated glucose uptake.
This protocol is based on methodologies described in studies investigating this compound's effect on adipocyte metabolism[18][25].
Liraglutide: Adipogenic Differentiation of 3T3-L1 Cells
This protocol outlines the procedure to study the effect of Liraglutide on the differentiation of preadipocytes into mature adipocytes.
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.
-
Induction of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., isobutylmethylxanthine, dexamethasone, and insulin) and varying concentrations of Liraglutide (e.g., 0, 10, 100, or 1,000 nM)[23][24].
-
Maintenance: After 2-3 days, the differentiation medium is replaced with a maintenance medium containing insulin and the respective concentrations of Liraglutide. The medium is changed every 2 days.
-
Assessment of Adipogenesis:
-
Oil Red O Staining: On day 5 or later, cells are fixed and stained with Oil Red O to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes. The stain can be extracted and quantified spectrophotometrically[23][24].
-
Gene Expression Analysis: At various time points during differentiation, total RNA is extracted from the cells. The expression levels of key adipogenic marker genes, such as PPARγ and C/EBPα, are quantified using quantitative real-time PCR (qRT-PCR)[23][24].
-
Signaling Pathways
The metabolic effects of this compound and Liraglutide are mediated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Discussion and Conclusion
This comparative guide highlights the significant differences and few similarities between this compound and Liraglutide. Liraglutide's metabolic effects are well-characterized and clinically validated, making it a cornerstone in the management of type 2 diabetes and obesity. Its mechanism of action through the GLP-1 receptor is clearly defined, leading to consistent and predictable outcomes on glucose metabolism, appetite, and body weight.
In stark contrast, the physiological role of this compound remains enigmatic. The initial excitement surrounding its discovery as a potential anorexigenic hormone has been tempered by numerous conflicting reports. While some preclinical data suggest beneficial effects on glucose and lipid metabolism, the lack of a definitively identified receptor and the inconsistency of its effects on food intake and body weight in different studies pose significant challenges to its consideration as a therapeutic agent.
For researchers, the conflicting data on this compound presents an opportunity for further investigation to clarify its true physiological function and receptor identity. For drug development professionals, Liraglutide serves as a benchmark for the efficacy and mechanism of incretin-based therapies, while the story of this compound underscores the importance of rigorous validation and reproducibility in the preclinical stages of drug discovery.
References
- 1. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic effects of chronic this compound infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Anti-obesity Therapies and their Different Effects and Safety Profiles: A Critical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. dovepress.com [dovepress.com]
- 11. Liraglutide Modulates Appetite and Body Weight Through Glucagon-Like Peptide 1 Receptor–Expressing Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Liraglutide improves adipose tissue remodeling and mitochondrial dynamics in a visceral obesity model induced by a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation the Effect of Chronic this compound Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. agewellatl.net [agewellatl.net]
- 17. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of liraglutide on weight reduction and metabolic parameters in obese patients with and without type 2 diabetes mellitus | Medicina Universitaria [elsevier.es]
- 23. Liraglutide suppresses proliferation and induces adipogenic differentiation of 3T3-L1 cells via the Hippo-YAP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. This compound inhibits lipogenesis and glucose uptake in isolated primary rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Obestatin and Des-acyl Ghrelin for Researchers and Drug Development Professionals
An objective analysis of two peptides derived from the same precursor, preproghrelin, reveals distinct and sometimes opposing biological activities. This guide synthesizes experimental data to provide a clear comparison of obestatin and des-acyl ghrelin, offering insights for future research and therapeutic development.
This compound and des-acyl ghrelin, both products of the preproghrelin gene, present a fascinating case of sibling peptides with divergent functions.[1] While initially, this compound was proposed to counteract the orexigenic effects of its counterpart, acylated ghrelin, its true physiological role and that of the more abundant des-acyl ghrelin have been subjects of intense investigation and debate.[1] This guide provides a comprehensive, data-driven comparison of their biological effects and signaling mechanisms to aid researchers in navigating the complexities of this system.
Comparative Overview of Biological Functions
The following table summarizes the key biological activities of this compound and des-acyl ghrelin based on experimental evidence.
| Feature | This compound | Des-acyl Ghrelin |
| Primary Proposed Function | Anorexigenic (appetite-suppressing), though this is controversial.[1] | Pleiotropic effects, including modulation of food intake, anti-apoptotic actions, and metabolic regulation.[2][3] |
| Receptor | Initially proposed as GPR39, but this is highly debated and not consistently reproduced.[4][5][6] The GLP-1 receptor has also been suggested.[7] | Receptor is currently unknown, but its actions are independent of the ghrelin receptor (GHSR-1a).[3][8] |
| Effect on Food Intake | Reports are conflicting. Some studies show inhibition of food intake, while others report no significant effect.[1][4][9] | Central administration has been shown to stimulate food intake by activating orexin (B13118510) neurons.[2][8] |
| Metabolic Effects | Modulates glucose-stimulated insulin (B600854) secretion, promotes adipogenesis, and may protect against diet-induced insulin resistance.[7][9][10] | Improves insulin sensitivity and can modulate macrophage polarization in adipose tissue.[11] |
| Cardiovascular Effects | Exerts cardioprotective effects, promotes vasodilation through the nitric oxide pathway, and may be beneficial in heart failure.[9][12] | Inhibits apoptosis in cardiomyocytes and endothelial cells.[3] |
| Role in Cancer | Its role is not well-defined, but it may be involved in the mitogenesis of gastric cancer cells and its expression is altered in some tumors.[9][13][14][15] | Can have both proliferative and anti-proliferative effects on different cancer cell lines, independent of GHSR-1a.[15][16] |
| Gastrointestinal Motility | Inhibits gastroduodenal motility in the fed state.[17][18][19][20] | Inhibits antral motility in the fasted state.[17][18][19][20] |
Signaling Pathways
The signaling mechanisms of this compound and des-acyl ghrelin are still being elucidated and are often independent of the classical ghrelin receptor pathway.
This compound Signaling
This compound's signaling is complex and appears to be cell-type specific. In some contexts, it has been shown to activate pro-survival and metabolic pathways.
Caption: Proposed signaling pathways for this compound.
In various cell types, including adipocytes and cancer cells, this compound has been shown to activate the PI3K/Akt and ERK1/2 pathways.[9][10][14] This activation can lead to downstream effects such as the regulation of mTORC1, which is crucial for cell growth and metabolism.[10]
Des-acyl Ghrelin Signaling
Des-acyl ghrelin exerts its effects through a GHSR-1a-independent mechanism, often involving similar pro-survival kinases as this compound.
Caption: Signaling pathways for des-acyl ghrelin.
In cardiomyocytes and endothelial cells, des-acyl ghrelin has been demonstrated to inhibit apoptosis through the activation of the ERK1/2 and PI3K/Akt pathways.[3] In the hypothalamus, it can increase intracellular calcium in orexin neurons, leading to their activation and a subsequent increase in food intake.[2][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of common experimental protocols used in the study of this compound and des-acyl ghrelin.
Intracerebroventricular (ICV) Administration for Food Intake Studies
This protocol is used to assess the central effects of the peptides on appetite.
Caption: Workflow for ICV food intake experiments.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Surgical Preparation: Animals are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle. Animals are allowed to recover for a specified period.
-
Peptide Administration: this compound, des-acyl ghrelin, or a vehicle control is injected directly into the ventricle via the cannula.
-
Food Intake Measurement: Following injection, pre-weighed food is provided, and the amount consumed is measured at various time points.
-
Data Analysis: Food intake is compared between the different treatment groups.
In Vitro Cell Proliferation Assay (e.g., MTT Assay)
This method is employed to determine the effect of the peptides on the growth of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells (e.g., gastric, breast) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound, des-acyl ghrelin, or a control.
-
Incubation: The plates are incubated for a set period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate cell proliferation.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the activation of specific proteins in signaling pathways.
Methodology:
-
Cell/Tissue Treatment: Cells or tissues are treated with this compound, des-acyl ghrelin, or a control for a specified time.
-
Protein Extraction: Proteins are extracted from the cells or tissues using lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins (e.g., Akt, ERK1/2).
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the level of protein activation.
Conclusion
This compound and des-acyl ghrelin, despite their common origin, exhibit distinct and complex biological profiles. The initial hypothesis of a simple antagonistic relationship with acylated ghrelin has given way to a more nuanced understanding of their individual roles in metabolism, cardiovascular health, and cell growth. For researchers and drug development professionals, a clear appreciation of these differences is paramount. The conflicting data, particularly regarding this compound's effect on food intake, underscore the need for standardized experimental protocols and further investigation into their respective receptors and signaling pathways. Future research aimed at identifying the elusive receptors for both peptides will be critical in fully unlocking their therapeutic potential.
References
- 1. The ghrelin/obestatin balance in the physiological and pathological control of growth hormone secretion, body composition and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ghrelin and des-acyl ghrelin inhibit cell death in cardiomyocytes and endothelial cells through ERK1/2 and PI 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Des-acyl ghrelin induces food intake by a mechanism independent of the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Des-acyl Ghrelin on Insulin Sensitivity and Macrophage Polarization in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound regulates cardiovascular function and promotes cardioprotection through the nitric oxide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Frontiers | Ghrelin and Breast Cancer: Emerging Roles in Obesity, Estrogen Regulation, and Cancer [frontiersin.org]
- 17. Ghrelin, Des-Acyl Ghrelin, and this compound: Regulatory Roles on the Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ghrelin, des-acyl ghrelin and this compound on the gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wjgnet.com [wjgnet.com]
- 20. Different effects of ghrelin, des-acyl ghrelin and this compound on gastroduodenal motility in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Contrasting Roles of Obestatin and Doxorubicin in Cancer Cell Fate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of apoptosis, or programmed cell death, is a critical area of cancer research. While the initial interest in Obestatin, a peptide derived from the ghrelin gene, included its potential role in modulating cell death, the existing body of scientific evidence points towards a function in promoting cell survival and proliferation rather than inducing apoptosis in cancer cells. This guide provides a comprehensive comparison of the cellular effects of this compound with the well-established pro-apoptotic chemotherapeutic agent, Doxorubicin (B1662922). By presenting the contrasting mechanisms and experimental data, this guide aims to offer a clear, evidence-based perspective on the role of this compound in the context of cancer cell fate.
Comparative Analysis of Cellular Effects
The following tables summarize the quantitative data on the effects of this compound and Doxorubicin on cancer cell lines. The data for this compound highlights its proliferative and anti-apoptotic properties, whereas the data for Doxorubicin demonstrates its potent pro-apoptotic activity.
Table 1: Effects of this compound on Cancer and Other Cell Lines
| Cell Line | This compound Concentration | Observed Effect | Quantitative Data | Reference |
| AGS (Gastric Adenocarcinoma) | 100 nM | Increased cell proliferation | 162 ± 1% increase in BrdU incorporation | [1] |
| AGS (Gastric Adenocarcinoma) | 200 nM | Increased cell proliferation | 181 ± 2% increase in BrdU incorporation | [1] |
| KATO-III (Gastric Cancer) | Not specified | Enhanced cell proliferation | Activation of ERK1/2 phosphorylation | [2][3] |
| Pancreatic β-cells (non-cancerous) | 100 nmol/l | Reduced apoptosis | Significant reduction in Hoechst staining of apoptotic nuclei and caspase-3 activation | [4] |
Table 2: Pro-Apoptotic Effects of Doxorubicin on Breast Cancer Cell Lines
| Cell Line | Doxorubicin Concentration | Duration of Treatment | Observed Effect | Quantitative Data | Reference |
| MCF-7 | 0.25 μg/ml | 48 hours | Induction of apoptosis | 76.1% of cells were in early apoptosis (Annexin V positive) | [5] |
| MCF-7 | 200 nM | Not specified | Increased Apoptosis | ~7-fold increase in Bax/Bcl-2 ratio | [6] |
| MDA-MB-231 | 200 nM | Not specified | Increased Apoptosis | ~2-fold increase in Bax/Bcl-2 ratio | [6] |
| MCF-7 | 1.85 µM | Not specified | Increased Apoptosis | 12.5% apoptotic cells | [7] |
| AMJ13 | 1000 µg/ml | Not specified | Inhibition of proliferation | 58.8% inhibition | [8][9] |
Table 3: IC50 Values of Doxorubicin in Various Breast Cancer Cell Lines
| Cell Line | IC50 Value | Duration of Treatment | Assay | Reference |
| MCF-7 | 2.50 μM | 24 hours | MTT | [10] |
| MCF-7 | 8306 nM | 48 hours | SRB | [6] |
| MDA-MB-231 | 6602 nM | 48 hours | SRB | [6] |
| MCF-7 | 0.417 µg/ml | Not specified | SRB | [5] |
Signaling Pathways
The signaling pathways activated by this compound are starkly different from those triggered by Doxorubicin, reflecting their opposing effects on cell fate.
This compound's Pro-Proliferative and Anti-Apoptotic Signaling
In gastric cancer cells, this compound has been shown to stimulate proliferation through a pathway involving G-protein coupled receptors, leading to the activation of the PI3K/Akt and ERK1/2 pathways.[2][3] In other cell types, its anti-apoptotic effects are also mediated by these pro-survival kinases.[4]
Doxorubicin's Pro-Apoptotic Signaling
Doxorubicin induces apoptosis through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). This leads to DNA damage, activation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, and subsequent activation of executioner caspases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of this compound and Doxorubicin.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.
-
2. BrdU (Bromodeoxyuridine) Incorporation Assay
-
Principle: This immunoassay detects DNA synthesis in proliferating cells. BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of dividing cells. An anti-BrdU antibody is then used to detect the incorporated BrdU.
-
Protocol Outline:
-
Culture cells in a 96-well plate and treat with the test compound.
-
Add BrdU to the culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol Outline:
-
Induce apoptosis in cells by treating with the test compound (e.g., Doxorubicin).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the different cell populations.
-
2. Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner caspase in apoptosis. This assay measures the activity of caspase-3 using a synthetic substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.
-
Protocol Outline:
-
Treat cells to induce apoptosis.
-
Lyse the cells to release their contents, including active caspases.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubate to allow the enzyme to cleave the substrate.
-
Measure the absorbance or fluorescence of the released molecule using a microplate reader.
-
Conclusion
The available scientific evidence does not support a pro-apoptotic role for this compound in cancer cells. Instead, studies consistently demonstrate that this compound promotes cell proliferation and survival in various cell types, including some cancer cell lines, through the activation of pro-survival signaling pathways such as PI3K/Akt and ERK1/2. This stands in stark contrast to the action of conventional chemotherapeutic agents like Doxorubicin, which effectively induce apoptosis through DNA damage and activation of caspase cascades. For researchers and drug development professionals, this distinction is critical. While this compound may hold therapeutic potential in other contexts, such as regenerative medicine or metabolic diseases, its role in oncology appears to be one that favors cancer cell growth and survival. Future research aimed at modulating cancer cell fate should consider the proliferative signaling initiated by this compound.
References
- 1. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of extracellular signal-regulated kinases and proliferation in the human gastric cancer cells KATO-III by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse and Complementary Effects of Ghrelin and this compound [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Modulation of doxorubicin cytotoxicity by resveratrol in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. advetresearch.com [advetresearch.com]
- 9. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
Unveiling the Transcriptomic Landscape of Obestatin-Treated Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of a bioactive peptide like obestatin is paramount. This guide provides a comparative analysis of the transcriptomic changes observed in cells upon treatment with this compound, drawing from available experimental data. While comprehensive, high-throughput transcriptomic studies remain to be fully elucidated in publicly available literature, this document synthesizes findings from targeted gene expression analyses to offer insights into the cellular and molecular responses to this compound.
Comparative Analysis of Gene Expression Changes
This compound, a peptide derived from the same precursor as ghrelin, has been shown to modulate a variety of cellular processes, including proliferation, differentiation, and metabolism. The following tables summarize the observed changes in the expression of key genes in different cell types following this compound treatment, as documented in various studies. It is important to note that this data is primarily derived from targeted gene expression assays such as RT-PCR, rather than whole-genome transcriptomic screens like RNA-seq or microarrays.
Table 1: Gene Expression Changes in Adipocytes (e.g., 3T3-L1 cells)
| Gene | Function | Effect of this compound Treatment | Reference |
| c-fos | Early response gene, cell proliferation, differentiation | Upregulation | [1] |
| C/EBPα | Adipogenesis, lipid metabolism | Upregulation | [1] |
| PPARγ | Adipogenesis, lipid metabolism | Upregulation | [1] |
| SIRT1 | Glucose metabolism, insulin (B600854) sensitivity | Upregulation | [2] |
| GLUT4 | Glucose transporter | Increased translocation to membrane | [1][2] |
Table 2: Gene Expression Changes in Pancreatic β-cells and Islets
| Gene | Function | Effect of this compound Treatment | Reference |
| Insulin | Glucose homeostasis | Upregulation | [3] |
| GLP-1R | β-cell survival and function | Upregulation | [3] |
| IRS-2 | Insulin signaling | Upregulation | [3] |
| Ngn3 | Endocrine differentiation | Modulation | [4] |
| FGFRs | Pancreatic development | Modulation | [4] |
| Notch receptors | Pancreatic development | Modulation | [4] |
Table 3: Gene Expression Changes in Other Cell Types (e.g., Muscle Precursors)
| Gene | Function | Effect of this compound Treatment | Reference |
| Myogenin | Muscle differentiation | Upregulation | [4] |
| MHC | Muscle differentiation | Upregulation | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression through the activation of specific intracellular signaling cascades. The PI3K/Akt and ERK/MAPK pathways have been identified as central mediators of this compound's action in various cell types.
References
Independent Replication of Seminal Obestatin Studies: A Comparative Guide
The discovery of Obestatin, a peptide derived from the same precursor as the appetite-stimulating hormone ghrelin, was initially met with significant excitement in the scientific community. The seminal study by Zhang et al. in 2005 suggested that this compound had opposing effects to ghrelin, acting as an anorexigenic hormone that suppressed food intake, reduced body weight gain, and inhibited gut motility.[1] This finding opened up the potential for new therapeutic avenues in the fight against obesity. However, the initial excitement was soon tempered by a wave of independent studies that failed to replicate these key findings, leading to a decade and a half of scientific debate. This guide provides an objective comparison of the seminal this compound studies and the subsequent independent replication efforts, presenting the conflicting experimental data and methodologies.
Comparison of Effects on Food Intake and Body Weight
The primary claim of the seminal this compound study was its ability to reduce food intake and body weight. The table below summarizes the quantitative data from the original study and several independent replication attempts.
| Study | Animal Model | This compound Dose & Route | Reported Effect on Food Intake | Reported Effect on Body Weight |
| Zhang et al. (2005) | Male Sprague-Dawley rats | 1, 3, 10 µmol/kg; IP | Suppressed food intake in a dose-dependent manner. | Decreased body weight gain over 8 days with daily injections. |
| Holst et al. (2007) | Male C57BL/6J mice | 0.25, 2.5 mg/kg (approx. 100, 1000 nmol/kg); IP | No significant and reproducible effect on acute food intake in freely fed or fasted mice.[2][3] | Not reported for long-term studies. |
| Nogueiras et al. (2007) | Male Wistar rats and C57BL/6 mice | 10, 100, 1000 nmol/kg; IP, ICV | No effect on spontaneous or ghrelin-induced food intake.[4] | No effect on body weight after 7 days of ICV infusion.[4] |
| Lagaud et al. (2007) | Male C57BL/6 mice and Zucker rats | 10-100 nmol/kg (mice), 100-300 nmol/kg (rats); IP | Inhibited feeding, but with a U-shaped dose-response.[5] | Decreased body weight gain in mice over a 7-day period.[5][6] |
| Green et al. (2007) | Male NIH Swiss mice | 1 µmol/kg; IP | Reduced food intake in a 15-minute feeding period.[7] | Not reported for long-term studies. |
| Zizzari et al. (2007) | Male C57Bl/6 mice | 1 µmol/kg; IP | No effect on its own, but inhibited ghrelin's orexigenic effect in fed mice.[8] | Not reported for long-term studies. |
The GPR39 Receptor Controversy
A key part of the original this compound discovery was the identification of the orphan G protein-coupled receptor, GPR39, as its cognate receptor.[1] This interaction was proposed to mediate the anorexigenic effects of this compound. However, this finding has been a major point of contention, with numerous studies failing to confirm the binding of this compound to GPR39 or any subsequent signaling activation.
| Study | Experimental System | Key Findings |
| Zhang et al. (2005) | CHO cells expressing rat GPR39 | This compound bound to GPR39 with high affinity and stimulated cAMP production. |
| Lauwers et al. (2006) | HEK293T and CHO-K1 cells expressing human GPR39 | Could not demonstrate activation of GPR39 by this compound via cAMP or Ca2+ flux assays.[9] |
| Holst et al. (2007) | COS-7 and HEK293 cells expressing human GPR39 | No reproducible effect of this compound on various signaling pathways (inositol phosphate (B84403) turnover, cAMP, arrestin mobilization).[2][3] No specific binding of radioiodinated this compound was detected.[3] |
| Tremblay et al. (2007) | GPR39 knockout mice | GPR39 knockout mice had normal food intake and body weight .[10] this compound injection did not consistently inhibit food intake in wild-type mice, and there was no difference in food intake between wild-type and knockout mice after this compound injection.[10] |
Interestingly, some of the studies that failed to show this compound activation of GPR39 did find that zinc ions could activate the receptor, suggesting that zinc may be the endogenous ligand for GPR39.[3][9]
Experimental Protocols: A Source of Discrepancy?
The conflicting results in this compound research have led many to scrutinize the experimental methodologies employed across different studies. Variations in animal models, peptide synthesis and handling, and experimental conditions may have contributed to the divergent findings.
Seminal Study Protocol (Zhang et al., 2005)
-
Peptide: Amidated rat and human this compound.
-
Animals: Male Sprague-Dawley rats for in vivo feeding and body weight studies.
-
Food Intake Assay: Animals were fasted for 12 hours, then injected with this compound (1, 3, or 10 µmol/kg IP) and food intake was measured at 1, 2, 4, and 8 hours post-injection.
-
Body Weight Study: Rats received daily IP injections of this compound (1 µmol/kg) for 8 days, and body weight was recorded daily.
-
Receptor Binding Assay: Membranes from CHO cells overexpressing rat GPR39 were used in a competitive binding assay with radioiodinated this compound.
Independent Replication Study Protocol (Holst et al., 2007)
-
Peptide: Human this compound from multiple sources.
-
Animals: Male C57BL/6J mice.
-
Food Intake Assay: Two regimes were used: freely fed mice habituated to a wet mash diet and 16-hour fasted mice. This compound (0.25 or 2.5 mg/kg IP) was administered before presenting the food, and intake was measured over 4 hours.
-
Receptor Signaling Assays: A battery of assays was used in GPR39-expressing COS-7 and HEK293 cells, including inositol (B14025) phosphate turnover, cAMP production, and arrestin mobilization, to test for receptor activation by this compound.[2][3]
Key Differences and Potential Implications:
-
Animal Species: The original study used rats, while many replication attempts used mice. Species-specific differences in physiology and metabolism could play a role.
-
Peptide Source and Purity: The source and purity of the synthetic this compound peptide could vary between labs, potentially affecting its biological activity.
-
Feeding State of Animals: The feeding status of the animals (fasted vs. ad libitum fed) at the time of the experiment has been shown to influence the effects of various metabolic hormones.
-
Dose-Response Relationship: Lagaud et al. (2007) suggested a U-shaped dose-response curve for this compound's effect on food intake, which could explain why some studies using different dose ranges observed no effect.[5]
Signaling Pathways and Experimental Workflows
The proposed signaling pathway for this compound, as initially described, and the general workflow for investigating its effects are depicted in the diagrams below.
Figure 1: Proposed this compound-GPR39 signaling pathway as initially described.
Figure 2: General experimental workflow for investigating the effects of this compound.
Conclusion
The initial discovery of this compound as a potent anorexigenic hormone acting through the GPR39 receptor has not been consistently replicated by independent research groups. The majority of subsequent studies have failed to demonstrate a robust and reproducible effect of this compound on food intake and body weight, and the interaction with GPR39 has been widely disputed. The discrepancies in the literature highlight the importance of rigorous and independent replication in the scientific process. While the initial promise of this compound as a straightforward anti-obesity agent has waned, the controversy has spurred further research into the complex regulation of energy homeostasis and the potential for other, as yet undiscovered, roles for this ghrelin-gene-derived peptide. Future research may yet uncover the true physiological function of this compound and its potential therapeutic applications.
References
- 1. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on energy balance and growth hormone secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct and indirect effects of this compound peptides on food intake and the regulation of glucose homeostasis and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound does not activate orphan G protein-coupled receptor GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to Obestatin Disposal
For Immediate Release: To ensure the safety of laboratory personnel and maintain environmental compliance, this document provides essential procedural guidance for the proper disposal of Obestatin. This guide is intended for researchers, scientists, and drug development professionals, offering a clear, step-by-step framework for managing this compound waste from initial handling to final disposal. Adherence to these protocols is critical for minimizing exposure risks and preventing the release of biologically active peptides into the environment.
While specific regulations for this compound itself are not individually outlined by regulatory bodies, the following procedures are based on established best practices for the disposal of bioactive and research-grade peptides.[1][2] All laboratory personnel must supplement these guidelines with their institution's specific Environmental Health and Safety (EHS) protocols.[1][2]
I. Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Although a comprehensive Safety Data Sheet (SDS) with specific toxicological data for this compound is not always readily available, it should be treated as a potentially hazardous compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves (e.g., nitrile) and change them immediately if contaminated.[1]
-
Eye Protection: Wear safety glasses or goggles to protect against splashes, particularly when handling solutions.[1]
-
Laboratory Coat: A lab coat or protective gown is mandatory to prevent skin contact.[1]
-
Respiratory Protection: When handling lyophilized (powdered) this compound, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
II. Quantitative Data Summary for Handling and Storage
Proper handling and storage are crucial for the integrity of this compound and directly impact waste generation and disposal procedures. The following table summarizes key quantitative parameters for this compound.
| Parameter | Lyophilized (Powdered) this compound | Reconstituted this compound Solution | Source(s) |
| Short-Term Storage | -20°C | 2°C to 8°C (for short-term use) | [1][2] |
| Long-Term Storage | -20°C or -80°C | -20°C or -80°C (in aliquots to avoid freeze-thaw cycles) | [1][2] |
| Recommended Solvent | N/A | Sterile water or buffer | [2] |
| Labeling Requirements | Chemical Name, Concentration, Date, "Research Use Only" | Chemical Name, Concentration, Preparation Date, "Research Use Only" | [1] |
III. Step-by-Step Disposal Procedures
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste.[1][2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2]
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound must be collected in a designated hazardous waste container. This includes:
-
Gloves, pipette tips, and other disposable labware.
-
Empty vials that contained the lyophilized peptide.
-
Absorbent materials used for cleaning up spills.
-
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware, must be collected in a separate, dedicated hazardous liquid waste container.[3]
2. Containerization and Labeling:
-
Use leak-proof, chemically compatible containers for both solid and liquid waste.
-
Clearly label all waste containers as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Bioactive Peptide," "Chemical Waste")
-
The date when waste accumulation began.
-
3. Storage of Waste:
-
Keep waste containers securely sealed to prevent spills or leakage.
-
Store waste in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
The primary and most critical step is to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to schedule a waste pickup.[1][3]
-
Disposal will be carried out by a licensed hazardous waste disposal contractor arranged by your institution.[1]
IV. Experimental Protocols for Inactivation (General Guidance)
While specific inactivation protocols for this compound are not widely published, a general approach for peptide waste is chemical degradation. This should only be performed if mandated by your institution's EHS and with their specific protocol. A common method involves hydrolysis using a strong acid or base.
General Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).
-
Addition of Waste: Slowly add the liquid peptide waste to the inactivation solution (e.g., a 1:10 ratio of waste to solution).
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to facilitate peptide degradation.
-
Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0.
-
Collection: Collect the neutralized waste in a labeled hazardous waste container for disposal.
V. Diagrams and Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Obestatin
For researchers, scientists, and professionals in drug development, the safe and effective handling of peptides like Obestatin is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to establish a secure laboratory environment when working with this peptide hormone.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound, particularly in its lyophilized powder form, which can be easily aerosolized.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate safety standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide or if they become contaminated or torn.[1][2] |
| Respiratory Protection | Fume Hood/Biosafety Cabinet/Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] All manipulations of the powder should be conducted within a certified chemical fume hood or biosafety cabinet.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[3]
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can affect the peptide's stability.[3]
Reconstitution and Aliquoting:
-
Reconstitution : This should be performed in a designated clean area, preferably within a laminar flow hood or biosafety cabinet, to minimize contamination.[1]
-
Refer to the manufacturer's instructions for the recommended solvent (typically sterile, distilled water or a specific buffer).[3]
-
Gently swirl or pipette to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.
-
-
Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the peptide, the reconstituted solution should be divided into single-use aliquots.[2][3]
-
Use sterile, low-protein-binding microcentrifuge tubes.
-
Clearly label each aliquot with the peptide name, concentration, and date of preparation.
-
Store aliquots at -20°C or -80°C.[3]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential for laboratory safety and regulatory compliance. Peptides should be treated as chemical waste and not disposed of in regular trash or down the drain.[1][2]
-
Solid Waste : All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a labeled hazardous waste container.
-
Institutional Guidelines : Always follow your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal procedures.[1]
Experimental Protocol: In Vivo Administration of this compound in Mice
This generalized protocol outlines the key steps for studying the effects of this compound in a murine model, based on common practices in published research.[4][5][6][7]
-
Animal Acclimatization : House mice in a controlled environment (temperature, light-dark cycle) with ad libitum access to food and water for at least one week before the experiment to minimize stress.[5]
-
This compound Preparation : On the day of the experiment, retrieve an aliquot of the reconstituted this compound stock solution. Thaw it on ice and dilute to the final desired concentration with sterile saline or an appropriate vehicle.
-
Administration :
-
Record the body weight of each mouse.
-
Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection).[5][7] The volume and concentration will depend on the specific experimental design.
-
A control group receiving only the vehicle should be included.
-
-
Monitoring and Data Collection :
-
Observe the animals for any immediate adverse reactions.
-
At predetermined time points, collect relevant data, which may include food and water intake, body weight changes, or collection of blood or tissue samples for further analysis.[5]
-
-
Euthanasia and Tissue Collection (if applicable) : At the end of the experiment, euthanize the animals using a method approved by your institution's animal care and use committee. Collect tissues as required by the experimental protocol.
-
Waste Disposal : Dispose of all animal carcasses, bedding, and contaminated materials in accordance with institutional guidelines for biohazardous and chemical waste.
Visualizing Key Processes
To further clarify procedural and logical relationships, the following diagrams illustrate a key signaling pathway associated with this compound and a typical experimental workflow.
Caption: Putative this compound/GPR39 signaling pathway.
Caption: Experimental workflow for handling this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Central administration of this compound fails to show inhibitory effects on food and water intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term this compound treatment of mice type 2 diabetes increases insulin sensitivity and improves liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound on anxiety-like behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
